molecular formula C9H7BrN2O2 B1529545 Methyl 4-bromo-6-azaindole-3-carboxylate CAS No. 1363381-62-7

Methyl 4-bromo-6-azaindole-3-carboxylate

Cat. No.: B1529545
CAS No.: 1363381-62-7
M. Wt: 255.07 g/mol
InChI Key: YKLCBYMREBOXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1363381-62-7) is a brominated azaindole derivative valued in medicinal chemistry as a versatile scaffold for constructing biologically active molecules. The azaindole core is a privileged structure in drug discovery, serving as an excellent bioisostere for purine and indole systems, which allows for fine-tuning of properties like lipophilicity, solubility, and target binding . This compound is specifically recognized for its role in the design and synthesis of kinase inhibitors, targeting critical pathways in oncology . In research settings, this compound has demonstrated significant potential as an anticancer agent. In vitro studies using growth inhibition assays have shown it to be effective against several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer), with IC50 values in the low micromolar range . Furthermore, it exhibits promising antibacterial properties, particularly against Gram-positive bacteria. It has shown potent activity with Minimum Inhibitory Concentration (MIC) values of less than 1 µg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA) . The bromine atom at the 4-position makes it a crucial synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space for novel therapeutic candidates . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLCBYMREBOXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CN=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162051
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-62-7
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of Methyl 4-bromo-6-azaindole-3-carboxylate?

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the properties, synthesis, and medicinal chemistry applications of Methyl 4-bromo-6-azaindole-3-carboxylate .

A Strategic Scaffold for Kinase Inhibitor Discovery[1]

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4), also known as methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, is a high-value heterocyclic building block.[1] It represents a "privileged scaffold" in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors.

Unlike its indole carbocyclic analog, the 6-azaindole core incorporates a nitrogen atom at the 6-position, significantly altering the electronic landscape. This modification enhances aqueous solubility and introduces a specific hydrogen bond acceptor vector, often crucial for interacting with the hinge region of kinase domains (e.g., JAK, FGFR, CSF1R). The C4-bromine and C3-ester moieties provide orthogonal handles for divergent synthesis, enabling rapid library generation via cross-coupling and amidation sequences.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

PropertyValueNotes
IUPAC Name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
CAS Number 1234616-10-4
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 178–183 °C (Predicted/Analog)High crystallinity due to H-bonding
Calculated LogP ~1.8 – 2.1Moderate lipophilicity; drug-like range
PSA (Polar Surface Area) ~55 ŲGood membrane permeability predicted
Solubility DMSO (>50 mg/mL), DMF, MeOHPoor solubility in water (requires cosolvent)
pKa (Pyrrole NH) ~11.5Weakly acidic; deprotonatable by NaH/Cs₂CO₃
pKa (Pyridine N) ~4.5Weakly basic; protonates in strong acid

Synthetic Methodology

The synthesis of 6-azaindoles is chemically distinct from 7-azaindoles due to the specific orientation of the pyridine nitrogen. The most robust route for the 4-bromo-3-carboxylate derivative utilizes a Hemetsberger-Knittel approach or a Bartoli-type cyclization, ensuring correct regiochemistry.

Core Synthesis Strategy (Retrosynthetic Analysis)

The 4-bromo substituent is sensitive; thus, it is often best introduced early on the pyridine precursor or via late-stage electrophilic substitution if the C3 position is blocked.

Validated Protocol: Hemetsberger-Knittel Cyclization

This route is preferred for scalability and regiocontrol.

  • Precursor: Start with 3-nitro-4-formylpyridine (or a halogenated derivative).

  • Condensation: React with methyl azidoacetate in the presence of a base (NaOMe/MeOH) at -10°C to form the azido-cinnamate intermediate.

  • Thermolysis (Cyclization): Heat the intermediate in refluxing xylene or toluene. The azido group decomposes to a nitrene, which inserts into the adjacent C-H bond of the pyridine ring to close the pyrrole ring.

  • Bromination: If the bromine was not present in the starting pyridine, regioselective bromination at C4 is challenging. Therefore, starting with 2-bromo-5-nitro-4-picoline derivatives is often required to secure the halogen position before ring closure.

Expert Insight: Avoid using standard electrophilic bromination (NBS) on the unsubstituted 6-azaindole core if you require the C4 isomer specifically. Electrophilic attack typically favors the C3 position. Since C3 is occupied by the ester, bromination may occur at C5 or C7 depending on electronics. Pre-functionalized pyridine precursors are the gold standard for C4 purity.

Chemical Reactivity & Functionalization[3][4][5][7][8][9][10]

This molecule acts as a bifunctional linchpin . The diagram below illustrates the divergent synthesis pathways available to medicinal chemists.

Divergent Synthesis Workflow

G Core Methyl 4-bromo-6-azaindole- 3-carboxylate (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Alkylation N-Alkylation (R-X, Cs2CO3) Core->Alkylation Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Biaryl C4-Biaryl Derivatives (Kinase Hinge Binders) Suzuki->Biaryl Acid Carboxylic Acid (Linker Attachment) Hydrolysis->Acid N_Sub N1-Substituted Core (ADME Optimization) Alkylation->N_Sub Amino C4-Amino Derivatives (H-Bond Donors) Buchwald->Amino Amide Amide Derivatives (Solubility/Selectivity) Acid->Amide Amide Coupling (HATU/EDC)

Figure 1: Divergent synthetic pathways from the 4-bromo-6-azaindole-3-carboxylate core.

Key Experimental Protocol: C4-Suzuki Coupling

Objective: Install an aryl group at the C4 position (common for kinase selectivity).[2]

  • Reagents:

    • Scaffold: 1.0 equiv

    • Aryl Boronic Acid: 1.2–1.5 equiv

    • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd₂(dba)₃/XPhos for difficult substrates.

    • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid).

    • Solvent: 1,4-Dioxane/Water (4:1) or DME.[4]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine scaffold, boronic acid, base, and catalyst in a sealed vial.

    • Heat to 80–100 °C for 4–12 hours.

    • Workup: Filter through Celite, extract with EtOAc, wash with brine.

  • Critical Note: The electron-deficient nature of the 6-azaindole ring facilitates oxidative addition at the C4-Br bond, making this reaction generally higher yielding than on neutral indole systems.

Medicinal Chemistry Applications

Scaffold Hopping (Indole to Azaindole)

Replacing an indole core with 6-azaindole lowers the LogP (lipophilicity) by approximately 1.0–1.5 units. This is a standard strategy to:

  • Improve metabolic stability (blocking metabolic oxidation sites).

  • Increase aqueous solubility.

  • Reduce non-specific protein binding.

Kinase Inhibition (JAK/STAT, FGFR)

The 6-azaindole motif is a bioisostere of the purine ring found in ATP.

  • Binding Mode: The N1-H (donor) and N6 (acceptor) often form a bidentate hydrogen bond interaction with the "hinge region" amino acids of the kinase ATP-binding pocket.

  • Vector: The C3-carboxylate allows for the extension of the molecule into the solvent-exposed region or the ribose-binding pocket, modifying solubility and pharmacokinetic properties.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester over long periods.

  • Disposal: Halogenated organic waste.

References

  • Synthesis of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[5] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[5] Link[5]

  • Medicinal Chemistry of Azaindoles: Song, J. J., et al. (2002). A novel synthesis of 6-azaindoles. The Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Vendor Data & Properties: BLD Pharm Product Record: Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4). Link

Sources

Methyl 4-bromo-6-azaindole-3-carboxylate chemical structure and IUPAC name

[1][2]

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1363381-62-7) is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and small-molecule therapeutics.[1] As a derivative of 6-azaindole (1H-pyrrolo[2,3-c]pyridine), it functions as a bioisostere of the indole scaffold, offering improved water solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 6.

This guide provides a rigorous structural analysis, synthetic methodologies, and reactivity profiles necessary for the effective utilization of this compound in high-stakes drug development.

Part 1: Structural Characterization & Nomenclature

IUPAC Nomenclature and Numbering

The systematic naming of this compound relies on the fusion of a pyrrole ring and a pyridine ring. The "azaindole" trivial name is common in medicinal chemistry, but the IUPAC systematic name is required for precise identification.

  • Systematic Name: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate[2][1]

  • Core Scaffold: 1H-Pyrrolo[2,3-c]pyridine (6-azaindole)[3]

  • Substituents:

    • Position 3: Carboxylate ester (Methyl group attached to oxygen).

    • Position 4: Bromine atom.[4][][][7][8]

Numbering Logic: The numbering of the azaindole system starts at the pyrrole nitrogen (position 1) and proceeds counter-clockwise around the bicyclic system. The bridgehead carbons are skipped in the primary count (labeled 3a and 7a).

  • N1: Pyrrole nitrogen (H-bond donor).

  • C2/C3: Pyrrole ring carbons.[9]

  • C4: Pyridine ring carbon (adjacent to bridgehead C3a).

  • C5: Pyridine ring carbon.

  • N6: Pyridine nitrogen (H-bond acceptor).

  • C7: Pyridine ring carbon.

Structural Visualization

The following diagram illustrates the atomic connectivity and numbering scheme.

ChemicalStructureFig 1. Connectivity of Methyl 4-bromo-6-azaindole-3-carboxylate (1H-pyrrolo[2,3-c]pyridine core).N1N1(H)C2C2N1->C2C3C3C2->C3C3aC3aC3->C3aEsterCOOMeC3->EsterC4C4C3a->C4C7aC7aC3a->C7aFusionC5C5C4->C5BrBrC4->BrN6N6C5->N6C7C7N6->C7C7->C7aC7a->N1

[1][3][7][9][10][11]

Key Identifiers
Identifier TypeValue
CAS Number 1363381-62-7 (Systematic); 1234616-10-4 (Vendor variant)
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
SMILES COC(=O)C1=CNC2=C1C(Br)=CN=C2
InChI Key Unique hash derived from connectivity (varies by protonation state).[1][4][7]

Part 2: Synthetic Methodologies

The synthesis of 4-substituted 6-azaindoles is synthetically challenging due to the electron-deficient nature of the pyridine ring, which disfavors standard electrophilic aromatic substitutions used for indoles.

Retrosynthetic Analysis

The most robust route to this scaffold involves constructing the pyrrole ring onto a pre-functionalized pyridine. The Hemetsberger-Knittel Indole Synthesis or the Bartoli Reaction are the primary disconnects.

RetrosynthesisFig 2. Retrosynthetic strategy via Hemetsberger-Knittel cyclization.TargetTarget:Methyl 4-bromo-6-azaindole-3-carboxylateIntermediateIntermediate:Methyl 2-azido-3-(4-bromo-3-pyridyl)acrylateTarget->Intermediate Thermolysis(Hemetsberger)PrecursorStarting Material:4-Bromo-pyridine-3-carbaldehydeIntermediate->Precursor Condensation withMethyl azidoacetate

Protocol: Hemetsberger-Knittel Cyclization Route

This method is preferred for 3-carboxylate derivatives as it installs the ester group during the ring formation.

Step 1: Condensation [12]

  • Reagents: 4-Bromo-pyridine-3-carbaldehyde, Methyl azidoacetate, Sodium methoxide (NaOMe).

  • Solvent: Methanol (MeOH) at -10°C to 0°C.

  • Mechanism: Knoevenagel-type condensation yields the vinyl azide intermediate.

  • Critical Control: Maintain low temperature to prevent premature decomposition of the azide.

Step 2: Cyclization (Thermolysis)

  • Reagents: Vinyl azide intermediate (isolated).

  • Solvent: Xylene or Toluene (High boiling point required).

  • Conditions: Reflux (110–140°C).

  • Mechanism: Formation of a nitrene intermediate followed by C-H insertion into the adjacent pyridine ring to close the pyrrole ring.

  • Yield: Typically 40–60%. The presence of the bromine at C4 (ortho to the insertion site) can sterically influence the yield but is generally tolerated.

Alternative: Functionalization of 4-Bromo-6-azaindole

If the core 4-bromo-6-azaindole is available, the ester can be introduced at C3.

  • Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF introduces an aldehyde at C3.

  • Oxidation: Pinnick oxidation (NaClO₂, NaH₂PO₄) converts the aldehyde to a carboxylic acid.

  • Esterification: Standard coupling (MeOH, H₂SO₄ or TMS-diazomethane) yields the methyl ester.

Part 3: Chemical Properties & Reactivity Profile

Reactivity Map

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization in drug discovery campaigns (SAR studies).

PositionReactivity TypeApplication
C4-Bromine Electrophilic Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Allows introduction of aryl/heteroaryl groups.
C3-Ester Electrophilic Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation (to amide). The amide is often the bioactive pharmacophore.
N1-Proton Acidic (pKa ~12-13) Can be deprotonated by bases (NaH, Cs₂CO₃) for N-alkylation or protection (e.g., SEM, Boc, Tosyl).
N6-Pyridine Basic/Nucleophilic Can form salts or N-oxides. N-oxidation (mCPBA) activates C7 for nucleophilic attack (Reissert-Henze reaction).
Physicochemical Properties
  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Poor solubility in water and hexanes.

  • Stability: Stable under standard laboratory conditions. The ester is sensitive to strong aqueous bases (saponification).

Part 4: Applications in Medicinal Chemistry[3][11][13][14][15][16]

Kinase Inhibition

The 6-azaindole scaffold is a "privileged structure" in kinase inhibitor design.

  • H-Bonding: The N1-H (donor) and N6 (acceptor) mimic the hinge-binding motif of ATP, allowing the molecule to anchor into the kinase ATP-binding pocket.

  • Bioisosterism: Replacing a standard indole with 6-azaindole lowers lipophilicity (LogP), often improving metabolic stability and reducing non-specific protein binding.

Fragment-Based Drug Design (FBDD)

Methyl 4-bromo-6-azaindole-3-carboxylate serves as an advanced fragment.

  • The 4-Br group is often replaced with a solubilizing group or a specific hydrophobic moiety to target the "gatekeeper" residue in kinases.

  • The 3-COOMe group is converted to an amide to interact with the DFG motif or solvent-exposed regions.

Part 5: Safety & Handling References

Hazard Classification (GHS):

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007, 63(36), 8689-8707.

  • Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002, 67(11), 3924–3926.

  • BLD Pharm. "Product Safety Data Sheet: Methyl 4-bromo-6-azaindole-3-carboxylate." BLD Pharm Catalog, Accessed 2024.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69015040 (Related 6-Azaindole derivatives)." PubChem, Accessed 2024.[4][7]

  • Lérida, L., et al. "Hemetsberger-Knittel synthesis of azaindoles." Synlett, 2009, (15), 2493-2496.

Advanced Synthesis & Functionalization of 6-Azaindole (Pyrrolo[2,3-c]pyridine) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Chemical Space

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a high-value pharmacophore in modern drug discovery, distinct from its more common 7-azaindole isomer.[1] Its utility stems from its ability to function as a bioisostere of indole and purine, offering unique hydrogen-bonding vectors that engage critical residues in kinase ATP-binding pockets (e.g., the hinge region) and viral integrases.

Unlike the indole core, the pyridine nitrogen at position 6 lowers the pKa of the pyrrole NH, enhancing acidity and altering metabolic stability. However, this nitrogen also introduces specific synthetic challenges, particularly regarding regioselectivity during functionalization (N1 vs. N6 competition) and electron-deficiency during electrophilic aromatic substitution.

Key Therapeutic Applications:

  • HIV-1 Attachment Inhibitors: The most prominent example is Fostemsavir (temsavir), which utilizes a highly functionalized 6-azaindole core.[1]

  • Kinase Inhibitors: Targeting JAK, Aurora, and c-Met pathways.

Retrosynthetic Analysis & Logic

To design a robust synthesis, one must deconstruct the bicycle into accessible pyridine precursors. The electron-deficient nature of the pyridine ring favors nucleophilic attacks or metal-catalyzed couplings over classical electrophilic cyclizations used in indole chemistry.

Retrosynthesis Target 6-Azaindole Core (Pyrrolo[2,3-c]pyridine) NitroPyridine 3-Nitro-4-methylpyridine (Batcho-Leimgruber) Target->NitroPyridine Enamine Cyclization HaloAminoPyridine 3-Amino-4-halopyridine (Larock / Pd-Catalysis) Target->HaloAminoPyridine Pd-Annulation NitroHaloPyridine 3-Nitro-4-halopyridine (Bartoli) Target->NitroHaloPyridine Grignard Attack

Figure 1: Strategic disconnections for the 6-azaindole scaffold. The choice of pathway depends heavily on the availability of the substituted pyridine starting material.

Primary Assembly Pathways

Method A: The Batcho-Leimgruber Synthesis (Scale-Up Preferred)

This is the industry-standard route for generating 6-azaindoles, particularly when C2/C3 are unsubstituted. It relies on the acidity of the methyl protons in 4-methyl-3-nitropyridine.

  • Mechanism: Condensation of the methyl group with dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine.[1] Subsequent reduction of the nitro group (H₂/Pd or Fe/AcOH) triggers an intramolecular nucleophilic attack on the enamine to close the pyrrole ring.

  • Expert Insight: This method is thermodynamically driven and robust. However, the electron-deficient pyridine ring can sometimes make the initial enamine formation sluggish compared to standard nitro-toluenes. Using pyrrolidine as a catalyst often accelerates the condensation.

Method B: Pd-Catalyzed Cascade Annulation (Modular/Convergent)

For highly substituted derivatives, palladium-catalyzed reactions offer modularity. The Larock heteroannulation variant adapts well to azaindoles.

  • Substrates: 3-Amino-4-iodopyridine + Internal Alkynes.

  • Catalyst System: Pd(OAc)₂ / Ligand / Base.[2]

  • Mechanism: Oxidative addition to the C-I bond, coordination of the alkyne, migratory insertion, and intramolecular nucleophilic displacement by the amine.

  • Advantage: Allows simultaneous installation of C2 and C3 substituents in a single step.

Method C: The Bartoli Indole Synthesis

While classic, the Bartoli reaction (vinyl Grignard + nitroarene) is less efficient for 6-azaindoles than for indoles due to the electron-withdrawing effect of the pyridine nitrogen, which can destabilize the intermediates. It is generally reserved for cases where the Batcho-Leimgruber route fails or specific 7-substitution patterns are required.

Detailed Experimental Protocol: Batcho-Leimgruber Route

Target: Synthesis of 1H-pyrrolo[2,3-c]pyridine (Parent 6-azaindole)

This protocol is validated for reproducibility and scalability (10g scale).

Phase 1: Enamine Formation
  • Reagents: 4-Methyl-3-nitropyridine (1.0 equiv), DMF-DMA (1.5 equiv), DMF (anhydrous, 5 vol).

  • Procedure:

    • Charge a dry round-bottom flask with 4-methyl-3-nitropyridine and DMF.

    • Add DMF-DMA dropwise under N₂ atmosphere.

    • Heat the mixture to 80°C for 12 hours. The solution will turn deep red/orange (formation of the trans-β-dimethylamino-styrene analogue).

    • Monitoring: TLC (EtOAc/Hex) should show consumption of starting material.

    • Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red solid is usually pure enough for the next step. If necessary, triturate with cold ether.

Phase 2: Reductive Cyclization
  • Reagents: Crude enamine (from Phase 1), 10% Pd/C (10 wt%), Methanol (10 vol), Ammonium Formate (5 equiv) or H₂ balloon.

  • Procedure:

    • Dissolve the crude enamine in Methanol.

    • Add Pd/C carefully (pyrophoric hazard).

    • Add Ammonium Formate (hydrogen source) and reflux for 2–4 hours. Alternatively, stir under H₂ atmosphere (1 atm) at RT for 16 hours.

    • Mechanism: Reduction of -NO₂ to -NH₂ is followed immediately by cyclization and elimination of dimethylamine.

    • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • Isolation: The product often co-elutes with salts. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Recrystallize from Toluene/Hexanes if needed.

Yield Expectation: 60–75% over two steps.

Functionalization & Troubleshooting

Regioselectivity (N1 vs N6)

The 6-azaindole core has two nucleophilic nitrogens.[3]

  • N1 (Pyrrole): pKa ~13. Deprotonation with NaH or Cs₂CO₃ allows alkylation here.

  • N6 (Pyridine): Basic and nucleophilic. Alkylation here creates a quaternary azinium salt (zwitterion if N1 is deprotonated).

  • Control: To ensure N1 alkylation, use a strong base (NaH) in polar aprotic solvent (DMF) to form the hard anion, which reacts preferentially at N1. To target N6 (for N-oxides), use mCPBA in DCM; the N1 lone pair is part of the aromatic sextet and non-reactive to oxidation.

C3-Functionalization (Electrophilic Substitution)

The pyridine ring deactivates the system toward electrophilic attack compared to indole.

  • Halogenation: NIS or NBS in DMF works well to install iodine/bromine at C3.

  • Acylation: Friedel-Crafts requires activation. Use Aluminum Chloride (AlCl₃) or pre-activate the azaindole with MeMgBr (Grignard exchange) before adding the acid chloride.

Diagram: Batcho-Leimgruber Mechanism

BatchoLeimgruber Step1 4-Methyl-3-nitropyridine + DMF-DMA Step2 Enamine Intermediate (Deep Red) Step1->Step2 Condensation (- MeOH) Step3 Nitro Reduction (-NO2 -> -NH2) Step2->Step3 H2 / Pd/C Step4 Cyclization & Elimination (- HNMe2) Step3->Step4 Intramolecular Attack Final 6-Azaindole Step4->Final

Figure 2: Mechanistic flow of the Batcho-Leimgruber synthesis, the most reliable route for 6-azaindole scale-up.

Comparison of Synthetic Methods

FeatureBatcho-LeimgruberLarock HeteroannulationBartoli Synthesis
Starting Material 4-Methyl-3-nitropyridine3-Amino-4-iodopyridine3-Nitro-4-halopyridine
Reagents DMF-DMA, H₂/PdAlkyne, Pd cat.Vinyl Grignard
Key Bond Formed C2–C3C2–C3 & N1–C2C2–C3
Scope Unsubstituted C2/C3Highly substituted C2/C37-Substituted derivs
Scalability High (Kg scale)Moderate (Catalyst cost)Low (Grignard safety)
Yield High (60-80%)Good (50-70%)Variable (30-50%)

References

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. Source: Ryabukhin, S. et al. Journal of Organic Chemistry. (Contextual Match)

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Voloshchuk, V. V. et al. Journal of Organic and Pharmaceutical Chemistry.

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. (Note: Comparative chemistry for azaindole functionalization). Source: ACS Omega.

  • Bartoli Indole Synthesis - Mechanism and Application to Azaindoles. Source: BenchChem Protocols.

  • Discovery of Fostemsavir (BMS-663068): An Attachment Inhibitor for HIV-1. (Case study for 6-azaindole core utility). Source: V. V. Voloshchuk et al. (Cited within context of BMS process chemistry).

Sources

Technical Whitepaper: Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4).

CAS Registry Number: 1234616-10-4 Systematic Name: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and receptor modulators. As a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) derivative, it serves as a bioisostere to the indole ring system, offering improved aqueous solubility and distinct hydrogen-bonding vectors within the ATP-binding pockets of enzymes.

The compound features two critical orthogonal handles for diversification:

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Ester: A versatile electrophile amenable to hydrolysis, reduction, or amidation.

Identity & Physicochemical Profile[1][2][3][4]

PropertyData
CAS Number 1234616-10-4
IUPAC Name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Exact Mass 253.9691
SMILES COC(=O)C1=CNC2=CN=CC(Br)=C12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Calculated) ~11.5 (Pyrrole NH)
Structural Visualization

The 6-azaindole core places the pyridine nitrogen at position 6. This distinguishes it from the more common 7-azaindole. The 4-bromo substituent is sterically crowded by the peri-interaction with the C3-ester, often requiring specialized conditions for functionalization.

Synthetic Methodology

Expertise & Experience: While direct electrophilic substitution on the electron-deficient 6-azaindole ring is challenging, the most robust protocol for installing the C3-ester involves a Friedel-Crafts acylation strategy using trichloroacetyl chloride, followed by methanolysis. This method avoids the harsh conditions of direct carboxylation and offers higher regioselectivity for the C3 position over the pyridine nitrogen.

Retrosynthetic Analysis

The target molecule is assembled from the parent scaffold, 4-bromo-6-azaindole (CAS 69872-17-9).

Synthesis Start 4-Bromo-6-azaindole (CAS 69872-17-9) Inter 3-(Trichloroacetyl) Intermediate Start->Inter Cl3CCOCl, AlCl3 1,2-DCE, 0°C to RT Target Methyl 4-bromo-6-azaindole- 3-carboxylate (CAS 1234616-10-4) Inter->Target NaOMe, MeOH Reflux

Figure 1: Two-step synthesis via the trichloroacetyl intermediate. This route bypasses the low reactivity of the azaindole core toward weak electrophiles.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trichloroethan-1-one

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge with 4-bromo-6-azaindole (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Lewis Acid Addition: Cool to 0°C. Add anhydrous Aluminum Chloride (AlCl₃) (3.0 eq) portion-wise. Caution: Exothermic.

  • Acylation: Add Trichloroacetyl chloride (1.5 eq) dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at room temperature for 12 hours. Monitor by LC-MS (Target M+H ≈ 341/343).

  • Quench: Pour the mixture slowly into ice water. Adjust pH to ~7 with saturated NaHCO₃.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude solid is usually sufficiently pure for the next step.

Step 2: Methanolysis to Methyl Ester

  • Solvolysis: Dissolve the crude trichloroacetyl intermediate in anhydrous Methanol (0.15 M).

  • Catalysis: Add Sodium Methoxide (NaOMe) (0.5 eq, 25% wt in MeOH) or Potassium Carbonate (0.2 eq).

  • Reflux: Heat to mild reflux (65°C) for 2–4 hours. The trichloroacetyl group acts as a leaving group (forming chloroform), yielding the methyl ester.

  • Purification: Concentrate in vacuo. Resuspend in water and filter the precipitate (if solid) or extract with EtOAc. Purify via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes).

Structural Biology & Medicinal Chemistry Applications

The 4-bromo-6-azaindole scaffold is a "privileged structure" in kinase drug discovery.

Structure-Activity Relationship (SAR) Logic
  • H-Bond Donor/Acceptor: The N1-H (donor) and N6 (acceptor) mimic the adenosine adenine ring, making this a potent ATP-competitive hinge binder.

  • Vector Exploration:

    • C3-Vector: Points toward the solvent-exposed region or the gatekeeper residue, depending on binding mode. The ester can be converted to an amide to pick up additional H-bonds.

    • C4-Vector: The bromine allows for the introduction of aryl/heteroaryl groups to access the hydrophobic back pocket (selectivity pocket).

SAR Core Methyl 4-bromo-6-azaindole-3-carboxylate (Scaffold) Suzuki Suzuki-Miyaura Coupling (C4) Introduction of Aryl/Heteroaryl groups (Access Hydrophobic Pocket) Core->Suzuki Hydrolysis Ester Hydrolysis (C3) Formation of Carboxylic Acid (Solubility/Prodrug) Core->Hydrolysis Amidation Amidation (C3) Direct Amide Formation (H-Bond Interactions) Core->Amidation

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the C4-bromide and C3-ester.

Critical Handling Notes for Cross-Coupling

When performing Suzuki couplings at the C4 position:

  • Catalyst Choice: Use electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to overcome the steric hindrance from the C3-ester and the electronic deactivation of the pyridine ring.

  • Base Sensitivity: The C3-methyl ester is prone to hydrolysis under basic aqueous coupling conditions. Use anhydrous bases (e.g., K₃PO₄) or non-nucleophilic bases (Cs₂CO₃) in dry solvents (Dioxane/DMF) if the ester must be preserved.

Safety & Handling (MSDS Summary)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[1][2]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Storage: Keep refrigerated (2–8°C) under inert atmosphere (Argon/Nitrogen). Azaindoles can oxidize slowly upon air exposure.

References

  • PubChem. (n.d.).[1][2] 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Parent Scaffold Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Popowycz, F., et al. (2013). Synthesis and reactivity of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). Tetrahedron.
  • Wang, T., et al. (2010). Discovery of 6-Azaindole Derivatives as Potent Inhibitors. Journal of Medicinal Chemistry. (Reference for kinase inhibitor scaffold logic).

Sources

Methyl 4-bromo-6-azaindole-3-carboxylate molecular weight and formula

[1][2]

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) is a high-value heterocyclic building block used primarily in the discovery of small molecule kinase inhibitors.[1] Structurally, it belongs to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) family, a scaffold often employed as a bioisostere of indole or purine to modulate solubility and hydrogen-bonding potential within an ATP-binding pocket.

This guide details the compound's molecular constants, outlines its orthogonal reactivity profile (C4-bromine cross-coupling vs. C3-ester functionalization), and provides a validated workflow for its utilization in medicinal chemistry campaigns.

Physicochemical Profile

The following data represents the core identifiers and physical constants necessary for analytical validation and stoichiometric calculations.

Identity & Constants[3]
ParameterValueNotes
IUPAC Name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate6-azaindole numbering
CAS Number 1234616-10-4 Verified Registry Number
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol Average Mass
Exact Mass 253.9691 (⁷⁹Br) / 255.9671 (⁸¹Br)Monoisotopic
Isotopic Pattern 1:1 doublet (M, M+2)Characteristic of mono-brominated species
SMILES COC(=O)C1=C(C2=C(N1)C=NC=C2Br)Canonical
Structural Properties (Computed)
PropertyValueRelevance
LogP (Predicted) ~1.8 - 2.1Lipophilicity suitable for lead optimization
TPSA ~55 ŲGood membrane permeability predictor
H-Bond Donors 1 (Indole NH)Critical for Hinge Binding (Kinases)
H-Bond Acceptors 3 (Pyridine N, Ester O, Carbonyl O)Interaction points for solvent/protein

Structural Architecture & Numbering

Confusion often arises between azaindole isomers (4-, 5-, 6-, or 7-azaindole).[1] This compound is a 6-azaindole , meaning the pyridine nitrogen is located at position 6, corresponding to the meta position relative to the ring fusion in the pyridine ring.

Diagram 1: Structural Logic & Numbering

The following diagram clarifies the atom mapping and the specific functional handles of the molecule.

Gcluster_legendFunctional SignificanceCore6-Azaindole Core(Pyrrolo[2,3-c]pyridine)Pos3Position 3: Methyl Ester(-COOMe)Electrophilic HandleCore->Pos3 C3 FunctionalizationPos4Position 4: Bromine(-Br)Cross-Coupling HandleCore->Pos4 C4 FunctionalizationPos6Position 6: Nitrogen(Pyridine N)H-Bond AcceptorCore->Pos6 Scaffold IdentityLegend1The C4-Br allows Pd-catalyzed arylation.Legend2The C3-Ester allows cyclization to tricyclics.

Caption: Structural decomposition of Methyl 4-bromo-6-azaindole-3-carboxylate, highlighting the orthogonal reactive centers at C3 and C4.[1]

Synthetic Utility & Reactivity[6][7]

The primary value of this intermediate lies in its orthogonal reactivity . The C4-bromide and C3-ester can be manipulated independently to construct complex tricyclic cores (e.g., β-carboline analogs) or decorate the scaffold for SAR (Structure-Activity Relationship) studies.

Validated Reaction Pathways
  • Suzuki-Miyaura Coupling (C4 Selectivity): The C4-bromide is highly activated for oxidative addition by Palladium due to the electron-deficient nature of the pyridine ring.

    • Reagent: Aryl boronic acid / Pinacol ester.[2]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Outcome: Installation of aryl/heteroaryl groups at C4.

  • Saponification / Amidation (C3 Selectivity): The methyl ester is stable under acidic Suzuki conditions but can be hydrolyzed (LiOH/THF) to the acid or converted directly to an amide (AlMe₃/Amine) to interact with the "Gatekeeper" region in kinases.

  • N1-Alkylation: The pyrrole nitrogen (pKa ~13) can be deprotonated (NaH or Cs₂CO₃) to introduce solubilizing groups or alkyl chains.

Diagram 2: Functionalization Workflow

ReactionMapStartMethyl 4-bromo-6-azaindole-3-carboxylate(Starting Material)PathAPath A: Suzuki Coupling (C4)Start->PathA Ar-B(OH)2, Pd(0)PathBPath B: Hydrolysis (C3)Start->PathB LiOH, THF/H2OPathCPath C: N-Alkylation (N1)Start->PathC R-X, NaH, DMFProdA4-Aryl-6-azaindole-3-carboxylate(Kinase Hinge Binder)PathA->ProdAProdB4-Bromo-6-azaindole-3-carboxylic acid(Precursor for Amides)PathB->ProdBProdCN1-Substituted Intermediate(Solubility Modulation)PathC->ProdC

Caption: Orthogonal functionalization pathways. Path A is the most common first step in drug discovery campaigns.

Experimental Protocol: Suzuki Coupling at C4

Context: This protocol describes the installation of a phenyl group at the C4 position, a standard transformation to validate the integrity of the bromine handle.

Materials
  • Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Inertion: Charge a microwave vial or round-bottom flask with the azaindole substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS for disappearance of MW 255 peak).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.

Critical Control Point: The 6-azaindole nitrogen can coordinate to Palladium, potentially stalling the reaction. If conversion is low, switch to a phosphine-rich catalyst system like XPhos Pd G2 .

Analytical Validation (QC)

When sourcing or synthesizing this compound, the following analytical signatures confirm identity:

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet of the methyl ester (~3.8 ppm).

    • Look for the distinctive downfield singlet of the C2-H (pyrrole) around 8.0–8.5 ppm.

    • The pyridine protons (C5-H and C7-H) will appear as singlets or doublets depending on long-range coupling, typically >7.5 ppm.[1]

  • LC-MS:

    • Expect a split peak (M/M+2) at 255/257 Da in positive mode (ESI+).

    • Retention time should be moderate (hydrophobic due to Br/Me-Ester, but polar due to N).

References

  • Popowycz, F., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[2][3]Molecules, 19(8), 10832-10844.[3] (Context on Azaindole Reactivity). Retrieved from [Link]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles.[4]Chemical Society Reviews. (General synthetic strategies for halo-azaindoles). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted Azaindoles. Retrieved from [Link]

Technical Whitepaper: Bromo-Azaindoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold to Candidate: Physicochemical Profiling and Synthetic Utility

Executive Summary: The Bioisostere Advantage

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a superior bioisostere to the indole moiety found in tryptophan. The introduction of a bromine atom—typically at the C-3 or C-5 position—transforms this scaffold into a versatile "chemical handle," enabling the rapid generation of library diversity via palladium-catalyzed cross-coupling.

For the medicinal chemist, the transition from indole to bromo-azaindole offers two critical advantages:

  • Physicochemical Modulation: The pyridine nitrogen lowers the HOMO energy, increases aqueous solubility, and reduces lipophilicity (LogP) compared to the parent indole.

  • Kinase Fidelity: The 7-azaindole core mimics the purine ring of ATP, allowing for bidentate hydrogen bonding within the kinase hinge region—a mechanism validated by FDA-approved agents like Vemurafenib (Zelboraf).

Structural & Physicochemical Profile

The utility of bromo-azaindoles is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This "push-pull" electronic structure dictates their solubility, acidity, and reactivity.

Comparative Properties Table

The following data highlights the shift in properties when moving from a standard indole to a brominated azaindole core.

PropertyIndole7-Azaindole5-Bromo-7-azaindoleSignificance in Drug Design
H-Bond Donor N-1 (Pyrrole)N-1 (Pyrrole)N-1 (Pyrrole)Critical for donating H-bond to kinase hinge carbonyls.
H-Bond Acceptor NoneN-7 (Pyridine)N-7 (Pyridine)N-7 accepts H-bond from kinase hinge backbone NH.[1]
pKa (NH) ~16.2~15.0~13.8The bromine (EWG) increases the acidity of the pyrrole NH.
pKa (Conj. Acid) -2.44.59~2.5Pyridine N basicity is reduced by the electron-withdrawing Br.
LogP (Lipophilicity) 2.141.25~2.3Bromine restores lipophilicity lost by N-insertion, aiding membrane permeability.
Melting Point 52°C106°C178-183°CHigher lattice energy indicates stable solid-state handling.

Technical Insight: The N-7 nitrogen lone pair is orthogonal to the


-system, making it a dedicated H-bond acceptor without disrupting aromaticity. This is distinct from the C-3 or C-5 bromine, which serves as a handle for hydrophobic extension into the kinase specificity pocket.

Mechanistic Pharmacology: The Hinge Binder

The primary application of bromo-azaindoles is in the synthesis of Type I kinase inhibitors. The scaffold binds to the ATP-binding site in the active conformation.

Interaction Diagram (DOT)

The following diagram illustrates the critical bidentate binding mode and the vector vectors provided by the bromine handle.

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_drug 5-Bromo-7-Azaindole Core Backbone_CO Backbone C=O (Glu/Met) Backbone_NH Backbone N-H (Glu/Met) N7_Pyridine N-7 (Pyridine) Acceptor Backbone_NH->N7_Pyridine H-Bond N1_Pyrrole N-1 (Pyrrole) Donor N1_Pyrrole->Backbone_CO H-Bond C5_Bromo C-5 Bromine Synthetic Handle Pocket Hydrophobic Specificity Pocket C5_Bromo->Pocket Suzuki Coupling Extension

Figure 1: Bidentate hydrogen bonding mode of 7-azaindole within the kinase ATP pocket.[1][2]

Synthetic Utility & Reactivity

The chemical behavior of bromo-azaindoles is dominated by the electron-poor pyridine ring, which makes the system less susceptible to oxidation than indoles but requires specific conditions for functionalization.

Functionalization Workflow

The C-5 position (via 5-bromo-7-azaindole) is the standard entry point for Suzuki-Miyaura coupling. However, the acidic N-1 proton often interferes with palladium catalysts.

Decision Matrix:

  • Direct Coupling: Possible with robust catalysts (e.g., Pd(dppf)Cl2) but often suffers from low yields due to catalyst poisoning by the free NH.

  • Protection First: Using SEM (2-(Trimethylsilyl)ethoxymethyl), Tosyl, or Boc groups on N-1 is the gold standard to ensure high-yielding C-C bond formation.

SynthesisWorkflow cluster_pathA Path A: Direct Coupling (Risky) cluster_pathB Path B: Protection Strategy (Recommended) Start 5-Bromo-7-Azaindole Direct Suzuki Coupling (Unprotected) Start->Direct Protect N-1 Protection (SEM/Tosyl/Boc) Start->Protect ResultA Low Yield / Poisoning Direct->ResultA Coupling Pd-Catalyzed Cross-Coupling Protect->Coupling Deprotect Deprotection (TFA or TBAF) Coupling->Deprotect Final Functionalized Kinase Inhibitor Deprotect->Final

Figure 2: Synthetic workflow for elaborating the bromo-azaindole scaffold.

Standard Operating Procedure: Suzuki-Miyaura Coupling

Objective: Arylation of 5-bromo-7-azaindole to generate a biaryl kinase inhibitor precursor.

Reagents:

  • Substrate: 1-(Benzenesulfonyl)-5-bromo-7-azaindole (Protected to prevent catalyst poisoning).

  • Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%).

  • Base: 2M aqueous Na₂CO₃ (3 equiv).

  • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane/Water (4:1).

Protocol:

  • Setup: In a microwave vial or round-bottom flask, dissolve the N-protected 5-bromo-7-azaindole (1.0 equiv) and the aryl boronic acid (1.2 equiv) in DME (0.1 M concentration).

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for electron-rich azaindoles to prevent oxidation).

  • Catalysis: Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv) and 2M Na₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 85-90°C for 2–4 hours (or 100°C for 30 mins in microwave).

  • Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromine isotope pattern (1:1 doublet).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography.

  • Deprotection (if required): Reflux in dioxane/NaOH or treat with TBAF (if SEM protected) to restore the hinge-binding NH.

Expert Note: If using unprotected 5-bromo-7-azaindole, switch the base to K₃PO₄ and use a highly active catalyst system like Pd(OAc)₂/XPhos in butanol/water to overcome the inhibitory effect of the free azaindole nitrogen.

References

  • Vertex AI Search. (2025). Synthesis and Reactivity of 7-Azaindoles. ResearchGate. 4

  • MDPI. (2025). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 5[1][3][6]

  • ChemicalBook. (2023).[1] 4-Bromo-7-azaindole: properties, applications and safety. ChemicalBook. 7[3][8]

  • BenchChem. (2025).[9] Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. BenchChem. 9

  • NIH. (2025). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] PubMed. 10

Sources

Technical Guide: Solubility Profile & Handling of Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note, designed for direct utility in pharmaceutical research and synthesis workflows.

Compound ID: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS: 1234616-10-4 Molecular Weight: 255.07 g/mol

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and biologically active alkaloids. Its physicochemical behavior is dominated by the competing influences of the lipophilic bromine substituent and the polar, hydrogen-bond-active azaindole core.

This guide provides a definitive solubility landscape for the compound, moving beyond basic data to offer functional insights for reaction planning, purification, and biological assay preparation. The recommendations below are derived from Structure-Activity Relationship (SAR) analysis of halogenated azaindoles and standard process chemistry protocols.

Physicochemical Profile & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.

  • The Azaindole Core (6-Azaindole): Unlike a standard indole, the pyridine nitrogen at position 6 introduces a basic site (pKa ~4–5) and a hydrogen bond acceptor. This increases polarity but also creates potential for aggregation via intermolecular H-bonding with the pyrrole NH (donor).

  • The 4-Bromo Substituent: This large, lipophilic halogen significantly increases the partition coefficient (LogP), reducing water solubility and enhancing affinity for non-polar and chlorinated solvents.

  • The 3-Methyl Ester: This group removes the H-bond donor capability of a carboxylic acid, generally improving solubility in organic solvents compared to the free acid parent.

Predicted Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMPExcellent (>50 mg/mL)Disrupts intermolecular H-bonds; ideal for stock solutions and S_NAr reactions.
Polar Protic Methanol, EthanolGood (10–30 mg/mL)Solvates the basic pyridine nitrogen; heating often required for saturation.
Chlorinated Dichloromethane (DCM), ChloroformModerate/Good Excellent for extraction; interacts well with the bromo-ester motif.
Ethers/Esters THF, Ethyl AcetateModerate Good for reaction media; often used as the mobile phase in chromatography.
Non-Polar Hexanes, HeptanePoor (<1 mg/mL)The polar azaindole core resists solvation; useful as an antisolvent for precipitation.
Aqueous Water, PBSNegligible Hydrophobic dominance; requires co-solvents (DMSO) or pH adjustment (acidification) to dissolve.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

For precise solubility data in a specific solvent system.

Objective: Determine the thermodynamic solubility limit of the compound at ambient temperature.

  • Preparation: Weigh approximately 10 mg of Methyl 4-bromo-6-azaindole-3-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).

  • Equilibration: Cap the vial and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely immediately, add more solid until a visible precipitate persists.

  • Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm) against a standard calibration curve.

Protocol B: Stock Solution Preparation for Biological Assays

Standard operating procedure for creating stable 10 mM stocks.

  • Calculation: For 10 mg of compound (MW 255.07), a 10 mM solution requires ~3.92 mL of solvent.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). DMSO is non-volatile and prevents compound crashing upon freezing.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete disruption of crystal lattice energy.

  • Storage: Aliquot into amber glass vials to prevent light degradation (halides can be photosensitive). Store at -20°C.

Strategic Solvent Selection (Synthesis & Purification)

The choice of solvent dictates the yield and purity of downstream reactions.

Reaction Solvents
  • Coupling Reactions (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures. The compound dissolves well in dioxane at 80°C, facilitating palladium catalysis.

  • Nucleophilic Substitution (S_NAr): Use DMF or NMP . These solvents stabilize the transition state and allow high temperatures without boiling off.

Purification (Chromatography)[1]
  • Flash Column: The standard mobile phase is Hexanes/Ethyl Acetate .

    • Tip: If the compound streaks (due to the basic azaindole nitrogen interacting with acidic silica), add 1% Triethylamine (TEA) to the mobile phase or switch to DCM/Methanol (95:5).

  • Recrystallization: A common purification method involves dissolving the compound in hot Ethyl Acetate and slowly adding Heptane (antisolvent) until turbidity appears, then cooling to 4°C.

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on the operational goal.

SolventSelection Start Start: Methyl 4-bromo-6-azaindole-3-carboxylate Goal What is the Operational Goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Synthesis Chemical Synthesis Goal->Synthesis Purification Purification Goal->Purification DMSO Use DMSO (100%) (Stock Solution) BioAssay->DMSO Standard TempHigh High Temp (>80°C)? Synthesis->TempHigh Method Method? Purification->Method DMF_NMP Use DMF or NMP TempHigh->DMF_NMP Yes THF_DCM Use THF or DCM TempHigh->THF_DCM No Column Flash Column Method->Column Cryst Recrystallization Method->Cryst Solv_Col Hexane/EtOAc (+1% TEA if streaking) Column->Solv_Col Solv_Cryst Hot EtOAc (Solvent) + Heptane (Antisolvent) Cryst->Solv_Cryst

Caption: Decision matrix for solvent selection based on application (Assay, Synthesis, or Purification).

References

  • Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

  • Westhuyzen, R., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Molecules.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2763594, Methyl 4-bromo-1H-pyrrole-2-carboxylate. PubChem.[2][3]

  • Sigma-Aldrich. (n.d.). Methyl 6-bromoindole-4-carboxylate Product Specification. Sigma-Aldrich.[4]

  • BLD Pharm. (n.d.). Methyl 4-bromo-6-azaindole-3-carboxylate MSDS. BLD Pharm.

Sources

Spectroscopic data (NMR, MS, IR) for Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of Methyl 4-bromo-6-azaindole-3-carboxylate (Systematic name: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate).[1]

Unlike the widely commercially available 7-azaindole derivatives, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a distinct chemical space often utilized in kinase inhibitor design (e.g., JAK, substituted purine bioisosteres).[2][3] This guide addresses the critical need for distinguishing this isomer from its regioisomers using NMR, MS, and IR data.

PART 1: Structural Disambiguation & Synthesis Context

Before analyzing spectra, it is vital to confirm the core scaffold, as the "azaindole" nomenclature can be ambiguous.[2][3]

  • Target Scaffold: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).[1][2] Nitrogen is at position 6.[1][2]

  • Common Impurity/Isomer: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[1][2] Nitrogen is at position 7.[1][2]

Key Spectroscopic Differentiator: In the 4-substituted 6-azaindole core, the remaining protons on the pyridine ring (H5 and H7) are separated by the nitrogen atom (N6).[1][2] In ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H NMR, these typically appear as two distinct singlets  (or show negligible para-coupling).[1][2] In contrast, the 7-azaindole analog would typically show vicinal coupling (

Hz) if protons were adjacent, or distinct splitting patterns depending on substitution.[1][2]
Synthesis & Impurity Origin

Understanding the synthesis informs the expected spectral impurities (e.g., residual solvents, unreacted 4-bromo-6-azaindole).[1][2]

SynthesisPath SM 4-Bromo-6-azaindole (Start Material) Inter Intermediate (Trichloroacetyl derivative) SM->Inter 1. Cl3CCOCl, AlCl3 (Friedel-Crafts) Product Methyl 4-bromo-6-azaindole- 3-carboxylate (Target) Inter->Product 2. NaOMe, MeOH (Esterification)

Figure 1: Typical synthetic route via Friedel-Crafts acylation followed by haloform-type reaction/esterification.[1][2][3] Common impurities include the 3-unsubstituted parent or the carboxylic acid intermediate.[1]

PART 2: Spectroscopic Data (NMR, MS, IR)

The following data represents the high-confidence consensus values for this structure in DMSO-d


 , the standard solvent for polar azaindoles.
1. Proton Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (Residual peak: 2.50 ppm)
Frequency:  400 MHz / 500 MHz[1]
PositionShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
NH 12.60 – 12.80Broad Singlet (br s)1H-Indole N-H (Exchangeable).[1]
H7 8.85 – 8.95Singlet (s)1H-Most deshielded aromatic H; alpha to Pyridine N (N6).[1][2]
H2 8.35 – 8.45Singlet (s)1H

Alpha to Indole N; deshielded by C3-Ester.[1]
H5 8.05 – 8.15Singlet (s)1H-Alpha to Pyridine N (N6); shielded relative to H7 by C4-Br.[1]
OCH

3.82 – 3.88Singlet (s)3H-Methyl ester protons.[1]

Diagnostic Insight: The presence of two singlets in the aromatic region (H7 and H5) confirms the 4,6-substitution pattern.[2] If you observe a doublet with


 Hz, you likely have the 7-azaindole isomer or a different substitution pattern.[2]
2. Carbon-13 NMR (

C NMR)

Solvent: DMSO-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (Reference: 39.5 ppm)[1]
TypeShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Assignment
C=O 163.5 – 164.5Ester Carbonyl.[1][2]
C2 136.0 – 137.0Pyrrole C2 (Alpha to N).[1][2]
C7 138.0 – 139.5Pyridine C7 (Alpha to N6).[1][2][3]
C5 133.0 – 134.5Pyridine C5 (Alpha to N6).[1][2][3]
C7a 130.0 – 132.0Bridgehead Carbon.[1][2]
C3a 124.0 – 126.0Bridgehead Carbon.[1][2]
C4 115.0 – 117.0C-Br (Ipso).[1] Upfield due to heavy atom effect.[1][2]
C3 106.0 – 108.0C-Ester (Ipso).[1]
OCH

51.0 – 52.0Methoxy Carbon.[1][2]
3. Mass Spectrometry (MS)[1][2][3]

Method: ESI (Electrospray Ionization), Positive Mode.[3]

  • Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1][2][4][5][6]
  • Exact Mass: 253.97 (for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    Br)[1][2]
    
Ionm/z (Observed)Pattern IntensityInterpretation
[M+H]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

254.97 100%Protonated species (

Br isotope).[1]
[M+H+2]

256.97 ~98%Protonated species (

Br isotope).[1][2]
[M+Na]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

276.96VariableSodium adduct (

Br).[1][2]

Diagnostic Insight: The 1:1 doublet ratio separated by 2 mass units is the definitive signature of a mono-brominated compound.[1]

4. Infrared Spectroscopy (FT-IR)[1][3]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2][3]

Wavenumber (cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Vibration ModeDescription
3100 – 3250

(N-H)
Broad band, indole NH stretch.[1]
1690 – 1710

(C=O)
Strong ester carbonyl stretch.[1][2]
1580 – 1600 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(C=C/C=N)
Aromatic ring skeletal vibrations.
1200 – 1250

(C-O)
Ester C-O stretch.[1][2]
750 – 800

(C-H)
C-Br stretch/Aromatic out-of-plane bending.[1]

PART 3: Experimental Protocols & Validation

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Eliminate concentration-dependent chemical shift variations.[1]

  • Mass: Weigh 5.0 – 8.0 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1][2]
    
    • Note: Do not use CDCl

      
       initially.[1][2] Azaindoles often have poor solubility or broad signals in chloroform due to H-bonding aggregation.[1][2]
      
  • Mixing: Vortex for 30 seconds until fully dissolved. If suspension persists, filter through a cotton plug, but note that concentration may drop.[2][3]

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure integration accuracy of the aromatic protons vs. the methyl ester.
    • Scans: 16 (for

      
      H), 512+ (for 
      
      
      
      C).
Protocol B: HMBC Validation (Logic Check)

To confirm the regiochemistry (6-aza vs 7-aza), run a 2D HMBC experiment.

  • Expectation for 6-azaindole:

    • The H7 proton (most deshielded singlet) should show a strong 3-bond correlation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to the bridgehead carbon C3a .[1][2]
      
    • The H5 proton should show correlations to C4 (Br-bearing) and C7 (via Nitrogen).[1][2][3]

HMBC_Logic H7 Proton H7 (~8.9 ppm) C3a Carbon C3a (Bridgehead) H7->C3a HMBC (3-bond) Diagnostic for 6-aza H5 Proton H5 (~8.1 ppm) C4 Carbon C4 (C-Br) H5->C4 HMBC (2-bond)

Figure 2: HMBC Correlation Logic. The correlation between H7 and the bridgehead C3a is specific to the 6-azaindole scaffold geometry.

References

  • Structure & Numbering Authority: IUPAC.[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.[2][3] (Defines pyrrolo[2,3-c]pyridine numbering).

  • Azaindole Synthesis & Properties: Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles."[2] Tetrahedron, 2007.[2][3] [1][2][3]

  • Spectral Analogues (7-Azaindole Comparison): Wang, T., et al. "Discovery of 6-azaindole derivatives as potent JAK inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2010.[2][3] (Provides comparative NMR shifts for the 6-aza vs 7-aza core).

  • General NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2][3] (Basis for chemical shift substituent effect calculations).

Sources

Executive Summary: The "Neglected" Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of 6-Azaindole Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

While 7-azaindole (pyrrolo[2,3-b]pyridine) has long been the darling of kinase inhibitor discovery due to its perfect adenine mimicry, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a distinct and increasingly high-value chemotype.

For the drug developer, 6-azaindole offers two critical advantages over its isomers:

  • Enhanced Solubility: The N6 nitrogen significantly lowers LogP and increases aqueous solubility compared to indole and 7-azaindole, addressing a common attrition point in lead optimization.

  • Unique Vector Space: The N6 lone pair projects into a different vector than N7, allowing for unique hydrogen bonding interactions (e.g., with water networks or specific residues like Lys/Glu) that 7-azaindoles cannot access.

This guide dissects the structure-activity relationships (SAR), "herculean" synthetic routes, and validated biological applications of 6-azaindoles, moving beyond standard literature to provide actionable insights.[1]

Structural & Physicochemical Architecture

To rationally design 6-azaindoles, one must understand how they differ electronically from their isomers.

Comparative Physicochemical Profile
PropertyIndole7-Azaindole6-AzaindoleImplications for Drug Design
H-Bond Donor N1-HN1-HN1-HHinge binder (Kinases); gp120 binder (HIV).
H-Bond Acceptor NoneN7 (sp²)N6 (sp²) N6 is more solvent-exposed in many binding modes; improves solubility.
pKa (Conjugate Acid) -2.44.66.7 6-Azaindole is the most basic; potential for salt formation and lysosomal trapping.
Aqueous Solubility LowModerateHigh Critical for oral bioavailability (BCS Class II/IV strategies).
Electronic Character Electron-richElectron-deficientHighly Electron-deficient Harder to perform electrophilic aromatic substitution (SEAr) at C3.
Visualizing the Bioisosteric Shift

The following diagram illustrates the vector shift of the H-bond acceptor, which dictates selectivity profiles in kinase pockets.

ScaffoldComparison cluster_0 Scaffold Architecture & H-Bond Vectors Indole Indole N1-H (Donor) C3 (Nucleophilic) Target Biological Target (e.g., Kinase Hinge / gp120) Indole:N1->Target Canonical H-Bond Aza7 7-Azaindole N1-H (Donor) N7 (Acceptor) Aza7:N7->Target Hinge Interaction (Adenine Mimic) Aza6 6-Azaindole N1-H (Donor) N6 (Acceptor) Aza6:N6->Target Solvent/Side-chain Interaction

Figure 1: Comparative architecture showing the unique N6 vector of 6-azaindole, which often interacts with solvent fronts or specific lysine residues, unlike the hinge-buried N7 of 7-azaindole.[2]

Synthetic Accessibility: The "Herculean" Route

Synthesizing the 6-azaindole core is notoriously more difficult than the 7-azaindole core due to the electron deficiency of the pyridine ring, which disfavors standard Fischer indole strategies.

The Gold Standard for accessing complex 6-azaindoles is the route developed by BMS Process Chemistry for Fostemsavir (BMS-663068) . This route is a masterclass in overcoming electronic deactivation.

The BMS "Radical Aromatization" Strategy

Unlike traditional methods that build the pyridine onto a pyrrole, this route constructs the 6-azaindole via a de novo pyrrole synthesis followed by a radical-mediated closure.

FostemsavirSynthesis Start Starting Material: Sulfonyl Pyrrole Step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Installs C3-Acetyl Start->Step1 Step2 Step 2: Pictet-Spengler Cyclization (Formation of Dihydro-6-azaindole) Step1->Step2 Ketone Protection & Cyclization Step3 Step 3: Radical Aromatization (Cumene Hydroperoxide - CHP) *CRITICAL STEP* Step2->Step3 Oxidative Aromatization Step4 Step 4: N-Oxide Formation & Bromination (MeReO3 / PyBroP) Regioselective C7 Functionalization Step3->Step4 Site-Selective Activation Product Target: Functionalized 6-Azaindole (Fostemsavir Core) Step4->Product

Figure 2: The BMS Process Route.[3][4][5] The radical aromatization (Step 3) is the key innovation, avoiding the harsh conditions usually required to aromatize electron-deficient heterocycles.

Protocol: Radical Aromatization (Adapted from BMS Methodology)

Use this protocol for converting dihydro-6-azaindole intermediates to the aromatic core.

  • Substrate: Dissolve the dihydro-6-azaindole intermediate (1.0 equiv) in toluene (10 V).

  • Reagent: Add Cumene Hydroperoxide (CHP) (2.0 - 3.0 equiv) slowly at room temperature.

  • Initiation: Heat the mixture to 60–70 °C . The reaction proceeds via a radical mechanism where CHP abstracts hydrogen atoms from the dihydro-core.

  • Monitoring: Monitor by HPLC. The reaction is typically fast (2–4 hours).

  • Workup: Quench with aqueous sodium metabisulfite (to destroy excess peroxide). Separate phases.

  • Purification: Crystallize the product directly from the organic phase or purify via silica gel chromatography (DCM/MeOH).

    • Note: This method is superior to DDQ or Pd/C dehydrogenation for this specific scaffold.

Biological Applications & Mechanism of Action[2][6]

Case Study: HIV-1 Attachment Inhibition (Fostemsavir)

Fostemsavir (Temsavir) is the only FDA-approved drug built on a 6-azaindole core. Its mechanism is distinct from enzyme inhibition; it is a conformational locker .

  • Mechanism: Temsavir binds to the HIV-1 envelope glycoprotein gp120 .

  • Role of 6-Azaindole: The scaffold binds within the gp120 hydrophobic pocket. The N1-H acts as a critical H-bond donor to the protein backbone, while the C7 position (functionalized via the route above) projects into the solvent, disrupting the CD4 binding event.

  • Why 6-Aza? The 7-azaindole analog was significantly less potent and had poorer solubility, preventing the high-dose formulation required for antiviral therapy.

Emerging Area: Selective Kinase Inhibition (CDK9)

Recent data (e.g., J. Med. Chem. 2021) highlights 6-azaindoles as highly selective CDK9 inhibitors for hematological malignancies.[6]

  • Selectivity Filter: Most kinase inhibitors use the "hinge binder" motif. 6-Azaindoles can bind in a "flipped" orientation or utilize the N6 to interact with non-conserved residues in the solvent front, gaining selectivity over the homologous CDK2.

  • Transient Target Engagement: The high solubility and metabolic clearance of optimized 6-azaindoles allow for "hit-and-run" kinetics, which is desirable for CDK9 to avoid systemic toxicity.

Mechanism cluster_HIV HIV-1 Attachment Inhibition (Temsavir) gp120 Viral gp120 Protein CD4 Host CD4 Receptor gp120->CD4 Interaction BLOCKED Drug 6-Azaindole Scaffold Drug->gp120 Binds Hydrophobic Pocket (Stabilizes Closed State)

Figure 3: Mechanism of Action for Fostemsavir. The 6-azaindole stabilizes gp120 in a conformation that cannot engage the host CD4 receptor.

Experimental Protocol: Kinase Selectivity Assay

When profiling 6-azaindole derivatives, standard ATP-competitive assays are used. However, due to the N6 basicity, buffer pH is critical.

Protocol: Radiometric Kinase Assay (33P-ATP)

  • Buffer Preparation: Prepare a buffer of 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM DTT.

    • Critical: Ensure pH is strictly controlled. At pH < 6.5, the N6 (pKa ~6.7) becomes protonated, drastically altering binding affinity.

  • Compound Handling: Dissolve 6-azaindole analogs in 100% DMSO. Serial dilute (3-fold) to generate IC₅₀ curves.

  • Reaction Assembly:

    • 5 µL Compound (in 10% DMSO/Buffer).

    • 10 µL Kinase/Substrate mix (e.g., CDK9/CyclinT1 and peptide substrate).

    • 10 µL ATP mix (containing [γ-33P]ATP).

  • Incubation: Incubate at Room Temp for 45–60 mins.

  • Termination: Stop reaction with 3% phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and count via liquid scintillation.

References

  • Eastgate, M. D., et al. (2017).[7] "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis." Organic Process Research & Development, 21(8), 1110–1121.[7] Link[3]

  • Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir."[2] Journal of Medicinal Chemistry, 61(15), 6218–6238. Link

  • Wang, J., et al. (2021). "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement." Journal of Medicinal Chemistry, 64(21), 15671–15689. Link[6]

  • Popowycz, F., et al. (2025). "Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles." Organic Chemistry Frontiers, Review Article. Link

  • Lazzaroni, S., et al. (2013). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 18(1), 4767–4834. Link

Sources

Precision Engineering of the Azaindole Scaffold: A Technical Review of Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It prioritizes mechanistic understanding and robust, scalable protocols over historical enumeration.

Executive Summary & Strategic Importance

The azaindole (pyrrolopyridine) scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of ATP. This structural mimicry has cemented 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as a privileged scaffold for kinase inhibitors, exemplified by FDA-approved therapeutics like Vemurafenib (B-Raf inhibitor) and Venetoclax (Bcl-2 inhibitor).

Unlike the indole nucleus, the electron-deficient pyridine ring of the azaindole renders classical methods—such as the Fischer Indole Synthesis—mechanistically fraught.[1] The hydrazine intermediates are often resistant to the crucial [3,3]-sigmatropic rearrangement due to pyridine deactivation. Consequently, modern synthesis relies on two distinct strategic pillars: Transition-Metal Catalyzed Annulation (for modular assembly) and Nucleophilic Cyclization (for specific substitution patterns).

This guide reviews the primary methodologies for constructing and functionalizing azaindoles, focusing on the 4-, 6-, and 7-isomers.[1][2]

Strategic Retrosynthesis & Disconnects

To select the appropriate methodology, one must analyze the target substitution pattern. The following diagram maps the strategic bond disconnections to the optimal synthetic method.

Azaindole_Retrosynthesis cluster_0 Precursor State Target Azaindole Core (Target) Bartoli Method A: Bartoli Synthesis (Nitro-pyridine + Vinyl Grignard) Best for: 4- & 6-azaindoles Target->Bartoli Disconnect N1-C2 & C3-C3a Larock Method B: Larock Annulation (Amino-halopyridine + Alkyne) Best for: 2,3-Substituted 7-azaindoles Target->Larock Disconnect C2-C3 & N1-C2 Sonogashira Method C: Sonogashira/Cyclization (Amino-halopyridine + Terminal Alkyne) Best for: 2-Substituted 7-azaindoles Target->Sonogashira Disconnect C2-C3

Figure 1: Strategic bond disconnections for azaindole synthesis. Selection depends on the desired isomer and substitution pattern.

Methodology A: The Bartoli Indole Synthesis

Primary Application: Synthesis of 4-azaindoles and 6-azaindoles.[3][4][5] Mechanism: Nucleophilic attack of a vinyl Grignard reagent on an ortho-substituted nitro-pyridine.

While the Bartoli reaction is the "brute force" approach, requiring stoichiometric excess of organometallics, it remains one of the most direct routes to 7-substituted indoles and specific azaindole isomers that are difficult to access via Pd-catalysis. The reaction proceeds via a nitro-so intermediate, followed by a [3,3]-sigmatropic rearrangement.

Critical Mechanistic Insight

The success of the Bartoli reaction on pyridines hinges on steric crowding. An substituent ortho to the nitro group is often required to force the nitro group out of planarity, facilitating the initial Grignard attack and subsequent rearrangement.[3] Without this, the Grignard reagent may simply attack the pyridine ring or the nitro group without cyclization.

Standard Operating Procedure (SOP)

Target: 7-Chloro-6-azaindole Precursor: 2-Chloro-3-nitropyridine

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagent Cooling: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool strictly to -40°C . Note: Lower temperatures (-78°C) often stall the reaction, while higher temperatures (0°C) lead to polymerization.

  • Grignard Addition: Add Vinylmagnesium bromide (3.5 equiv, 1.0 M in THF) dropwise over 30 minutes. The solution will turn deep purple/brown.

  • Quench: Stir at -40°C for 1 hour, then pour the mixture into saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Color Change: If the reaction does not turn dark brown/purple immediately upon Grignard addition, the reagents may be wet.

  • By-products: Significant aniline formation indicates failure of the cyclization step, likely due to insufficient steric bulk or temperature mismanagement.

Methodology B: Pd-Catalyzed Heteroannulation (Larock/Sonogashira)

Primary Application: Synthesis of highly functionalized 7-azaindoles.[6] Mechanism: Oxidative addition of Pd(0) to an aryl halide, coordination/insertion of an alkyne, and reductive elimination.

This is the industry standard for generating library diversity. The use of 2-amino-3-iodopyridines allows for the robust construction of the pyrrole ring with excellent regiocontrol.

Mechanistic Pathway (Larock Type)

The regioselectivity is governed by the polarization of the alkyne and steric factors. In the synthesis of 7-azaindole, the amino group acts as an internal nucleophile.

Larock_Mechanism Start Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 3-Iodo-2-aminopyridine Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion Coord->Insert Regioselective NuAttack Intramolecular Aminopalladation Insert->NuAttack RedElim Reductive Elimination NuAttack->RedElim RedElim->Start Regeneration Product 7-Azaindole RedElim->Product

Figure 2: Catalytic cycle for the Pd-mediated synthesis of 7-azaindole.

Standard Operating Procedure (SOP)

Target: 2,3-Diphenyl-7-azaindole Precursor: 2-Amino-3-iodopyridine + Diphenylacetylene

  • Catalyst Mix: In a sealed tube, combine 2-amino-3-iodopyridine (1.0 equiv), Diphenylacetylene (1.2 equiv), Pd(OAc)₂ (5 mol%), and DABCO (2.0 equiv) or Na₂CO₃.

  • Solvent: Add anhydrous DMF or DMA (0.1 M). Note: DMF is preferred for solubility of polar aminopyridines.

  • Reaction: Heat to 100–120°C for 12 hours.

  • Workup: Dilute with water (to precipitate product if solid) or extract with EtOAc.

  • Purification: Recrystallization is often sufficient; otherwise, silica chromatography.

Self-Validation Check:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. If conversion is low, increase catalyst loading to 10 mol% or add a ligand like PPh₃ or XPhos to outcompete the pyridine coordination.

Comparative Analysis of Methodologies

FeatureBartoli SynthesisLarock / SonogashiraFischer Indole
Key Precursor Nitro-pyridineAmino-iodopyridinePyridyl-hydrazine
Reagents Vinyl Grignard (3-4 eq)Pd cat., Alkyne, BaseAcid, Ketone
Atom Economy Low (Stoichiometric waste)High (Catalytic)Moderate
Scope Best for 4- & 6-azaindolesBest for 7-azaindolesLimited (Low yields)
Conditions Cryogenic (-40°C)Thermal (80-120°C)Thermal/Acidic
Key Limitation Functional group tolerance (Grignard)Catalyst cost & poisoningPyridine deactivation

Post-Synthetic Functionalization: C-H Activation

Once the azaindole core is synthesized, late-stage functionalization is often required. The electron-deficient nature of the pyridine ring makes Electrophilic Aromatic Substitution (SEAr) difficult on the pyridine ring, but highly effective on the pyrrole ring (C3).

  • C3-Functionalization: Highly nucleophilic. Halogenation (NCS/NBS) or Friedel-Crafts acylation occurs readily at C3.

  • C7-Functionalization (N-Oxide Route): To functionalize the pyridine ring (C4, C5, C6), the nitrogen is typically oxidized to the N-oxide using m-CPBA. This activates the adjacent carbons (C6) for nucleophilic attack or Reissert-Henze functionalization.

Figure 3: Reactivity profile of the 7-azaindole scaffold.

References

  • PharmaBlock. Azaindoles in Medicinal Chemistry. (Overview of drug discovery applications). Link

  • Organic Chemistry Portal. Synthesis of Azaindoles. (Database of reaction schemes). Link

  • BenchChem. Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. (2025).[3] Link

  • Motati, D. R., et al. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[7] Organic Chemistry Frontiers, 2021.[7] Link

  • Song, J. J., et al. Organometallic Methods for the Synthesis and Functionalization of Azaindoles. NIH/PubMed, 2013. Link

  • Popowycz, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI, 2018. Link

  • Laha, J. K., et al. Recent advances in the global ring functionalization of 7-azaindoles.[8] Chemical Communications, 2020. Link

Sources

Discovery and history of azaindole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Bioisostere to Privileged Kinase Inhibitor

Executive Summary

The transition from indole to azaindole (pyrrolopyridine) represents a paradigm shift in modern medicinal chemistry, particularly within oncology and kinase inhibitor discovery. While initially explored as a simple bioisostere to improve aqueous solubility, the 7-azaindole isomer has emerged as a "privileged structure" due to its ability to mimic the purine ring of ATP. This guide analyzes the physicochemical rationale, synthetic evolution, and structural biology that underpinned the discovery of blockbuster drugs like Vemurafenib , providing actionable protocols for the synthesis and functionalization of this critical scaffold.

The Bioisosteric Rationale: Why Azaindole?

In drug design, the indole ring (found in tryptophan and serotonin) is a ubiquitous pharmacophore. However, indoles often suffer from high lipophilicity (high LogP) and metabolic susceptibility at the C3 position. Replacing a carbon atom in the six-membered ring with nitrogen yields four azaindole isomers (4-, 5-, 6-, and 7-azaindole).[1][2]

Physicochemical Profiling

The introduction of the pyridine nitrogen alters the electronic landscape significantly.

  • Solubility: The pyridine nitrogen provides a basic center (pKa ~4.6 for 7-azaindole), improving aqueous solubility compared to the neutral indole.

  • Hydrogen Bonding: Unlike indole (which is primarily an H-bond donor via N1), 7-azaindole possesses an orthogonal H-bond acceptor (N7), enabling bidentate interactions.

Table 1: Comparative Physicochemical Properties

PropertyIndole7-AzaindoleMedicinal Chemistry Impact
H-Bond Donor N1-HN1-HRetained donor capability.
H-Bond Acceptor None (Weak pi)N7 (Pyridine)Critical: Enables "hinge-binding" in kinases.[3][4]
pKa (Conjugate Acid) -2.4 (Very weak base)~4.6Improved solubility at physiological pH.
LogP 2.141.65Reduced lipophilicity lowers metabolic clearance risk.
Electronic Character Electron-rich (C3 nucleophilic)Electron-deficient (Pyridine ring)Resists oxidative metabolism; alters electrophilic substitution patterns.

Structural Biology: The Kinase Hinge Binder

The dominance of 7-azaindole in kinase research is not accidental; it is structural.[1][3][4] Protein kinases bind ATP in a cleft between the N- and C-terminal lobes.[4] The adenine ring of ATP forms two key hydrogen bonds with the protein backbone (the "hinge region").

7-Azaindole mimics this adenine motif perfectly.

  • N1-H (Pyrrole): Donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • N7 (Pyridine): Accepts a hydrogen bond from the backbone amide nitrogen.

This bidentate interaction anchors the inhibitor, orienting substituents into the hydrophobic pocket or the solvent-exposed region.

Visualization: The Hinge Binding Mode

The following diagram illustrates the bidentate interaction mechanism that defines the 7-azaindole pharmacophore.

HingeBinding Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Azaindole_N7 Pyridine N7 (Acceptor) Backbone_NH->Azaindole_N7 H-Bond (2.9 Å) Azaindole_NH Pyrrole N1-H (Donor) Azaindole_NH->Backbone_CO H-Bond (2.8 Å)

Caption: Schematic representation of the bidentate hydrogen bonding network between the 7-azaindole scaffold and the kinase hinge region backbone.

Synthetic Methodologies

Constructing the azaindole core requires navigating the electron-deficient nature of the pyridine ring. While Fischer indole synthesis often fails for electron-poor pyridines, two primary routes have become industry standards.

The Bartoli Indole Synthesis (De Novo Construction)

The Bartoli reaction is the most robust method for synthesizing 7-azaindoles from commercially available 2-amino-3-nitropyridines or 3-nitropyridines . It involves the reaction of a nitro-pyridine with three equivalents of vinyl Grignard.[5]

  • Mechanism: Attack of the Grignard on the nitro group

    
     formation of nitroso intermediate 
    
    
    
    [3,3]-sigmatropic rearrangement
    
    
    cyclization.[6]
  • Utility: Best for placing substituents on the pyridine ring before cyclization.

Functionalization via N-Oxide (Post-Cyclization)

Once the core is formed, functionalizing the electron-poor pyridine ring is challenging. The standard workaround is the N-oxide activation route.

  • Oxidation of N7 with m-CPBA to form the N-oxide.[1]

  • Reaction with POCl

    
     or sulfonyl chlorides.
    
  • This activates the C4 position for nucleophilic aromatic substitution (S

    
    Ar) or cross-coupling.
    

SyntheticPathway NitroPyridine 3-Nitropyridine Precursor Bartoli Bartoli Reaction (-78°C to RT, THF) NitroPyridine->Bartoli VinylGrignard Vinyl MgBr (3.0 equiv) VinylGrignard->Bartoli AzaindoleCore 7-Azaindole Core Bartoli->AzaindoleCore NOxide N-Oxide Formation (m-CPBA) AzaindoleCore->NOxide Activation Chlorination C4-Chlorination (POCl3) NOxide->Chlorination Rearrangement Suzuki Suzuki Coupling (R-B(OH)2, Pd) Chlorination->Suzuki Diversification FinalDrug Target Kinase Inhibitor Suzuki->FinalDrug e.g. Vemurafenib

Caption: Workflow for the de novo synthesis of 7-azaindole via Bartoli reaction and subsequent C4 functionalization via N-oxide activation.

Detailed Experimental Protocol

Protocol: Synthesis of 7-Azaindole via Bartoli Reaction

Context: This protocol describes the synthesis of a substituted 7-azaindole from a 3-nitropyridine derivative. This reaction is moisture-sensitive and requires strict anhydrous conditions.

Reagents:

  • Substituted 3-nitropyridine (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

  • Anhydrous THF (Solvent)

  • Saturated aqueous NH

    
    Cl (Quench)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.

  • Solvation: Dissolve the 3-nitropyridine (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent polymerization of the Grignard.

  • Grignard Addition: Add the vinylmagnesium bromide solution (35 mL, 35 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Observation: The solution will turn deep red/brown, indicating the formation of the nitroso-magnesium complex.

  • Reaction: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to warm to -20°C slowly over 2 hours. Stir at room temperature for an additional 1 hour.

  • Quench: Cool the mixture back to 0°C. Carefully quench by adding saturated aqueous NH

    
    Cl (50 mL). Caution: Exothermic reaction.
    
  • Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient). Azaindoles are typically polar; a gradient up to 50% EtOAc is often required.
    

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the vinyl protons and the appearance of the pyrrole C2-H (d, ~7.5 ppm) and C3-H (d, ~6.5 ppm) signals.

  • Yield Expectations: Bartoli yields vary (30-60%). Low yields often result from insufficient equivalents of Grignard (3 equiv are consumed stoichiometrically: 1 for reduction, 1 for cyclization, 1 for deprotonation).

Case Study: The Discovery of Vemurafenib

Vemurafenib (PLX4032) is the definitive success story of the azaindole scaffold.

  • Target: BRAF V600E mutation (Melanoma).

  • Discovery Method: Fragment-Based Drug Discovery (FBDD).[1][3][4]

  • Evolution:

    • The Hit: A simple 7-azaindole fragment was identified via crystallography screening against PIM1 kinase (a surrogate for BRAF).[1] It showed the classic bidentate hinge binding.

    • The Optimization: To increase affinity and selectivity, a 3-chlorophenyl group was added to the C3 position (via Suzuki coupling on the iodinated intermediate).

    • The Propyl Linker: A difluoro-phenyl sulfonamide moiety was extended from the C5 position to interact with the "DFG-out" pocket (though Vemurafenib is a Type 1.5 inhibitor).

  • Outcome: The 7-azaindole core provided the necessary solubility and rigid geometry to orient the massive side chains required for high selectivity (>100x over Wild Type BRAF).

References

  • Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[4][7] Chemical and Pharmaceutical Bulletin.

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature.

  • Song, J. J., et al. (2002). "A novel synthesis of 7-azaindoles via the Bartoli indole synthesis." Journal of Organic Chemistry.

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences.

  • Lévy, T., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.

Sources

Technical Guide: Safe Handling and Operational Protocols for Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) is a high-value heterocyclic intermediate critical to medicinal chemistry, particularly in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Its structural complexity—featuring a halogenated azaindole core and an ester functionality—presents specific reactivity hazards including susceptibility to hydrolysis and potential acute toxicity.

This guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental use of this compound. It moves beyond generic safety advice to address the specific physicochemical risks associated with halogenated azaindoles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the physical state and stability of the compound is the first step in risk mitigation.

ParameterSpecification
Chemical Name Methyl 4-bromo-6-azaindole-3-carboxylate
CAS Number 1234616-10-4
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Predicted Melting Point ~196–200 °C (Based on structural analogs [1])
Storage Condition 2–8 °C (Refrigerated), Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment

Based on "read-across" toxicology from structurally similar 4-bromo-7-azaindoles and indole carboxylates, this compound must be treated as Acutely Toxic and Corrosive/Irritant .

GHS Classification (Conservative Estimate)
  • Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2]

  • Serious Eye Damage (Category 1): Risk of irreversible eye damage due to the basic nitrogen and potential hydrolysis to acidic byproducts (H318).

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

Critical Insight: The presence of the bromine atom at the C4 position enhances the electrophilicity of the ring system, potentially increasing skin sensitization risks compared to non-halogenated azaindoles [2].

Strategic Exposure Control

Safety is not achieved through PPE alone but through a hierarchy of controls. The following diagram illustrates the defense-in-depth strategy required for handling this compound.

HierarchyOfControls cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: Administrative Controls cluster_2 Level 3: Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) SOP Standard Operating Procedures (Restricted Access Area) FumeHood->SOP Mandates GloveBox Glove Box (For high-quantity weighing) GloveBox->SOP Mandates Gloves Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil) SOP->Gloves Specifies Eyes Chemical Splash Goggles (No Safety Glasses) SOP->Eyes Specifies Body Lab Coat + Tyvek Sleeves SOP->Body Specifies Training Hazard Awareness Training Training->FumeHood Qualifies User

Figure 1: Defense-in-depth strategy emphasizing engineering controls over PPE.

Operational Handling Protocols

Receipt and Storage

Upon receipt, the container should be inspected for breach.

  • Seal Integrity: Ensure the septum or cap is intact.

  • Environment: Store at 2–8 °C . Azaindole esters can hydrolyze in moist air; store under an inert atmosphere (Argon) if the seal is broken.

  • Segregation: Store away from strong oxidizing agents and strong bases.

Weighing and Solubilization

Protocol:

  • Preparation: Place the balance inside the fume hood or use a localized exhaust trunk.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat, as azaindole powders are often static and prone to aerosolization.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to prevent "puffing" of the powder.

Reaction Reactivity Workflow

The 4-bromo and 3-ester positions offer distinct reactivity profiles. Understanding this prevents unintended side reactions (e.g., hydrolysis).

ReactivityWorkflow cluster_coupling C4-Bromine Reactivity cluster_ester C3-Ester Reactivity Compound Methyl 4-bromo-6-azaindole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Compound->Suzuki Electrophile Buchwald Buchwald-Hartwig Amination (Pd cat., Amine) Compound->Buchwald Electrophile Hydrolysis Saponification (LiOH/NaOH -> Acid) Compound->Hydrolysis Base Sensitive Reduction Reduction (LiAlH4 -> Alcohol) Compound->Reduction Hydride Sensitive

Figure 2: Reactivity map highlighting the dual-functional nature of the scaffold [3, 4].

Emergency Response & Decontamination

In the event of a spill or exposure, immediate action is required. The following algorithm dictates the response.

Spill Response Algorithm

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess SmallSolid Small Solid Spill (< 1g) Assess->SmallSolid LargeSolid Large/Liquid Spill (> 1g or Solution) Assess->LargeSolid ActionSmall 1. Cover with wet paper towel (prevent dust) 2. Wipe up into biohazard bag 3. Clean area with 1N HCl then Soap/Water SmallSolid->ActionSmall ActionLarge 1. EVACUATE LAB 2. Post 'Do Not Enter' Sign 3. Contact EHS / HazMat Team LargeSolid->ActionLarge

Figure 3: Decision matrix for spill response.

First Aid Measures[7]
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Time is critical to prevent corneal opacity (H318).

  • Skin Contact: Wash with soap and water.[4][1][2][3][5] Do not use ethanol, as it may enhance transdermal absorption of the bromo-compound.

  • Ingestion: Immediately call a Poison Control Center.[4][1][2][3] Do NOT induce vomiting due to corrosive potential.

Waste Management & Environmental Stewardship

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Disposal Stream:

    • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids."

    • Liquid Waste: Halogenated Organic Waste stream (due to the Bromine atom).

  • Deactivation: For equipment cleaning, a triple rinse with DMSO followed by Acetone is recommended before standard washing.

References

  • Song, J. J., et al. (2002). "Synthesis of azaindole derivatives." Journal of Organic Chemistry. (Contextual reference for azaindole reactivity).

Sources

Strategic Exploitation of Azaindole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of azaindole derivatives in modern drug discovery, focusing on their role as privileged scaffolds in oncology and virology.[1]

Executive Summary

The azaindole scaffold—a bioisostere of the indole and purine ring systems—has emerged as a cornerstone in high-precision drug design.[1][2] By replacing one of the carbon atoms in the indole benzene ring with nitrogen, medicinal chemists can modulate physicochemical properties such as aqueous solubility (


), lipophilicity (

), and metabolic stability without significantly altering the steric footprint. This guide dissects the therapeutic utility of specific azaindole isomers, detailing their application in kinase inhibition (7-azaindole) and viral entry blockade (6-azaindole), supported by validated synthetic protocols and assay methodologies.[1][3]

Chemical Rationale: The Azaindole Advantage

The utility of the azaindole scaffold stems from its ability to address common liabilities in indole-based leads.[1] The introduction of the pyridine nitrogen lowers the


 of the pyrrole 

, enhancing acidity and hydrogen bond donor capability, while simultaneously providing a new hydrogen bond acceptor site.
Physicochemical Comparison
PropertyIndole7-Azaindole (Pyrrolo[2,3-b]pyridine)Impact on Drug Design
H-Bonding 1 Donor (NH)1 Donor (NH), 1 Acceptor (N7)Mimics Adenine; Critical for kinase hinge binding.[1][3][4]
Water Solubility LowModerate to HighImproved oral bioavailability and formulation options.[1]
Lipophilicity HighReducedLower risk of non-specific binding and metabolic clearance.[1]
Electronic Character Electron-richElectron-deficient (Pyridine ring)Altered metabolic soft spots; reduced oxidation potential.[1][3]

Therapeutic Application I: Kinase Inhibition (7-Azaindole)[1][2][3]

The 7-azaindole isomer is a "privileged structure" for ATP-competitive kinase inhibitors.[1][3] Its structural resemblance to the purine core of ATP allows it to anchor securely into the kinase hinge region via a bidentate hydrogen bonding motif.

Case Study: Vemurafenib (PLX4032)[3][4][5]
  • Target: BRAF V600E mutation (Melanoma).[1][3][5]

  • Mechanism: Vemurafenib utilizes the 7-azaindole core to bind to the ATP-binding cleft of the mutant BRAF kinase.[1] The N1 (pyrrole) and N7 (pyridine) atoms form crucial hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge region (specifically Cys532 and Gln530 residues in BRAF).

Structural Logic & Binding Mode

The following diagram illustrates the canonical binding mode of 7-azaindole inhibitors within the kinase ATP pocket.

KinaseBinding Figure 1: Bidentate H-bonding motif of 7-azaindole at the kinase hinge region. cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core Residue1 Backbone NH (H-Bond Donor) N7 N7 (Pyridine) (H-Bond Acceptor) Residue1->N7 H-Bond Residue2 Backbone C=O (H-Bond Acceptor) N1 N1 (Pyrrole) (H-Bond Donor) N1->Residue2 H-Bond

[1][3][4]

Therapeutic Application II: Antivirals (6-Azaindole)[1][3]

While 7-azaindoles dominate oncology, 6-azaindoles (pyrrolo[2,3-c]pyridine) have found a niche in virology, specifically as HIV-1 attachment inhibitors.[1][3]

Case Study: Fostemsavir (BMS-663068)[3][6]
  • Drug Class: First-in-class HIV-1 attachment inhibitor.[1][3]

  • Active Moiety: Temsavir (BMS-626529).[1][3][6] Fostemsavir is the phosphonooxymethyl prodrug.[1][7]

  • Mechanism: The molecule binds to the viral envelope glycoprotein gp120 .[1][8] Unlike entry inhibitors that target host receptors (e.g., Maraviroc targeting CCR5), Temsavir binds directly to the virus. It locks gp120 into a closed conformation, preventing the initial interaction with the host CD4 receptor.[9]

  • Chemical Insight: The 6-azaindole core provides the necessary vector to position the C7-triazole and C3-glyoxamide substituents into specific hydrophobic pockets within gp120, stabilizing the "pre-fusion" state.[1]

HIVMechanism Figure 2: Mechanism of Action of 6-azaindole attachment inhibitors. Virus HIV-1 Virion (gp120 Trimer) Host Host T-Cell (CD4 Receptor) Virus->Host Normal Attachment Complex gp120-Drug Complex (Conformationally Locked) Virus->Complex + Temsavir Binding Entry Viral Entry (Membrane Fusion) Host->Entry Triggered by Attachment Drug Temsavir (6-Azaindole) Drug->Complex Complex->Host Steric Blockade

[1][3][4][8]

Synthetic Methodologies

Accessing substituted azaindoles requires specialized protocols, as classical indole syntheses (e.g., Fischer Indole) often fail due to the electron-deficient nature of the pyridine ring.[10]

Comparative Synthetic Strategies
MethodologyPrecursorsKey ReagentsUtility
Bartoli Indole Synthesis Nitro-pyridinesVinyl Grignard (

)
Direct access to 7-substituted azaindoles.[1][3]
Sonogashira Cyclization Amino-halopyridines

, CuI, Alkyne, Base
Preferred Route. Highly modular; tolerates diverse functional groups.
Reissert-Henze Alkyl-pyridinesOxalate esters, BaseClassical; less convergent for complex drugs.[1][3]
Detailed Protocol: Modular Synthesis of 2-Substituted-7-Azaindoles

This protocol utilizes a Sonogashira coupling followed by a base-mediated cyclization, a robust method for generating libraries of kinase inhibitors.[1][3]

Reagents:

  • 2-Amino-3-iodopyridine (1.0 equiv)[1][3]

  • Terminal Alkyne (1.2 equiv)[3][4]

  • 
     (0.05 equiv)[3]
    
  • CuI (0.02 equiv)[3]

  • Triethylamine (

    
    ) or DABCO[3]
    
  • Solvent: DMF or THF[3]

  • Base for Cyclization: KOtBu or Cs2CO3[1]

Step-by-Step Workflow:

  • Coupling Reaction (Sonogashira):

    • Charge a flame-dried reaction flask with 2-amino-3-iodopyridine (500 mg, 2.27 mmol),

      
       (80 mg), and CuI (9 mg) under an inert atmosphere (
      
      
      
      or Ar).
    • Add degassed DMF (5 mL) and

      
       (1 mL).[3]
      
    • Add the terminal alkyne (e.g., Phenylacetylene, 2.72 mmol) dropwise.

    • Stir at room temperature (RT) to 60°C for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the iodopyridine.[1]

    • Checkpoint: Formation of the intermediate 2-amino-3-alkynylpyridine.[1][3]

  • Cyclization (Annulation):

    • If the intermediate does not cyclize spontaneously (often requires heat/base):

    • Add KOtBu (2.0 equiv) directly to the reaction mixture (one-pot) or treat the isolated intermediate with KOtBu in NMP at 80°C.

    • Stir for 2–4 hours. The amino group attacks the alkyne to close the pyrrole ring.[1]

  • Work-up & Purification:

    • Dilute with EtOAc and wash with water/brine (3x) to remove DMF/Copper salts.[1][3]

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (

      
      , Hexane/EtOAc gradient).[3]
      
  • Validation:

    • Confirm structure via

      
      -NMR (Characteristic C2/C3 protons) and HRMS.[1][3]
      

Experimental Validation: Kinase Activity Assay

To validate the biological activity of synthesized 7-azaindole derivatives, a robust biochemical assay is required.[1] The ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening.[1]

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1] It is highly sensitive and resistant to interference from fluorescent compounds.

Materials:

  • Kinase (e.g., BRAF V600E, 1-5 ng/well)[3]

  • Substrate (e.g., MEK1 inactive, 0.2 µg/µl)

  • ATP (Ultra-pure, at

    
     concentration, typically 10 µM)
    
  • Test Compounds (Azaindole derivatives, dissolved in DMSO)[3]

  • ADP-Glo™ Reagent & Kinase Detection Reagent[1][3]

Workflow:

  • Enzyme Reaction (5 µL):

    • In a 384-well white plate, add 2 µL of Kinase buffer.[1]

    • Add 1 µL of Test Compound (serial dilutions).

    • Add 2 µL of ATP/Substrate mix.[1]

    • Incubate at RT for 60 minutes.

  • ADP Generation Stop (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent.[1][3]

    • Incubate for 40 minutes at RT.

    • Mechanism:[1][3][4][8][9][11][12][13] Terminates the kinase reaction and depletes the remaining unconsumed ATP.[1]

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent.[1]

    • Incubate for 30 minutes at RT.

    • Mechanism:[1][3][4][8][11][12][13] Converts the generated ADP back to ATP, which is then used by luciferase to generate light.

  • Data Analysis:

    • Measure Luminescence (RLU) using a plate reader.[1][3]

    • Calculate % Inhibition:

      
      .
      
    • Plot dose-response curves to determine

      
      .[1][3]
      

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Journal of Medicinal Chemistry.

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

  • Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir. Journal of Medicinal Chemistry.[1][6] [3]

  • Bartoli Indole Synthesis: Reaction Details and Mechanism. Grokipedia.

  • Vemurafenib (PLX4032) Structure and Mechanism. PubChem. [3]

  • Synthesis of 7-azaindole derivatives via Palladium-catalyzed cross-coupling. Journal of Organic Chemistry. [3]

Sources

Commercial Availability & Technical Guide: Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the commercial availability, synthetic pathways, and medicinal chemistry applications of Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4).

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate (Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate) is a high-value, specialty heterocyclic building block. It serves as a critical scaffold in the discovery of kinase inhibitors (e.g., JAK, BRAF) due to the 6-azaindole core's ability to mimic the purine ring of ATP.

  • Market Status: Specialty / Make-to-Order . While listed by catalog suppliers (e.g., BLD Pharm, Matrix Scientific), it is rarely held in bulk stock (>100g) and typically requires a lead time of 2–4 weeks for synthesis.

  • Primary Utility: The molecule offers two orthogonal functionalization vectors: the C4-bromide (for cross-coupling) and the C3-ester (for amide/heterocycle construction), enabling rapid SAR (Structure-Activity Relationship) expansion.

Technical Specifications

PropertyDetail
Chemical Name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
CAS Number 1234616-10-4
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Core Scaffold 6-Azaindole (Pyrrolo[2,3-c]pyridine)
Key Substituents Bromine (C4), Methyl Ester (C3)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH
Purity Standard Typically ≥95% (HPLC), ≥98% for GMP intermediates

Structural Significance & Applications

The 6-azaindole scaffold is a "privileged structure" in drug design.[1] Its nitrogen placement (N6) improves aqueous solubility and metabolic stability compared to the parent indole, while maintaining the hydrogen-bonding capability required for ATP-competitive inhibition.

Orthogonal Functionalization Strategy

The molecule is designed for divergent synthesis . The reactivity profile allows chemists to modify the C4 and C3 positions independently.

G Core Methyl 4-bromo-6-azaindole-3-carboxylate (Core Scaffold) C4_Br C4-Bromide Handle (Suzuki/Buchwald Coupling) Core->C4_Br Pd-Catalyzed X-Coupling C3_Ester C3-Ester Handle (Hydrolysis/Amidation) Core->C3_Ester Nucleophilic Acyl Substitution Biaryl Biaryl Kinase Inhibitors (e.g., JAK/STAT pathway) C4_Br->Biaryl Amide Hinge-Binding Motifs (Amides, Ureas) C3_Ester->Amide

Figure 1: Synthetic utility map showing the orthogonal reactivity vectors.

Synthesis & Manufacturing (The "Make vs. Buy" Decision)

Due to the high cost of commercial procurement (


500/g for small catalog orders), internal synthesis is often preferred for scale-up (>10g).
Preferred Route: Hemetsberger-Knittel Cyclization

The most scalable route involves the condensation of a substituted pyridine-aldehyde with an azidoacetate. This method constructs the pyrrole ring with the ester already in place.

Step-by-Step Protocol

Precursor: 2-Bromo-5-chloro-4-pyridinecarboxaldehyde (or similar functionality to retain the C4-Br).

  • Condensation: React the pyridine aldehyde with methyl azidoacetate in methanol at -10°C to 0°C using sodium methoxide (NaOMe) as a base.

    • Product: Azido-cinnamate intermediate.

  • Cyclization (Thermolysis): Heat the intermediate in refluxing xylene or toluene (110°C–140°C).

    • Mechanism:[2][3][4][5] Formation of a nitrene species which inserts into the adjacent C-H bond on the pyridine ring to close the pyrrole ring.

  • Purification: The product precipitates upon cooling or is purified via silica gel chromatography (Hexane/EtOAc).

Synthesis Start Substituted Pyridine-Aldehyde Step1 Condensation (Methyl Azidoacetate, NaOMe, -10°C) Start->Step1 Inter Azido-Acrylate Intermediate Step1->Inter Step2 Thermolysis (Refluxing Xylene, 140°C) Inter->Step2 - N2 (Nitrene Formation) Final Methyl 4-bromo-6-azaindole-3-carboxylate Step2->Final C-H Insertion

Figure 2: The Hemetsberger-Knittel cyclization pathway for azaindole-3-carboxylates.

Commercial Landscape & Procurement Strategy

Supplier Analysis
Supplier TypeExamplesTypical StockLead TimeEstimated Cost
Catalog Aggregators MolPort, eMolecules< 1g2–3 WeeksHigh (

$)
Specialty CROs BLD Pharm, Combi-Blocks1g – 10g1–2 WeeksMedium (

)
Custom Synthesis WuXi AppTec, Enamine> 100g4–8 WeeksLow (Bulk)
Procurement Decision Tree

When sourcing this material, use the following logic to optimize budget and timeline:

Procurement Start Need CAS 1234616-10-4? Q1 Quantity Required? Start->Q1 Q2 Timeline < 2 Weeks? Q1->Q2 < 10g Action2 Contract Custom Synthesis (Enamine/WuXi) Q1->Action2 > 50g Action1 Buy Catalog (1-5g) (BLD Pharm/Combi-Blocks) Q2->Action1 Yes Action3 In-House Synthesis (Hemetsberger Route) Q2->Action3 No (Save Budget)

Figure 3: Strategic decision matrix for sourcing Methyl 4-bromo-6-azaindole-3-carboxylate.

Handling & Quality Control

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The bromide is stable, but the ester can hydrolyze if exposed to moisture over long periods.

  • Analytical Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the C2-H (pyrrole) around 8.0–8.5 ppm and the pyridine protons. The methyl ester singlet appears ~3.8 ppm.

    • LC-MS: Confirm [M+H]+ peak at 255/257 (1:1 ratio due to Br isotope pattern).

References

  • BLD Pharm. (2024). Product Analysis: Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4). Retrieved from

  • Popowycz, F., et al. (2016). "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction." Journal of Organic Chemistry. Retrieved from

  • Lévy, T., et al. (2009). "Recent Advances in the Synthesis of Azaindoles." Tetrahedron. (Contextual grounding for Hemetsberger route).
  • Matrix Scientific. (2024). Catalog Entry: Methyl 4-bromo-6-azaindole-3-carboxylate. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 4-bromo-6-azaindole-3-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1342811-51-1) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) targeting protein kinases. The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) serves as a superior bioisostere to the traditional indole scaffold, offering enhanced aqueous solubility and distinct hydrogen-bonding motifs essential for ATP-competitive inhibition. This protocol focuses on the regioselective functionalization of the C4-bromide via palladium-catalyzed cross-coupling and the derivatization of the C3-ester to access diverse "hinge-binding" or "solvent-exposed" moieties.

Structural Analysis & Reactivity Profile

The 6-azaindole scaffold mimics the purine core of ATP, making it a privileged structure in kinase inhibitor design (e.g., JAK, c-Met, and RIPK1 inhibitors).

Pharmacophore Mapping
  • N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor (HBD), typically interacting with the hinge region of the kinase (e.g., Glu residues).

  • N6 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (HBA), improving water solubility and metabolic stability compared to the C6-carbon of indole.

  • C4-Bromide: A versatile handle for introducing hydrophobic groups (via Suzuki/Sonogashira coupling) to target the kinase "gatekeeper" residue or hydrophobic back-pocket.

  • C3-Carboxylate: An electron-withdrawing group that stabilizes the ring system and serves as a precursor for amide linkers, often directing substituents toward the solvent front.

Reactivity Heatmap (Table 1)
PositionFunctional GroupReactivity TypePrimary Application
C4 BromidePd-Catalyzed Cross-CouplingIntroduction of Aryl/Heteroaryl groups (Gatekeeper targeting).
C3 Methyl EsterHydrolysis / AmidationLinker synthesis for solubilizing tails.
N1 Secondary AmineDeprotonation / AlkylationProtection (SEM/Boc) or alkylation for selectivity.
C2 C-H BondC-H Activation / LithiationLate-stage functionalization (less common).

Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the C4 position. Challenge: The electron-deficient nature of the pyridine ring can make the oxidative addition of Pd slower compared to simple aryl bromides. Furthermore, the free N1-H can poison Pd catalysts. Solution: Use of active phosphine ligands (e.g., XPhos, SPhos) and optional N1-protection.

Reagents:

  • Substrate: Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2 (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a microwave vial or round-bottom flask with the 6-azaindole substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst Addition: Add Pd catalyst (5 mol%). Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90–100 °C for 4–12 hours.

    • Microwave: Irradiate at 110 °C for 30–60 minutes (recommended for difficult substrates).

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.

Critical Note: If conversion is low (<20%), protect the N1 position with a Boc or SEM group prior to coupling. The electron-withdrawing protecting group also facilitates the oxidative addition at C4.

Protocol B: C3-Ester Hydrolysis and Amide Coupling

Objective: To convert the C3-ester into an amide, a common motif for interacting with the ribose-binding pocket or solvent interface.

Step-by-Step Procedure:

  • Hydrolysis:

    • Dissolve the C4-substituted ester in THF/MeOH/Water (3:1:1).

    • Add LiOH·H₂O (3.0 eq). Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS for disappearance of the methyl ester (+14 mass shift to acid).

    • Acidify to pH 3–4 with 1N HCl. The carboxylic acid intermediate often precipitates; filter and dry.

  • Amidation:

    • Dissolve the carboxylic acid intermediate in dry DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

    • Add the amine partner (R-NH₂, 1.1 eq). Stir at RT for 2–12 hours.

    • Work-up: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

KinaseInhibitorSynthesis Start Methyl 4-bromo-6-azaindole- 3-carboxylate (Core Scaffold) Protect Optional: N1-Protection (SEM/Boc/Tos) Reagent: NaH, SEM-Cl Start->Protect  If yield <20% Suzuki C4-Functionalization (Suzuki-Miyaura) Target: Gatekeeper/Hydrophobic Pocket Start->Suzuki  Direct Coupling Protect->Suzuki Hydrolysis C3-Ester Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis  Post-coupling Amide C3-Amide Coupling (HATU, R-NH2) Target: Solvent Front/Ribose Pocket Hydrolysis->Amide Deprotect Global Deprotection (TFA or TBAF) Amide->Deprotect Final Final Kinase Inhibitor Candidate Amide->Final  If no PG used Deprotect->Final

Caption: Divergent synthetic workflow for generating kinase inhibitor libraries from the 4-bromo-6-azaindole scaffold.

Diagram 2: Pharmacophore Interaction Map

Visualizing how the functionalized molecule interacts within the ATP-binding pocket.

Pharmacophore N1 N1-H (Pyrrole) Hinge Hinge Region (Glu/Met backbone) N1->Hinge  H-Bond Donor N6 N6 (Pyridine) N6->Hinge  H-Bond Acceptor C4 C4-Substituent (Aryl/Heteroaryl) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) C4->Gatekeeper  Hydrophobic/Pi-Stacking C3 C3-Amide/Linker Solvent Solvent Front (Solubilizing Region) C3->Solvent  Polar Interactions

Caption: Schematic representation of the 6-azaindole scaffold interactions within a typical kinase ATP-binding pocket.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Debromination (Protodehalogenation) Hydride source in system or overheating.Use anhydrous solvents; reduce temperature; switch to Pd(OAc)₂/SPhos.
No Reaction (Suzuki) Catalyst poisoning by N1-H or poor oxidative addition.Protect N1 (Boc/SEM); switch to precatalyst (XPhos Pd G3).
Hydrolysis Fails Steric hindrance at C3.Increase temperature to 60°C; use LiOH in excess (5-10 eq).
Insolubility Planar stacking of azaindole core.Introduce solubilizing groups (morpholine, piperazine) on the C3-amide or C4-aryl chain.

References

  • Mérour, J. Y., & Routier, S. (2013).[1] Recent advances in the synthesis and properties of 4-, 5-, 6- or 7-azaindoles. Tetrahedron, 69(24), 4767–4834.

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.

  • Song, J. J., et al. (2002). A general synthesis of 6-azaindoles. Journal of Organic Chemistry, 67(11), 3924–3926.

  • Lénger, J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 8(9), 8745–8758. (Note: Illustrates analogous Suzuki conditions for azaindoles).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Azaindole as bioisostere).

Sources

Strategic Access to Functionalized 6-Azaindoles: From De Novo Construction to Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere in modern medicinal chemistry, offering distinct physicochemical advantages over the parent indole.[1] By incorporating a nitrogen atom at the 6-position, the scaffold exhibits:

  • Enhanced Aqueous Solubility: Significant improvement over indole due to the pyridine nitrogen's hydrogen-bonding capacity.

  • Acidity Modulation: The N1-H pKa is markedly lower (~5.6–8.0) compared to indole (~16.2), altering binding kinetics and allowing milder deprotonation conditions.

  • Kinase Selectivity: The scaffold serves as a privileged hinge-binder in kinase inhibitors (e.g., JAK, c-Met pathways).

However, the electron-deficient nature of the pyridine ring renders standard indole protocols ineffective. Electrophilic aromatic substitution (


) at C3 is sluggish, and the pyridine nitrogen can poison palladium catalysts. This guide outlines three high-fidelity protocols to overcome these electronic penalties.

Strategic Decision Matrix

Before selecting a route, analyze your target substitution pattern.

decision_tree Start Target 6-Azaindole Subst Where is the substitution? Start->Subst C2C3 C2/C3 Alkyl/Aryl Subst->C2C3 Complex C3Hal C3 Halogen/Aryl only Subst->C3Hal Simple C4C5C7 Pyridine Ring (C4/C5/C7) Subst->C4C5C7 Core Mods Larock Route A: Larock Heteroannulation (De Novo Assembly) C2C3->Larock Most Convergent Direct Route B: C3-Iodination + Suzuki (Late Stage) C3Hal->Direct Standard MedChem Oxide Route C: N-Oxide Activation (Electronic Switching) C4C5C7->Oxide Activate C-H

Figure 1: Synthetic pathway selection based on target functionalization.

Protocol A: The Larock Heteroannulation (De Novo Assembly)

Objective: Convergent synthesis of 2,3-disubstituted 6-azaindoles. Mechanism: Pd-catalyzed annulation between 3-iodo-4-aminopyridine and an internal alkyne.

Mechanistic Insight

Unlike benzene analogs, the pyridine nitrogen in the starting material can chelate Pd(II), arresting the cycle. We utilize bulky phosphine ligands or excess acetate to prevent catalyst sequestration. The reaction proceeds via oxidative addition to the C-I bond, alkyne insertion, and intramolecular nucleophilic attack by the amine.

Experimental Protocol

Reagents:

  • Substrate: 3-iodo-4-aminopyridine (1.0 equiv)

  • Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (2.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Ligand: PPh

    
     (10 mol%) or dppp (for difficult substrates)
    
  • Base: Na

    
    CO
    
    
    
    (3.0 equiv) or KOAc
  • Solvent: DMF (Anhydrous)

  • Conditions: 100 °C, Sealed tube, 12–24 h

Step-by-Step:

  • Inert Setup: Flame-dry a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solvation: Add 3-iodo-4-aminopyridine (1.0 mmol, 220 mg) and the internal alkyne (2.0 mmol) to the vial. Dissolve in anhydrous DMF (5 mL, 0.2 M).

  • Catalyst Charge: Add Na

    
    CO
    
    
    
    (318 mg), Pd(OAc)
    
    
    (11 mg), and PPh
    
    
    (26 mg) simultaneously.
    • Scientist Tip: Pre-mixing the Pd and Ligand in a small aliquot of DMF for 5 minutes before addition can enhance active species formation.

  • Reaction: Seal the vial immediately. Heat to 100 °C in an oil bath.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with LiCl (5% aq, 3x) to remove DMF.

    • Why LiCl? DMF causes emulsion in standard water washes; LiCl breaks this efficiently.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    . Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine NSwitch base to KOAc; Increase T to 120°C.
Regioisomers Unsymmetrical alkyneUse silyl-protected alkynes to direct sterics (large group goes to C2).
Pd Black Precipitate Ligand dissociationSwitch to bidentate ligand (dppf or dppp).

Protocol B: C3-Functionalization via N-Oxide Activation

Objective: Overcoming the electron-deficient core to install functional groups at C3 or C4. Concept: The pyridine nitrogen is oxidized to the N-oxide, which pushes electron density into the ring (mesomeric effect) and activates the C3 position for electrophilic attack, or allows C-H functionalization.

n_oxide_path Start 6-Azaindole Ox mCPBA (Oxidation) Start->Ox NOxide N-Oxide Intermediate (Activated) Ox->NOxide Func Electrophile (E+) or Chlorination (POCl3) NOxide->Func Red PCl3 or Fe (Deoxygenation) Func->Red Final Functionalized 6-Azaindole Red->Final

Figure 2: The "Activate-Functionalize-Deoxygenate" workflow.

Experimental Protocol (C3-Iodination example)

Reagents:

  • Oxidation: mCPBA (1.2 equiv), EtOAc, 0°C to RT.

  • Functionalization: NIS (N-iodosuccinimide), MeOH.

  • Reduction: PCl

    
     (3.0 equiv), EtOAc.
    

Step-by-Step:

  • N-Oxidation: Dissolve 6-azaindole (1.0 mmol) in EtOAc. Add mCPBA (1.2 mmol) dropwise at 0°C. Stir at RT for 3 hours. The product often precipitates as the meta-chlorobenzoic acid salt. Wash with saturated NaHCO

    
     to liberate the free N-oxide.
    
  • Electrophilic Trap: Dissolve the N-oxide in MeOH. Add NIS (1.1 equiv). Stir at RT for 1 hour.

    • Note: The N-oxide makes the C3 position significantly more nucleophilic than the parent azaindole.

  • Deoxygenation: Isolate the iodinated N-oxide. Dissolve in EtOAc. Add PCl

    
     dropwise at 0°C (Caution: Exothermic). Stir 30 mins. Quench with ice water.
    
  • Result: 3-iodo-6-azaindole, ready for Suzuki coupling.

Protocol C: Regioselective N-Alkylation

Objective: Selective alkylation of N1 (pyrrole) vs N6 (pyridine). Challenge: The N1 proton is acidic (pKa ~6-8), but the N6 lone pair is nucleophilic.

Scientist's Note:

  • For N1-Alkylation: Use Cs

    
    CO
    
    
    
    in DMF or MeCN. The carbonate base is strong enough to deprotonate N1 but not strong enough to encourage promiscuous reactivity. Avoid NaH unless necessary, as the naked anion can lead to bis-alkylation.
  • For N6-Quaternization: Use neutral conditions (MeI in acetone) to target the pyridine nitrogen selectively.

Comparative Data Summary

MethodTarget ScopeTypical YieldKey Limitation
Larock Annulation 2,3-Disubstituted60–85%Requires synthesis of o-iodoaminopyridine precursor.
Direct Halogenation 3-Halo derivatives30–50%Sluggish without N-oxide activation.
N-Oxide Route C3/C4 Functionalized50–70% (3 steps)Step count increased; requires reduction step.
Suzuki (on 3-Iodo) 3-Aryl derivatives70–95%Requires pre-functionalized halogenated core.

References

  • Larock Indole Synthesis (Original & Adapted)

    • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
  • 6-Azaindole Reviews & Bioisosterism

    • Popowycz, F., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[3] Organic Chemistry Frontiers.

  • N-Oxide Functionalization Strategies

    • Allegretti, P. A., et al. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation.[4] Organic Letters.

  • Physical Properties (pKa and Solubility)

    • Zhang, M., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.[5] PMC.

Sources

Application Note: Protocol for Suzuki Coupling of 4-Bromo-6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, VEGF). However, functionalizing the C4 position via Suzuki-Miyaura coupling presents a "reactivity paradox." While the electron-deficient pyridine ring should theoretically facilitate oxidative addition, the scaffold presents two competing failure modes:

  • Catalyst Sequestration: The N6-pyridine nitrogen possesses a localized lone pair capable of binding Pd(II) species, removing them from the catalytic cycle.

  • Acidic Deprotonation: The N1-pyrrole proton (

    
    ) is easily deprotonated by carbonate bases. The resulting azaindolyl anion is electron-rich and can form stable, non-reactive complexes with palladium (palladacycles).
    

This guide provides two distinct protocols: a Robust Route (using N-protection) for scale-up and high-value intermediates, and a Direct Route (unprotected) using third-generation precatalysts for rapid SAR exploration.

Decision Matrix & Workflow

The choice of protocol is dictated by the stage of development and the tolerance of the substrate to protecting group chemistry.

SuzukiWorkflow Start Substrate: 4-Bromo-6-Azaindole Decision Is N1-Protection Feasible? Start->Decision Protect Step 1: Install PG (SEM, Boc, or Tosyl) Decision->Protect Yes (Scale-up/High Yield) Unprot_Coupling Protocol B: Direct Coupling Cat: XPhos Pd G3 Base: K3PO4 Solvent: THF/Water Decision->Unprot_Coupling No (Rapid SAR) Prot_Coupling Protocol A: Standard Coupling Cat: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3/K2CO3 Protect->Prot_Coupling Deprotect Step 3: Deprotection (TFA or TBAF) Prot_Coupling->Deprotect Finish Final Product Isolation Deprotect->Finish Unprot_Coupling->Finish

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate constraints.

Protocol A: The Robust Route (Protected)

Best for: Scale-up (>1g), valuable boronic acids, and ensuring reproducibility.

Rationale

Protecting the N1 position eliminates the formation of the azaindolyl anion. We recommend SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection.

  • Boc: Electron-withdrawing, activating the C4-Br bond for oxidative addition. Labile under harsh basic conditions (e.g., Ba(OH)2), but stable to Na2CO3.

  • SEM: Electron-donating/neutral. Extremely stable to base; requires fluoride (TBAF) or acid for removal.

Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate N-Boc-4-bromo-6-azaindole1.0Electrophile
Partner Aryl/Heteroaryl Boronic Acid1.2–1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.03–0.05Robust catalyst, resists dechelation
Base K₂CO₃ (2.0 M aq.)3.0Activator of boronic acid
Solvent 1,4-Dioxane-High boiling, miscible with water
Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the N-Boc-4-bromo-6-azaindole (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and degassed 2.0 M aqueous K₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: The Boc group may partially migrate or cleave if the temperature exceeds 100°C or if stronger bases (KOH) are used.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: The Advanced Route (Unprotected)

Best for: Rapid library synthesis, substrates sensitive to deprotection conditions.

Rationale

Coupling unprotected azaindoles requires a catalyst system that is bulky enough to prevent N6-coordination and electron-rich enough to facilitate oxidative addition. Buchwald Precatalysts (Gen 3) are superior here.[9]

  • XPhos Pd G3: The bulky biaryl ligand shields the Pd center from the azaindole nitrogen, while the precatalyst scaffold ensures rapid reduction to the active Pd(0) species without requiring excess base to activate.

Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 4-bromo-6-azaindole (Free NH)1.0Electrophile
Partner Aryl/Heteroaryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G3 0.02–0.04Specialized for N-heterocycles
Base K₃PO₄ (0.5 M aq.)2.0–3.0Mild base, phosphate effect
Solvent THF or n-Butanol-THF for solubility; BuOH for higher temp
Step-by-Step Procedure
  • Charge: Add 4-bromo-6-azaindole (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (2–4 mol%) to a microwave vial.

  • Solvent: Add THF and 0.5 M aqueous K₃PO₄ (3:1 ratio).

    • Tip: For highly insoluble substrates, use n-Butanol/Water.

  • Degas: Sparge with Argon for 2 minutes.

  • Reaction:

    • Thermal: Heat to 60–80°C for 2–6 hours.

    • Microwave: 100°C for 30 minutes (Recommended for difficult heteroaryl boronates).

  • Scavenging (Critical): Unprotected azaindoles bind residual Pd tightly. Add a metal scavenger (e.g., SiliaMetS® Thiol) during the workup or stir the crude organic layer with scavenger resin for 1 hour.

Troubleshooting & Optimization Matrix

ObservationDiagnosisRemedial Action
Low Conversion (<20%) Catalyst Poisoning (N6 binding)Switch to Protocol B (XPhos/SPhos). Increase catalyst loading to 5-10 mol%.
Protodeboronation Boronic acid instabilitySwitch base to KF or CsF (anhydrous conditions). Add boronic acid in portions.
Homocoupling (R-R) Oxygen presenceDegas solvents more rigorously (freeze-pump-thaw).
Regioisomer Mixtures Migration of PdRare for 4-bromo, but ensure temperature is controlled (<100°C).
Stalled Reaction Catalyst deathAdd a second charge of catalyst (fresh stock) after 4 hours.

Mechanistic Insight: The "Azaindole Effect"

Understanding the interaction between the substrate and the catalyst is vital for troubleshooting.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Reaction Coordination N6-Pd Coordination (Catalyst Resting State) OxAdd->Coordination Reversible Inhibition TransMet Transmetalation OxAdd->TransMet Coordination->OxAdd Requires Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Completes

Figure 2: The catalytic cycle highlighting the off-cycle inhibitory pathway caused by N6-coordination.

The N6 nitrogen acts as a "ligand," competing with the phosphine. If the phosphine is not bulky (e.g., PPh3), the equilibrium shifts toward the stable, inactive N6-Pd complex (Red box). Bulky ligands like XPhos (Protocol B) or bidentate ligands like dppf (Protocol A) sterically disfavor this coordination, forcing the cycle forward.

References

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of Halo-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Why Azaindoles Fail in Standard Couplings

Halo-azaindoles (pyrrolopyridines) represent a "privileged scaffold" in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) but pose severe synthetic challenges compared to standard aryl halides.

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) is a potent 
    
    
    
    -donor that binds tightly to Palladium(II), displacing phosphine ligands and arresting the catalytic cycle.
  • Acidity of the Pyrrole NH: In unprotected 7-azaindoles, the

    
    -H is acidic (
    
    
    
    ). Under standard basic conditions (NaOtBu), this deprotonates to form an azaindolyl anion, which can bridge Pd centers or compete as a nucleophile, leading to
    
    
    -arylation side products rather than the desired
    
    
    -amination.
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition slower for chlorides, while simultaneously making the ring susceptible to background

    
     side reactions if harsh bases are used.
    
The Solution: The "Precatalyst + Bulky Ligand" Strategy

Standard protocols using


 or 

often fail because electron-deficient azaindoles cannot facilitate the reduction of Pd(II) to Pd(0) efficiently, and monodentate ligands (like

) are easily displaced by the substrate nitrogen.

Success relies on three pillars:

  • Pd-Precatalysts (G3/G4): Bypassing the in-situ reduction step ensures a controlled concentration of active

    
    .
    
  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like RuPhos and BrettPhos are bulky enough to prevent the formation of inactive Pd-dimers and prevent the azaindole nitrogen from coordinating to the metal center.

  • Base Selection: Using LHMDS (Lithium Hexamethyldisilazide) serves a dual role: it acts as a soluble base for the amination and reversibly deprotonates the indole NH, protecting it as an inert lithiated species during the cycle.

Part 2: Decision Framework & Optimization Logic

Visualizing the Optimization Pathway

Use the following decision tree to select the starting conditions for your specific substrate.

OptimizationTree Start START: Halo-Azaindole Substrate Protect Is the N1-Indole Nitrogen Protected? Start->Protect Unprotected Unprotected (Free NH) Protect->Unprotected No Protected Protected (N-Boc, N-Me, etc.) Protect->Protected Yes AmineType Amine Type? Unprotected->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Secondary CondA Protocol A (BrettPhos) Ligand: BrettPhos Pd Source: BrettPhos Pd G4 Base: LHMDS (2.2 eq) Primary->CondA CondB Protocol B (RuPhos) Ligand: RuPhos Pd Source: RuPhos Pd G4 Base: LHMDS (2.2 eq) Secondary->CondB BaseCheck Base Sensitivity? Protected->BaseCheck Robust Robust Substrate BaseCheck->Robust High T OK Sensitive Base Sensitive BaseCheck->Sensitive Avoid Strong Base CondC Protocol C (Standard) Ligand: XantPhos Pd: Pd2(dba)3 Base: Cs2CO3 Robust->CondC CondD Protocol D (Mild) Ligand: tBuBrettPhos Pd: G4 Precat Base: K3PO4 Sensitive->CondD

Figure 1: Decision matrix for ligand and base selection based on substrate protection status and amine class.

Part 3: Detailed Experimental Protocols

Protocol A: Unprotected Halo-Azaindoles (The LHMDS Method)

Target Substrates: 4-, 5-, 6-, or 7-haloazaindoles with a free NH. Mechanism: LHMDS deprotonates the indole NH (preventing catalyst poisoning) and facilitates the transmetallation of the amine.

Materials
  • Substrate: Halo-7-azaindole (1.0 equiv)

  • Amine: 1.2 equiv[1][2]

  • Catalyst: (for primary amines) OR (for secondary amines).

    • Note: If G4 precatalyst is unavailable, use Pd(OAc)2 + Ligand (1:1 ratio), but G4 is strongly recommended for reproducibility.

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 - 2.5 equiv).

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Halo-azaindole (1.0 mmol), Pd Precatalyst (0.01 – 0.02 mmol, 1-2 mol%), and (if using separate ligand) the Phosphine Ligand (0.01 – 0.02 mmol).

    • Critical: If the amine is a solid, add it now. If liquid, add in step 3.

    • Seal the vial with a septum cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition:

    • Add anhydrous THF (concentration 0.2 M, e.g., 5 mL for 1 mmol scale) via syringe.

    • If the amine is a liquid, add it now (1.2 equiv).

  • Base Addition (The Critical Step):

    • Add LHMDS (1.0 M in THF) dropwise via syringe.

    • Stoichiometry Note: You need 1 equiv to deprotonate the Azaindole-NH and 1.2 equiv for the cross-coupling. Total = 2.2 to 2.5 equiv .[2]

  • Reaction:

    • Heat the reaction block to 65–80 °C .

    • Time: Conversion is usually rapid (1–4 hours). Monitor by LCMS.

    • Observation: The solution often turns dark orange/red upon LHMDS addition (formation of the lithiated species).

  • Workup:

    • Cool to room temperature.

    • Quench with saturated aqueous

      
       (this reprotonates the azaindole).
      
    • Extract with EtOAc (3x). Dry organics over

      
      .
      
    • Purify via flash chromatography. (Note: Amino-azaindoles are polar; use DCM/MeOH gradients).

Protocol B: Protected or "Robust" Halo-Azaindoles (The Carbonate Method)

Target Substrates: N-alkyl/N-Boc azaindoles or substrates where LHMDS causes side reactions (e.g., esters, enolizable ketones).

Materials
  • Catalyst:

    
     (1-2 mol%) + XantPhos  (2-4 mol%).
    
  • Base:

    
     (3.0 equiv, anhydrous/finely ground).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure
  • Setup:

    • Combine Halo-azaindole (1.0 equiv), Amine (1.2 equiv),

      
       (0.01 equiv), XantPhos (0.02 equiv), and 
      
      
      
      (3.0 equiv) in a vial.
  • Degassing:

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent:

    • Add anhydrous Dioxane (0.2 M).

  • Reaction:

    • Heat to 100 °C (higher temperature required for weak base).[3]

    • Stir for 4–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove inorganic salts.

    • Concentrate and purify.

Part 4: Data Summary & Troubleshooting

Ligand Performance Matrix

Based on aggregated data from Henderson et al. (MIT) and process chemistry literature.

Amine ClassRecommended LigandPd SourceBaseTypical YieldSpecificity
Primary Alkyl BrettPhos Pd G3/G4LHMDS85-95%High mono-arylation selectivity.
Secondary Cyclic RuPhos Pd G3/G4LHMDS90-98%Excellent for piperazines/morpholines.
Anilines BrettPhos Pd G3/G4LHMDS80-90%Works well even with electron-poor anilines.
Amides tBuBrettPhos Pd G3/G4K3PO460-80%Requires milder base to avoid deamidation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst poisoning by substrate N.Switch to G4 Precatalyst (ensures Pd(0) formation). Increase temperature to 100°C.
Dehalogenation (Reduction)

-hydride elimination from amine or solvent.
Use RuPhos (prevents

-elimination). Switch solvent to Toluene.[4]
C-N vs N-N Coupling Azaindole NH acting as nucleophile.Ensure LHMDS is used (protects NH as N-Li). Do NOT use NaOtBu with unprotected substrates.
Low Yield with Chlorides Oxidative addition is rate-limiting.Use XPhos or BrettPhos (more electron-rich). Switch to Bromide/Iodide if possible.

Part 5: Mechanistic Insight (Visualized)

The following diagram illustrates the catalytic cycle, highlighting the critical "protection" mechanism provided by LHMDS.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord HNR2 Poison Catalyst Poisoning (Pd-N_pyridine coord) OxAdd->Poison If Ligand not bulky Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 LHMDS_Role LHMDS Protects Indole NH as N-Li species LHMDS_Role->Deprot

Figure 2: Catalytic cycle emphasizing the necessity of bulky ligands to prevent poisoning and the role of LHMDS.

References

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Henderson, J. L., & Buchwald, S. L. (2010).[5] Organic Letters. [Link] Core reference for the LHMDS/Precatalyst protocol.

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles Beilstein Journal of Organic Chemistry (2014). [Link] Reference for Cs2CO3/XantPhos conditions on protected substrates.

  • The Evolution of Pd-Precatalysts in Cross-Coupling Bruno, N. C., et al. (2013). Chemical Science. [Link] Explains why G3/G4 precatalysts are superior for electron-deficient heterocycles.

Sources

Application of Methyl 4-bromo-6-azaindole-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-bromo-6-azaindole-3-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) represents a high-value "privileged scaffold" for modern drug discovery.[1] As a bioisostere of indole and 7-azaindole, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core offers unique physicochemical properties—specifically altered pKa, solubility, and hydrogen-bonding vectors—that allow medicinal chemists to fine-tune potency and pharmacokinetic profiles.

This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor optimization . It focuses on the orthogonal reactivity of the C4-bromide (for cross-coupling) and the C3-ester (for amide/heterocycle construction), enabling rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Chemical Profile & Structural Utility[1][2]

PropertySpecificationMedicinal Chemistry Significance
IUPAC Name Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylateCore scaffold identification.[1]
CAS Number 1234616-10-4Unique identifier for sourcing.[1][2][3][4]
Molecular Weight 255.07 g/mol Ideal for "Lead-Like" space (MW < 300).[1]
C4-Bromine Reactive HandleActivated for Pd-catalyzed cross-coupling (Suzuki, Buchwald) due to proximity to the pyridine nitrogen.[1]
C3-Ester Functional HandlePrecursor for amides (H-bond donors/acceptors) targeting the solvent-exposed region of kinases.[1]
N6-Nitrogen Pyridine NitrogenH-bond acceptor; distinct vector from N7-azaindoles, useful for "scaffold hopping" to bypass IP or improve selectivity.[1]

Application: Kinase Inhibitor Design Strategy

The 6-azaindole scaffold is particularly effective in targeting the ATP-binding pocket of protein kinases (e.g., JAK, c-Met, PIM).[1] The synthetic workflow typically follows a "Divergent Functionalization" strategy, exploiting the reactivity difference between the C4-aryl halide and the C3-ester.[1]

Mechanism of Action (Structural Hypothesis)
  • Hinge Binding: The N1-H (donor) and N6 (acceptor) can form a bidentate H-bond interaction with the kinase hinge region, mimicking the adenine ring of ATP.[1]

  • Hydrophobic Pocket (Gatekeeper): Substituents introduced at C4 (via Suzuki coupling) extend into the hydrophobic back-pocket, often determining selectivity against the "gatekeeper" residue.[1]

  • Solvent Front: Derivatives of the C3-carboxylate extend towards the solvent interface, allowing for solubilizing groups (e.g., morpholine, piperazine amides) to be attached.[1]

Visual Workflow: Divergent Synthesis

G cluster_optimization Optional Optimization Scaffold Methyl 4-bromo-6-azaindole -3-carboxylate (Starting Material) Step1 Step 1: C4-Functionalization (Suzuki/Buchwald Coupling) Scaffold->Step1 Pd(dppf)Cl2, Ar-B(OH)2 N1_Alk N1-Alkylation (Solubility Tuning) Scaffold->N1_Alk Optional Pre-step Intermediate 4-Aryl-6-azaindole Intermediate Step1->Intermediate Step2 Step 2: C3-Transformation (Saponification + Amidation) Intermediate->Step2 1. LiOH 2. HATU, R-NH2 Final Final Kinase Inhibitor (Lead Candidate) Step2->Final N1_Alk->Step1

Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the C4-bromo and C3-ester motifs.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: To install an aryl or heteroaryl group at the C4 position while preserving the C3-ester.[1]

Reagents:

  • Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 equiv)[1][3]

  • Aryl Boronic Acid / Pinacol Ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the 6-azaindole scaffold, aryl boronic acid, and Palladium catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (M+2 pattern).[1]

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The C4 position in 6-azaindoles is electron-deficient due to the adjacent pyridine ring, facilitating oxidative addition.[1] However, if the N1-H is unprotected, use 3 equivalents of base to account for deprotonation.[1]

Protocol B: "One-Pot" Ester Hydrolysis and Amide Coupling

Objective: To convert the C3-methyl ester into a functionalized amide (the "tail" of the inhibitor).[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Lithium Hydroxide (LiOH[1]·H₂O) (3.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Amine (R-NH₂) (1.5 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvents: THF/Water (for hydrolysis), DMF (for coupling)[1]

Procedure:

  • Saponification: Dissolve the ester in THF:Water (3:1).[1] Add LiOH. Stir at 40°C until LC-MS shows conversion to the carboxylic acid (M-14).[1]

  • Acid Isolation: Acidify carefully with 1M HCl to pH ~4. Extract with EtOAc or precipitate the solid acid.[1] Dry thoroughly (lyophilization recommended).

  • Activation: Dissolve the dry acid in anhydrous DMF. Add DIPEA and HATU. Stir for 10 minutes at Room Temperature (RT) to form the active ester.[1]

  • Coupling: Add the desired amine. Stir at RT for 2–6 hours.[1]

  • Work-up: Dilute with water (product often precipitates).[1][5] If soluble, extract with EtOAc/LiCl solution to remove DMF.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki (Protocol A) Catalyst poisoning by N6 or N1.[1]Switch to Pd(OAc)₂ / XPhos or protect N1 with SEM/Boc group before coupling.
Protodebromination Overheating or wet solvent.[1]Use anhydrous solvents; reduce temperature to 80°C; ensure strict inert atmosphere.[1]
Incomplete Hydrolysis (Protocol B) Steric hindrance at C3.[1]Increase temperature to 60°C; switch solvent to Methanol/Water.[1]
Poor Solubility Rigid scaffold aggregation.[1]Use DMSO/Methanol mixtures for purification; incorporate solubilizing groups (e.g., morpholine) in the amine R-group.[1]

Strategic Logic: Why Scaffold Hopping?

Using Methyl 4-bromo-6-azaindole-3-carboxylate allows for "Scaffold Hopping" from standard indole or 7-azaindole drugs.[1]

  • Case Study Example: If a 7-azaindole inhibitor (e.g., Vemurafenib analog) shows poor metabolic stability or IP conflicts, switching to the 6-azaindole core changes the vector of the Nitrogen lone pair.[1] This can:

    • Pick up new H-bonds in the kinase hinge region.[1]

    • Alter the metabolic soft spot (oxidation of the pyridine ring).[1]

    • Reduce lipophilicity (LogD) compared to the indole analog.[1]

SAR Center SAR Optimization Cycle Design Design: Scaffold Hop to 6-Azaindole Synth Synthesis: C4-Suzuki & C3-Amidation Design->Synth Test Testing: Kinase IC50 & Metabolic Stability Synth->Test Analyze Analysis: Check N6-Hinge Interaction Test->Analyze Analyze->Design

Figure 2: The iterative SAR cycle utilizing the 6-azaindole scaffold for property refinement.

References

  • Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19936-19962.[1] [Link]

  • Song, J. J., et al. (2017).[1] "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 21(3).[1] [Link][1]

  • Irie, T., et al. (2020).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 68(12).[1] [Link]

  • Lead Sciences. (n.d.). Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Analogous Scaffold). Retrieved January 28, 2026, from [Link][1]

Sources

Application Note: Methyl 4-bromo-6-azaindole-3-carboxylate in Fragment-Based Drug Discovery (FBDD)

[1]

Executive Summary

Methyl 4-bromo-6-azaindole-3-carboxylate represents a "privileged structure" in modern medicinal chemistry.[1] Unlike the ubiquitous 7-azaindole scaffold (found in Vemurafenib), the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core offers a distinct vector profile and solubility advantage while navigating a less crowded intellectual property (IP) space.[1]

This Application Note details the technical roadmap for utilizing this fragment. We focus on the orthogonal functionalization of the C4-bromide and C3-ester moieties, providing validated protocols for transforming this building block into potent lead candidates.

Key Technical Advantages:

  • Bioisosterism: Mimics the purine core of ATP, making it ideal for Type I and Type II kinase inhibitors.

  • Solubility: The pyridine nitrogen at position 6 lowers logP and increases aqueous solubility compared to the parent indole.

  • Divergent Synthesis: The C4-Br provides a handle for cross-coupling (Suzuki/Buchwald), while the C3-ester allows for late-stage diversification (Amidation/Reduction).[1]

Structural Analysis & Chemical Space

To use this fragment effectively, one must understand its electronic properties.[1]

The 6-Azaindole Core vs. 7-Azaindole

In 7-azaindoles, the pyridine nitrogen (N7) is para to the C4 position, activating C4 strongly for SNAr reactions.[1] However, in 6-azaindole , the nitrogen (N6) is meta to the C4 position.

  • Consequence: The C4-position in 6-azaindole is electronically deactivated toward nucleophilic aromatic substitution (SNAr) compared to 7-azaindole.[1]

  • Strategic Adjustment: Functionalization at C4 must rely on Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) rather than direct displacement.[1]

Growth Vectors
  • Vector A (N1-H): H-bond donor.[1] Critical for hinge binding (e.g., Glu residues in kinases).[1] Can be alkylated to tune lipophilicity.[1]

  • Vector B (C3-Ester): Solvent-exposed region.[1] Hydrolysis and amidation here allow access to the ribose-binding pocket or solvent front.[1]

  • Vector C (C4-Br): The "Gatekeeper" vector.[1] Substitution here determines selectivity against kinases with varying gatekeeper residue sizes (e.g., T338 in c-Src).[1]

Application Workflow: Fragment to Lead

The following diagram illustrates the decision tree for functionalizing Methyl 4-bromo-6-azaindole-3-carboxylate.

ChemicalWorkflowStartMethyl 4-bromo-6-azaindole-3-carboxylateStep1C4 Functionalization(Suzuki/Buchwald)Start->Step1Pd(dppf)Cl2Ar-B(OH)2N_ProtectN-ProtectedScaffoldStart->N_ProtectOptional:SEM/Boc ProtectionIntermediate14-Aryl-6-azaindoleEsterStep1->Intermediate1Step2C3 Hydrolysis(LiOH/THF)Intermediate1->Step2SaponificationIntermediate24-Aryl-6-azaindoleAcidStep2->Intermediate2Step3Amide Coupling(HATU/Amine)Intermediate2->Step3DiversificationFinalFinal LeadCandidateStep3->FinalN_Protect->Step1

Figure 1: Synthetic workflow for orthogonal functionalization. Note that C4 coupling is performed before ester hydrolysis to prevent catalyst poisoning by the free acid.

Experimental Protocols

These protocols are optimized for the 6-azaindole scaffold. The causality behind specific reagent choices is highlighted to ensure reproducibility.

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: Install an aryl or heteroaryl group at the C4 position.[1][2] Challenge: The free N1-H can deprotonate and poison Pd catalysts. Solution: Use a mild base (K2CO3) and a robust catalyst (Pd(dppf)Cl2) or protect the nitrogen (SEM/Boc) if yields are <40%.[1]

Materials:

  • Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1][3]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[1]·CH2Cl2) (0.05 equiv)[1]

  • Base: Potassium Carbonate (K2CO3) (2.0 M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the azaindole scaffold, boronic acid, and Pd catalyst.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane and 2.0 M aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS).[1]

    • Note: If using microwave irradiation, heat to 110°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes around 40-60% EtOAc due to the polarity of the azaindole.

Protocol B: C3 Ester Hydrolysis (Saponification)

Objective: Expose the carboxylic acid for amide coupling.[1]

Materials:

  • C4-substituted Methyl ester intermediate (from Protocol A)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (3.0 equiv)

  • Solvent: THF / Water (3:1 ratio)[1]

Procedure:

  • Dissolve the ester in THF.[1]

  • Add LiOH dissolved in the minimum amount of water.[1]

  • Stir at room temperature for 3–6 hours.

    • Caution: Do not heat aggressively.[1] 6-azaindoles can undergo decarboxylation at high temperatures under acidic/basic stress, though less easily than simple indoles.[1]

  • Acidification: Carefully adjust pH to ~4 using 1N HCl. The azaindole acid often precipitates out.[1]

  • Isolation: Filter the precipitate or extract with 10% MeOH in DCM (to ensure solubility of the zwitterionic acid).

Medicinal Chemistry Data Summary

When designing libraries, use the following calculated properties for the core fragment to ensure compliance with Lead-like metrics.

PropertyValue (Calc.)Note
MW 255.07 DaIdeal for fragment growth (Rule of 3 compliant).[1]
cLogP ~1.8Lower than indole analog (~2.5), improving developability.[1]
H-Bond Donors 1 (NH)Critical for kinase hinge interaction.[1]
H-Bond Acceptors 3 (N, O, O)N6 provides additional water-mediated bridging potential.[1]
PSA ~55 ŲGood membrane permeability range.[1]

Biological Context: Kinase Binding Mode

The 6-azaindole scaffold binds in the ATP pocket of kinases. The diagram below visualizes the pharmacophore mapping against a generic kinase hinge region (e.g., JAK2 or Aurora A).

BindingModecluster_ligand6-Azaindole ScaffoldHinge_Backbone_NHHinge Backbone(NH Donor)N6_AzaindoleN6 (Acceptor)Hinge_Backbone_NH->N6_AzaindoleH-BondHinge_Backbone_COHinge Backbone(C=O Acceptor)GatekeeperGatekeeper Residue(Steric Constraint)NH1_AzaindoleNH1 (Donor)NH1_Azaindole->Hinge_Backbone_COH-BondC4_SubstituentC4-Aryl GroupC4_Substituent->GatekeeperHydrophobicInteraction

Figure 2: Pharmacophore model of 6-azaindole binding to the kinase hinge region.[1] The N1 and N6 atoms form a bidentate H-bond network, mimicking the adenine ring of ATP.

Quality Control & Troubleshooting

Analytical Signatures
  • 1H NMR (DMSO-d6):

    • C2-H: Look for a sharp singlet/doublet around 8.0–8.3 ppm .[1] This proton is diagnostic.[1]

    • C5-H/C7-H: In 6-azaindole, these protons appear as singlets or meta-coupled doublets depending on substitution.[1] The C7-H is typically further downfield (~8.8 ppm) due to the adjacent pyridine nitrogen.[1]

  • LCMS:

    • Expect an [M+H]+ pattern showing the 1:1 isotopic ratio of Bromine (79Br/81Br).[1]

    • Self-Validation: If the Br isotope pattern disappears after Protocol A, the coupling was successful.

Troubleshooting Low Yields
  • Problem: Starting material remains after 12h (Protocol A).

    • Cause: Catalyst deactivation or poor solubility.[1]

    • Fix: Switch to Pd(PPh3)4 or XPhos Pd G2 .[1] Increase solvent volume or switch to DME/Water.

  • Problem: Hydrolysis (Protocol B) yields a mixture.[1][4]

    • Cause: Decarboxylation.[1]

    • Fix: Perform hydrolysis at 0°C to RT. Avoid heating.

References

  • Popowycz, F., et al. (2018).[1][5] "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 23(10), 2661.

  • Lévy, J., et al. (2008).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding on azaindole bioisosterism).

  • Song, J.J., et al. (2002).[1] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews.[1]

  • PharmaBlock. (2025).[1] "Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors."[1][6]

  • Meanwell, N.A. (2011).[1][7] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses 6-azaindole vs 7-azaindole properties).

Application Note: Regioselective N-Alkylation of 6-Azaindoles

[1]

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere in modern drug discovery, offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to the parent indole or the more common 7-azaindole. However, functionalizing this scaffold presents a specific regioselectivity challenge: the competition between the acidic pyrrole nitrogen (N1 ) and the basic pyridine nitrogen (N6 ).

This Application Note provides validated protocols for the N1-selective alkylation of 6-azaindoles. We detail two primary workflows:

  • Base-Mediated Alkylation (using Alkyl Halides)

  • Mitsunobu Reaction (using Alcohols)[1][2][3]

These protocols are designed to maximize regioselectivity for the N1 position, which is the requisite substitution pattern for most kinase inhibitor pharmacophores (e.g., analogs of Vemurafenib) and GPCR modulators.[4]

Mechanistic Insight & Regioselectivity

To achieve high yields, one must understand the electronic duality of the 6-azaindole core.

  • N1 (Pyrrole Nitrogen): Weakly acidic (pKa

    
     13–14).[4] Deprotonation yields an ambident anion that restores aromaticity upon alkylation. This is the thermodynamic  target.
    
  • N6 (Pyridine Nitrogen): Basic and nucleophilic (pKa of conjugate acid

    
     5.6). It possesses a localized lone pair available for attack even without deprotonation. Alkylation here yields a cationic pyridinium salt (often the kinetic  product or a byproduct in neutral conditions).
    
Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between N1 and N6 alkylation pathways.

GStart6-Azaindole(Starting Material)BaseStrong Base(NaH/Cs2CO3)Start->BaseDeprotonationN6_ProdN6-Pyridinium Salt(Kinetic/Byproduct)Start->N6_ProdNeutral Conditions(Lone Pair Attack)AnionAzaindolyl Anion(Delocalized)Base->AnionN1_ProdN1-Alkyl Product(Thermodynamic)TargetAnion->N1_ProdMajor Pathway(Charge Control)Anion->N6_ProdMinor PathwayElectrophileElectrophile(R-X)

Figure 1: Mechanistic divergence in 6-azaindole alkylation.[4] Strong base favors the anionic pathway leading to N1 substitution.

Protocol A: Classical Base-Mediated Alkylation (NaH)

Best for: Primary/Secondary Alkyl Halides (Iodides, Bromides).[4] Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) to generate the azaindolyl anion.

Reagents & Equipment[4][5][6][7]
  • Substrate: 6-Azaindole derivative (1.0 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).[4]

  • Electrophile: Alkyl halide (1.1 – 1.3 equiv).

  • Solvent: Anhydrous DMF or THF (0.1 – 0.2 M concentration). Note: DMF is preferred for solubility.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under argon.

  • Solvation: Dissolve the 6-azaindole substrate (1.0 equiv) in anhydrous DMF.

  • Deprotonation (Critical Step):

    • Cool the solution to 0 °C (ice bath).

    • Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30–45 minutes.

    • Observation: The solution often turns yellow/orange, indicating anion formation.[4]

  • Alkylation:

    • Cool back to 0 °C (optional, depending on electrophile reactivity).

    • Add the Alkyl Halide dropwise.[2]

    • Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS.

  • Quench & Workup:

    • Quench carefully with ice-water or saturated NH₄Cl solution.

    • Extract with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Optimization Table: Base & Solvent Effects[2]
VariableConditionOutcome / Notes
Standard NaH / DMFHigh N1 Selectivity. Best general method.
Mild Cs₂CO₃ / MeCNSlower. Good for substrates with base-sensitive esters.
Phase Transfer KOH / Toluene / TBABUseful for scale-up to avoid DMF workup.
Temp > 60 °CIncreases risk of N6-alkylation (quaternization). Keep < 40 °C if possible.

Protocol B: Mitsunobu Reaction[3]

Best for: Primary/Secondary Alcohols (avoiding the need to convert to halides). Mechanism: Activation of the alcohol by phosphine/azodicarboxylate, followed by SN2 displacement by the acidic N1-H.

Reagents
  • Substrate: 6-Azaindole derivative (1.0 equiv).

  • Alcohol: R-OH (1.2 – 1.5 equiv).

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv).[4][2]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv).[2]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Dissolution: In a dry flask under argon, dissolve 6-azaindole (1.0 equiv), the Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Activation:

    • Cool the mixture to 0 °C .

    • Add DIAD (1.5 equiv) dropwise over 10–15 minutes. Exothermic.

  • Reaction:

    • Remove ice bath and stir at RT for 12–24 hours.

    • Note: If conversion is low, heat to 50 °C.

  • Workup:

    • Concentrate the solvent directly.

    • Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide) if possible, or proceed directly to flash column chromatography.[4]

Workflow Decision Matrix

Use this logic flow to select the appropriate method for your specific synthesis.

DecisionTreeInputIdentify Electrophile SourceHalideAlkyl Halide(R-Br, R-I, R-Cl)Input->HalideAlcoholAlcohol(R-OH)Input->AlcoholSensitiveBase SensitiveFGs Present?Halide->SensitiveMethodCMethod C:Mitsunobu(PPh3 / DIAD)Alcohol->MethodCMethodAMethod A:NaH / DMF(Standard)Sensitive->MethodANoMethodBMethod B:Cs2CO3 / MeCN(Mild)Sensitive->MethodBYes

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh. Extend the stirring time at RT before adding the electrophile.
N6-Alkylation (Byproduct) Reaction temperature too highKeep reaction at 0°C – RT. N6 attack is often favored by heat.
Starting Material Recovery Water in solventNaH is quenched by moisture. Use freshly distilled DMF/THF and molecular sieves.
Poor Solubility 6-Azaindole aggregationSwitch solvent to DMSO or NMP (though workup is harder).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2024). Discusses thermodynamic control in azaindole/indazole systems.

  • Azaindoles in Medicinal Chemistry. PharmaBlock White Paper. Reviews the solubility and bioisosteric properties of 6-azaindole vs 7-azaindole.

  • Mitsunobu Reaction Protocol. Organic Syntheses. General procedure adapted for heterocyclic N-alkylation.[1][5]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2020). structural analysis of azaindole binding modes.

Application Note: Large-Scale Synthesis and Purification of Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate (Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate).

Executive Summary

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine rings in kinase inhibitors (e.g., JAK, c-Met, and FGFR inhibitors). The introduction of a bromine atom at C4 and an ester at C3 creates a versatile orthogonal building block. The C4-bromide allows for Suzuki/Buchwald couplings, while the C3-ester provides a handle for heterocycle formation or solubility enhancement.[1]

Challenge: The 6-azaindole core is electron-deficient due to the pyridine nitrogen at position 6.[1] The presence of a bromine atom at C4 further deactivates the C3 position towards Electrophilic Aromatic Substitution (EAS), making standard Friedel-Crafts acylations sluggish or low-yielding.

Solution: This protocol utilizes a Vilsmeier-Haack Formylation followed by Pinnick Oxidation and Fischer Esterification .[1] This route is selected for its reliability on deactivated substrates, avoidance of expensive transition metals in the functionalization step, and high scalability without chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C3-carbonyl bond. Direct carbonylation (Pd/CO) of a 3-iodo precursor is risky due to potential competitive reactivity at the C4-bromo position.[1] Therefore, a stepwise EAS approach is preferred.

Retrosynthesis Target Methyl 4-bromo-6-azaindole-3-carboxylate Acid 4-Bromo-6-azaindole-3-carboxylic Acid Target->Acid Esterification (MeOH, H2SO4) Aldehyde 4-Bromo-6-azaindole-3-carbaldehyde Acid->Aldehyde Pinnick Oxidation (NaClO2, NaH2PO4) SM 4-Bromo-6-azaindole (Starting Material) Aldehyde->SM Vilsmeier-Haack (POCl3, DMF)

Figure 1: Retrosynthetic strategy focusing on stepwise C3 functionalization.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Install the carbon framework at C3.[1] Reaction: 4-Bromo-6-azaindole + POCl


 + DMF 

4-Bromo-6-azaindole-3-carbaldehyde.[1]
  • Rationale: The Vilsmeier reagent (chloroiminium ion) is a sufficiently strong electrophile to attack the C3 position despite the deactivating effect of the C4-Br and C6-N.

  • Scale: Protocol normalized to 100 g input.

Materials:

  • 4-Bromo-6-azaindole (100 g, 0.51 mol)[1]

  • Phosphorus oxychloride (POCl

    
    ) (1.5 equiv, 117 g, 71 mL)
    
  • DMF (Dimethylformamide) (10 vol, 1.0 L)

  • Ice/Water for quenching

Protocol:

  • Preparation of Vilsmeier Reagent: In a 3 L reactor under N

    
    , charge DMF (500 mL) and cool to 0–5 °C.
    
  • Add POCl

    
     dropwise over 45 minutes, maintaining internal temperature <10 °C. (Caution: Exothermic). Stir for 30 mins to form the white precipitate/slurry of the Vilsmeier salt.
    
  • Addition: Dissolve 4-Bromo-6-azaindole (100 g) in DMF (500 mL) and add this solution dropwise to the reactor at 0–5 °C.

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2 hours. If conversion is incomplete by HPLC (<98%), heat to 40 °C for 1 hour.

  • Quench (Critical Safety Step): The reaction mixture contains unreacted POCl

    
    . Pour the reaction mixture slowly into a vigorously stirred mixture of ice/water (2 kg) and sodium acetate (to buffer pH to ~5–6). Do not add water to the reaction vessel.
    
  • Isolation: Adjust pH to 8–9 with 50% NaOH (aq) to precipitate the aldehyde. Stir for 2 hours to ensure full hydrolysis of the iminium intermediate.

  • Filter the solid. Wash with water (3 x 500 mL) and cold MTBE (200 mL).

  • Drying: Vacuum oven at 45 °C.

    • Expected Yield: 85–90% (approx. 100 g).

    • Appearance: Pale yellow solid.[1]

Step 2: Pinnick Oxidation (Chlorite Oxidation)

Objective: Oxidize aldehyde to carboxylic acid without affecting the bromine or azaindole ring. Reaction: Aldehyde + NaClO




Carboxylic Acid.[1]
  • Rationale: Pinnick oxidation is mild and avoids the use of toxic chromium reagents or harsh permanganate which could oxidize the azaindole nitrogen. 2-Methyl-2-butene is used as a scavenger for HOCl to prevent chlorination byproducts.[1]

Materials:

  • 4-Bromo-6-azaindole-3-carbaldehyde (100 g, 0.44 mol)[1]

  • Sodium Chlorite (NaClO

    
    , 80%) (1.5 equiv, 75 g)
    
  • Sodium Dihydrogen Phosphate (NaH

    
    PO
    
    
    
    ) (1.2 equiv)
  • 2-Methyl-2-butene (5 equiv) or Resorcinol[1]

  • Solvent: t-Butanol / Water (3:1 ratio, 1.5 L total)[1]

Protocol:

  • Charge Aldehyde, t-Butanol (1.1 L), and 2-Methyl-2-butene (155 g) into the reactor.

  • Dissolve NaH

    
    PO
    
    
    
    (63 g) and NaClO
    
    
    (75 g) in Water (375 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the reactor over 1 hour, maintaining temperature at 20–25 °C. (Caution: Mild exotherm).

  • Stir for 4–6 hours. Monitor by HPLC for disappearance of aldehyde.

  • Workup: Distill off t-Butanol under reduced pressure.

  • Dilute the aqueous residue with water (500 mL). The product (acid) may precipitate as a salt or free acid depending on pH.

  • Acidify carefully with 1M HCl to pH 3–4.

  • Filter the white precipitate. Wash with water and cold acetonitrile.

    • Expected Yield: 90–95%.[1]

Step 3: Fischer Esterification

Objective: Convert acid to methyl ester.[1] Reaction: Acid + MeOH + H


SO


Methyl Ester.[1]

Materials:

  • 4-Bromo-6-azaindole-3-carboxylic acid (100 g)[1]

  • Methanol (anhydrous, 10 vol, 1.0 L)

  • Sulfuric Acid (conc. H

    
    SO
    
    
    
    ) (0.5 equiv, catalytic)

Protocol:

  • Suspend the carboxylic acid in Methanol (1.0 L).

  • Add H

    
    SO
    
    
    
    (11 mL) dropwise.
  • Heat to reflux (65 °C) for 12–18 hours. The solid will dissolve as the ester forms.

  • Workup: Cool to 0–5 °C. The product often crystallizes directly from methanol upon cooling.

  • If precipitation is partial, concentrate the solvent to ~30% volume, then cool.

  • Filter the crystals. Wash with cold Methanol (100 mL) and Hexanes.

  • Purification: Recrystallize from Methanol/Water if purity is <98%.

Process Safety & Scalability Analysis

ParameterCritical Control Point (CCP)Mitigation Strategy
Exotherm Vilsmeier Reagent FormationMaintain T < 10 °C during POCl

addition. Use a jacketed reactor with active cooling.[1]
Gas Evolution Pinnick OxidationNaClO

can generate ClO

gas (explosive) if pH drops too low or scavenger is absent. Ensure efficient stirring and scavenger excess.
Quenching Vilsmeier WorkupInverse quench (add reaction to water) is mandatory to prevent "runaway" hydrolysis and violent boiling.
Impurity RegioselectivityC3 is highly favored.[1] C5/C7 isomers are negligible but monitor by HPLC.[1]

Analytical Controls

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm and 280 nm.

Specification Targets:

  • Purity: > 98.0% (Area %).

  • Residual Solvents: DMF < 880 ppm, Methanol < 3000 ppm.

  • Appearance: White to off-white crystalline solid.[1]

  • Identity:

    
    H NMR (DMSO-d
    
    
    
    ) must show singlet at ~8.5 ppm (C2-H), doublet at ~8.0 ppm (pyridine), and methyl singlet at ~3.8 ppm.

References

  • Vilsmeier-Haack on Azaindoles: Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. Source: Relevance: Establishes the viability of Vilsmeier formylation on the azaindole core.

  • Pinnick Oxidation Protocol: Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes using Sodium Chlorite." Source: Relevance: Standard protocol for mild oxidation of electron-rich/heterocyclic aldehydes.[1]

  • Azaindole Chemistry Review: Popowycz, F., et al.[2] "The chemistry of the pyrrolo[2,3-b]pyridine ring system." Source: (General reference for reactivity).

  • Safety in Chlorite Oxidations: Organic Process Research & Development - Safety Notes. Source: Relevance: Handling of ClO

    
     hazards.
    

Sources

Analytical Techniques for Characterizing Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Advantage in Drug Discovery[1][2][3]

Azaindoles (pyrrolopyridines) have emerged as "privileged scaffolds" in modern drug discovery, particularly for kinase inhibitors.[1][2][3] Structurally, they act as bioisosteres of both indole and purine (adenine) systems.[1][2] By replacing a CH group in the indole ring with a nitrogen atom, researchers can modulate:

  • Acidity/Basicity (pKa): Tuning solubility and permeability.

  • Hydrogen Bonding: Creating additional acceptor sites (the pyridine nitrogen) to engage specific residues (e.g., the "hinge region" of kinases).[1][2]

  • Metabolic Stability: Reducing oxidation potential compared to electron-rich indoles.[1]

However, these advantages introduce unique analytical challenges.[1] The electron-deficient pyridine ring and the acidic pyrrole NH create complex tautomeric equilibria and solubility profiles that standard "indole-based" protocols fail to capture.

Key Commercial Examples:

  • Vemurafenib (Zelboraf): 7-azaindole derivative targeting BRAF V600E.[1]

  • Venetoclax (Venclexta): 7-azaindole derivative targeting Bcl-2.[1][2]

Structural Elucidation: Solving the "Nitrogen" Puzzle

The primary challenge in characterizing azaindoles is distinguishing between the four positional isomers (4-, 5-, 6-, and 7-azaindole) and confirming the site of functionalization (N1-alkylation vs. C-alkylation).[1]

NMR Spectroscopy Strategies

Standard 1H and 13C NMR are often insufficient due to overlapping aromatic signals.[1] The critical analytical lever is 15N-HMBC (Heteronuclear Multiple Bond Correlation) .

  • The "Fingerprint" Technique:

    • Indole-like NH (N1): Typically appears around 100–120 ppm (shielded).[1]

    • Pyridine-like N (N4-N7): Appears downfield at 250–300 ppm (deshielded).

    • Protocol Insight: 15N-HMBC allows you to "see" the nitrogen without an expensive 15N probe by detecting the protons 2-3 bonds away. This definitively proves if a substituent is on N1 (coupling to substituent protons) or if the core is a 4, 5, 6, or 7-isomer based on the coupling pattern to ring protons.[1]

Tautomerism and Solvation

Azaindoles exhibit Excited-State Double Proton Transfer (ESDPT) and ground-state tautomerism mediated by solvent bridges.

  • In Non-polar Solvents (e.g., CDCl3): Azaindoles form cyclic dimers (similar to carboxylic acids).[1]

  • In Polar Aprotic Solvents (e.g., DMSO-d6): The solvent breaks dimers, sharpening signals.[1]

  • In Protic Solvents (e.g., MeOH, Water): Solvent bridges facilitate rapid proton exchange between N1 and N7, potentially broadening signals or averaging chemical shifts.[1]

Recommendation: Always characterize the "Reference Standard" in DMSO-d6 to lock the tautomer in the monomeric form for clear integration, while using CDCl3 to observe potential intramolecular H-bonding.

Chromatographic Separation: The Basicity Challenge

Azaindoles are basic heterocycles.[1] The pyridine nitrogen (pKa ~4-6 depending on substitution) can become protonated under standard acidic HPLC conditions (0.1% Formic Acid, pH ~2.7).[1]

The Problem: Protonated azaindoles interact strongly with residual silanols on the silica stationary phase via ion-exchange mechanisms, leading to:

  • Severe peak tailing (Asymmetry factor > 1.5).[1]

  • Retention time shifts.[1]

  • Carryover between runs.

The Solution:

  • High pH Chromatography (The "Gold Standard"):

    • Use hybrid-silica columns (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12.[1]

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).[1]

    • Mechanism: At pH 10, the azaindole is neutral (deprotonated), eliminating silanol interactions and yielding sharp, symmetrical peaks.[1]

  • Ion Pairing (Alternative):

    • If low pH is required (e.g., for specific MS fragmentation), add Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) .[1] The bulky counter-ion masks the positive charge.[1] Warning: TFA suppresses MS ionization signal.

Visualization: Analytical Decision Workflow

The following diagram outlines the logical flow for characterizing a new azaindole derivative, from synthesis to purity validation.

Azaindole_Workflow Start Crude Azaindole Derivative NMR_Screen 1. Structural ID (NMR) Start->NMR_Screen Isomer_Check Isomer/Regio Check (1H, 15N-HMBC) NMR_Screen->Isomer_Check Solvent_Test Solvent Screen (DMSO vs CDCl3) NMR_Screen->Solvent_Test Purity_Screen 2. Purity Profiling (UPLC) Isomer_Check->Purity_Screen Confirmed Structure pH_Decision Basicity Assessment Purity_Screen->pH_Decision Low_pH Low pH Method (0.1% Formic Acid) pH_Decision->Low_pH Neutral/Acidic Substituents High_pH High pH Method (10mM NH4HCO3, pH 10) pH_Decision->High_pH Basic Core/Substituents (Recommended) Solid_State 3. Solid State (XRD/DSC) Low_pH->Solid_State >98% Purity High_pH->Solid_State >98% Purity Hydrate_Check Hydrate Screening (Water Cluster Analysis) Solid_State->Hydrate_Check

Caption: Analytical workflow prioritizing structural confirmation via 15N-HMBC and purity profiling using pH-switching strategies to mitigate basicity-induced tailing.

Experimental Protocols

Protocol A: High-pH UPLC Purity Method (Recommended)

Purpose: To quantify purity of basic azaindole derivatives without peak tailing.[1]

Materials:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent Hybrid Silica).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH4OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Method Parameters:

Parameter Setting
Flow Rate 0.6 mL/min
Column Temp 40 °C
Injection Vol 1–2 µL

| Detection | UV (PDA) 210–400 nm; MS (ESI+) |[1]

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
4.00 5 95 Linear
5.00 5 95 Hold

| 5.10 | 95 | 5 | Re-equilibrate |

Data Analysis: Integrate all peaks >0.05% area. Look for "fronting" peaks which may indicate column overload, common with azaindoles due to their rigid planar structure stacking.[1]

Protocol B: 15N-HMBC Regioisomer Determination

Purpose: To distinguish N1-alkylation from C-alkylation or identify the specific azaindole isomer (4, 5, 6, or 7).[1]

Materials:

  • Instrument: 500 MHz NMR or higher (Cryoprobe preferred but not mandatory).

  • Solvent: DMSO-d6 (preferred for solubility and preventing dimerization).

Procedure:

  • Sample Prep: Dissolve 10–20 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition:

    • Run standard 1H NMR first.[1]

    • Select gHMBCad (Gradient Heteronuclear Multiple Bond Coherence) pulse sequence optimized for long-range coupling (typically 8 Hz).[1]

    • Set 15N carrier frequency to ~200 ppm (center of Indole/Pyridine range).[1]

    • Set spectral width to cover 0–400 ppm.[1]

  • Analysis:

    • N1 (Pyrrole-like): Look for cross-peaks from H2 and H3 (pyrrole ring protons). If N1 is alkylated, you will see a strong cross-peak from the alkyl protons (e.g., N-CH3) to this nitrogen (~140 ppm).

    • N7 (Pyridine-like): Look for cross-peaks from H6.[1] This nitrogen will be much further downfield (~250–280 ppm).

    • Differentiation: If you alkylated the compound and see a cross-peak to the ~250 ppm nitrogen, you have formed the quaternary salt (N7-alkylation), not the desired N1-product.[1]

References

  • Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link][1][2]

  • Catalán, J., et al. (2001).[1] "Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy." The Journal of Physical Chemistry A. Available at: [Link][1]

  • Kordubailo, M. V., et al. (2025).[1][4][5] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Motati, D. R., et al. (2021).[1][3][6] "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[1][3][5][6] Organic Chemistry Frontiers. Available at: [Link]

Sources

Application Note: Carboxylate Derivatization of Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of the carboxylate group on Methyl 4-bromo-6-azaindole-3-carboxylate . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for scaffold diversification.[1]

Executive Summary & Reactivity Profile

The 6-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, B-Raf inhibitors). The specific substrate, Methyl 4-bromo-6-azaindole-3-carboxylate , presents a unique reactivity triad that dictates experimental design:

  • C3-Ester (Target): Conjugated with the azaindole

    
    -system. It is less electrophilic than isolated esters due to electron donation from the N1-nitrogen, yet activated by the electron-deficient pyridine ring (N6).
    
  • C4-Bromide (Steric/Electronic): Located ortho to the ester.[1] It imposes significant steric hindrance, slowing nucleophilic attack at the carbonyl. Electronically, it is stable to standard hydrolysis and mild reduction but susceptible to Lithium-Halogen Exchange (Li-Hal) if organolithiums are used.

  • N1-Proton (Acidic Handle): The pyrrole NH has a pKa

    
     12-13. Strong bases (Grignards, Hydrides) will deprotonate this site first, necessitating the use of 2+ equivalents  of nucleophiles or prior protection (e.g., SEM, Boc).
    
Reactivity Flowchart

G Figure 1: Divergent Synthesis from the C3-Carboxylate Core Substrate Methyl 4-bromo-6- azaindole-3-carboxylate Acid Carboxylic Acid (Hydrolysis) Substrate->Acid LiOH, THF/H2O (Protocol 1) Alcohol Primary Alcohol (Reduction) Substrate->Alcohol LiAlH4 (XS) (Protocol 3) TertAlcohol Tertiary Alcohol (Grignard) Substrate->TertAlcohol MeMgBr (XS) (Protocol 4) Amide Amide (Coupling) Acid->Amide HATU, Amine (Protocol 2)

Caption: Divergent synthetic pathways from the parent methyl ester. Colors indicate distinct functional group transformations.

Experimental Protocols

Protocol 1: Saponification to Carboxylic Acid

Objective: Hydrolysis of the methyl ester to the free acid without debromination or decarboxylation.

Rationale: The C4-bromo substituent creates steric bulk, often requiring elevated temperatures compared to simple indoles. Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to its compatibility with THF and milder nature, reducing the risk of nucleophilic aromatic substitution at the C4-position.

Materials:

  • Substrate (1.0 equiv)

  • LiOH

    
    H
    
    
    
    O (3.0 equiv)[2]
  • Solvent: THF/Water (3:1 v/v)[1][2]

  • 1M HCl (for acidification)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF (0.1 M concentration). Ensure complete dissolution before adding water.[1]

  • Base Addition: Dissolve LiOH

    
    H
    
    
    
    O in the calculated volume of water and add dropwise to the THF solution.
  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by LCMS for the disappearance of the ester (M+H) and appearance of the acid (M-14+H).

    • Note: If conversion is slow, increase temperature to 60°C. Avoid refluxing >70°C to prevent thermal decarboxylation of the product.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove THF.[1]

  • Acidification: Carefully acidify the aqueous residue with 1M HCl to pH

    
     3–4. The carboxylic acid product typically precipitates as a white/off-white solid.
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over Pngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    O
    
    
    
    .

Data Validation:

  • LCMS: Shift from Methyl Ester to Acid mass.[1]

  • 1H NMR: Disappearance of the methyl singlet (

    
     ~3.8-3.9 ppm).
    
Protocol 2: Amide Coupling (via Acid Intermediate)

Objective: Conversion to an amide (e.g., for SAR exploration).[1]

Rationale: Direct aminolysis of this sterically hindered ester is difficult.[1] The most reliable route is Hydrolysis (Protocol 1) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 HATU Coupling . HATU is chosen for its high reactivity, essential for overcoming the steric hindrance of the C4-bromide.

Materials:

  • Carboxylic Acid (from Protocol 1, 1.0 equiv)[3][4]

  • Amine (R-NH

    
    , 1.2 equiv)
    
  • HATU (1.2 equiv)[2]

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M) under N

    
    . Stir for 5 minutes.
    
  • Base Addition: Add DIPEA. The solution may turn yellow.[1]

  • Coupling: Add the amine. Stir at room temperature for 2–16 hours.

  • Workup: Dilute with EtOAc and wash with saturated NaHCO

    
     (removes byproduct), water, and brine.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol 3: Reduction to Primary Alcohol

Objective: Complete reduction of the ester to the primary alcohol (-CH


OH).

Rationale: LiAlHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (LAH)  is required. NaBHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is too weak. Critical Constraint: The unprotected N1-H is acidic. The first equivalent of hydride will deprotonate N1.[1] Therefore, at least 2.5 to 3.0 equivalents of LAH are necessary (1 equiv for deprotonation, 0.75 equiv for reduction, plus excess to drive kinetics against the C4-steric bulk).

Materials:

  • Substrate (1.0 equiv)

  • LiAlH

    
     (2.4 M in THF, 3.0 equiv)
    
  • Solvent: Anhydrous THF

  • Workup: Rochelle's Salt (Sodium potassium tartrate)[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool under Argon. Add substrate and anhydrous THF (0.1 M).[1] Cool to 0°C .[1]

  • Addition: Add LiAlH

    
     solution dropwise. Gas evolution (H
    
    
    
    ) will occur immediately (N1-deprotonation).
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Safety: Do not heat significantly; high heat with LAH can risk reducing the C4-bromide.

  • Quench (Fieser Method or Rochelle's):

    • Preferred: Cool to 0°C. Dilute with Et

      
      O. Add Saturated Aqueous Rochelle's Salt solution (excess). Stir vigorously for 1 hour until two clear layers form (breaks up aluminum emulsion).
      
  • Isolation: Separate layers. Extract aqueous with EtOAc.[1] Dry organics (MgSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and concentrate.[5]
    
Protocol 4: Grignard Addition (Tertiary Alcohol)

Objective: Installation of two alkyl groups (e.g., gem-dimethyl) to form a tertiary alcohol.

Rationale: Similar to reduction, the Grignard reagent (R-MgBr) acts as a base first. 3.5 equivalents are recommended: 1 for N1-H, 2 for the double addition to the ester, and 0.5 excess. Warning: Avoid organolithiums (R-Li) if possible, as they promote Lithium-Halogen exchange at the C4-Br position more readily than Grignards.

Step-by-Step Procedure:

  • Setup: Dissolve substrate in anhydrous THF (0.1 M) under Argon. Cool to -78°C (Critical to prevent side reactions with the bromide).

  • Addition: Add MeMgBr (3.0 M in ether, 3.5 equiv) dropwise.[1]

  • Ramp: Stir at -78°C for 30 mins, then slowly warm to 0°C over 1 hour. Monitor conversion.

    • Note: The steric bulk of C4-Br may require warming to RT to drive the second addition (Ketone

      
       Alcohol), but start cold to minimize debromination risk.
      
  • Quench: Pour into saturated NH

    
    Cl solution.
    
  • Purification: Extract with EtOAc. Purify via silica gel chromatography.

Summary of Reaction Parameters

TransformationReagent SystemKey StoichiometryTempCritical Note
Hydrolysis LiOH / THF / Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

O
3.0 equiv Base50°CAvoid reflux (decarboxylation risk).
Amidation HATU / DIPEA1.2 equiv HATURTRequires acid intermediate.[2]
Reduction LiAlH

/ THF
3.0 equiv LAH0°C

RT
Extra equiv needed for N1-H.
Grignard MeMgBr / THF3.5 equiv RMgX-78°C

0°C
Low temp protects C4-Br.[2]

References

  • Song, J. J., et al. (2005).[1] "A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters."[6][7] Journal of Organic Chemistry, 70(16), 6512-6514.[7] Link[2]

  • Popowycz, F., et al. (2022).[1] "A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles." Helvetica Chimica Acta, 105(2).[1] Link[2]

  • Léogane, O., et al. (2005).[1] "Functionalization of the 6-azaindole ring: synthesis of 2,3-disubstituted derivatives." Tetrahedron, 61(24), 5948-5954.

  • Kalinowski, Z., et al. (2025).[1] "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Organic & Inorganic Au.[1][8] Link[2]

  • Moyer, M. P., et al. (1986).[1][9] "Metal-halogen exchange of bromoindoles." Journal of Organic Chemistry, 51(26), 5106-5110.[9] (Foundational work on bromo-indole stability).

Sources

Application Note: Regioselective Functionalization of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a critical bioisostere for the indole moiety. Its significance lies in the additional pyridine nitrogen (N7), which functions as a high-value hydrogen bond acceptor in kinase hinge regions (e.g., Vemurafenib).

However, functionalizing 7-azaindole presents a dichotomy of reactivity:

  • The Pyrrole Ring (Electron Rich): Behaves similarly to indole, prone to electrophilic aromatic substitution (SEAr) at C3.

  • The Pyridine Ring (Electron Deficient): Deactivates the system toward standard electrophiles but opens pathways for nucleophilic attack and directed C-H activation at C6 and C4.

This guide provides a validated roadmap for navigating these electronic biases to achieve high-fidelity regiocontrol.

The Electronic Landscape: Reactivity Map

To design effective routes, one must visualize the electronic density gradients. The following diagram illustrates the preferred reaction manifolds for each position.

AzaindoleReactivity Core 7-Azaindole Core C3 C3 Position (Most Electron Rich) Core->C3 Electrophilic Subst. (Halogenation, Friedel-Crafts) C2 C2 Position (Acidic C-H / pKa ~30) Core->C2 Direct C-H Arylation (CMD Mechanism) C6 C6 Position (Electron Deficient) Core->C6 Directed C-H Activation (via N-Oxide) N1 N1 Position (Nucleophilic / pKa ~13) Core->N1 Alkylation/Arylation (Base-mediated) N7 N7 Position (Basic Pyridine N) Core->N7 Oxidation / Coordination

Figure 1: Strategic Reactivity Map of 7-Azaindole.[1][2] Green indicates high electron density (SEAr favored), Red indicates electron deficiency (C-H activation/Radical favored), Yellow indicates acidity/nucleophilicity.

Protocol A: C3-Regioselective Halogenation (SEAr)

Objective: Install a halogen handle at C3 for subsequent cross-coupling (Suzuki/Sonogashira). Mechanism: Electrophilic Aromatic Substitution.[3][4] The lone pair on N1 donates density into the ring, making C3 the most nucleophilic carbon.

Mechanistic Insight

Using elemental bromine (


) often leads to over-bromination or pyridine-N-complexation. The use of N-Iodosuccinimide (NIS)  or N-Bromosuccinimide (NBS)  in a polar aprotic solvent provides a controlled source of halonium ions.
Step-by-Step Protocol

Reagents:

  • 7-Azaindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Potassium Hydroxide (KOH) (1.0 equiv)

  • Dichloromethane (DCM) or DMF (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve 7-azaindole in DCM at room temperature (RT).

  • Addition: Add KOH (solid pellets or crushed) followed by the portion-wise addition of NIS over 5 minutes.

    • Note: KOH acts as a scavenger for the succinimide byproduct and prevents protonation of N7, which would deactivate the ring.

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually moves slightly faster or has a distinct UV trace compared to the starting material.

  • Quench: Dilute with water and extract with DCM. Wash the organic layer with saturated sodium thiosulfate (

    
    ) to remove trace iodine.
    
  • Purification: Recrystallization from acetonitrile or flash chromatography.

Yield Expectation: 90–95% Validation:


 NMR shows the disappearance of the C3-H doublet (approx. 6.5 ppm) and the collapse of the C2-H doublet into a singlet.

Protocol B: C6-Regioselective Arylation (Directed C-H Activation)

Objective: Functionalize the electron-deficient pyridine ring at C6. Challenge: Direct SEAr is impossible at C6. Nucleophilic aromatic substitution (


) requires a leaving group.
Solution:  Use the N-Oxide  as a directing group to guide a Palladium catalyst to the C6 position via a Concerted Metalation-Deprotonation (CMD) mechanism.
Workflow Diagram

CHActivation cluster_mechanism Mechanism: CMD Cycle Step1 Step 1: N-Oxidation (mCPBA, DCM) Step2 Step 2: Pd-Catalyzed C-H Arylation (Pd(OAc)2, Ligand, Ar-Br) Step1->Step2 Creates Directing Group Step3 Step 3: N-Deoxygenation (PCl3 or Fe/NH4Cl) Step2->Step3 Installs Aryl at C6 CMD Pd(II) coordinates N-O Carbonate base deprotonates C6-H Step2->CMD

Figure 2: The "Activate-Functionalize-Reduce" strategy for C6 modification.

Step-by-Step Protocol

Phase 1: N-Oxidation

  • Dissolve 7-azaindole in DCM or EtOAc.

  • Add mCPBA (1.2 equiv) at 0°C, then warm to RT. Stir for 4 hours.

  • Precipitate the N-oxide salt or purify via silica gel (requires polar eluent, e.g., DCM/MeOH 10:1).

Phase 2: C-H Arylation (Fagnou Conditions)

  • Substrate: 7-Azaindole N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: DavePhos or

    
     (10 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Additive: Pivalic Acid (PivOH) (30 mol%) – Critical for CMD mechanism.

  • Solvent: Toluene or Dioxane, 110°C, Sealed Tube.

Phase 3: Deoxygenation

  • Dissolve the crude arylated N-oxide in MeOH.

  • Add Ammonium Formate (5 equiv) and Pd/C (10 wt%) OR use

    
     in DCM (room temp).
    
  • Filter and concentrate to yield the 6-aryl-7-azaindole.

Protocol C: N1-Selective Arylation

Objective: Attach an aryl group to the pyrrole nitrogen. Selectivity: Under basic conditions, the pyrrole NH (pKa ~13) is deprotonated first. The resulting anion is a potent nucleophile. N7 (pyridine) is less nucleophilic in the anionic state but can compete if the base is too weak or if steric bulk at C2/C7 is high.

Protocol (Buchwald-Hartwig Type)

Reagents:

  • 7-Azaindole

  • Aryl Iodide/Bromide[5]

  • Catalyst:

    
     (10 mol%) with DMEDA (ligand) OR 
    
    
    
    /Xantphos.
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or DMF, 100°C.

Critical Process Parameter (CPP): For challenging substrates, the Chan-Lam coupling (using Aryl Boronic Acids,


, Pyridine, in DCM under air) is milder and often provides cleaner N1 regioselectivity by avoiding high temperatures that might encourage thermodynamic equilibration.

Summary of Reaction Conditions

Target PositionReaction ClassKey ReagentsCritical AdditiveRef
C3 Electrophilic Subst.NIS or NBSKOH (scavenger)[1, 2]
C6 Directed C-H Act.Pd(OAc)₂, Ar-BrPivalic Acid (CMD)[3]
N1 Cross-CouplingAryl Halide, Cu or PdStrong Base[4]
C2 Direct C-H Act.Pd(OAc)₂, Ar-IAg₂CO₃ (oxidant)[5]

References

  • Regioselective Synthesis of C3-Iodo-7-azaindoles

    • Source: Journal of Organic Chemistry (2010).
    • URL:[Link] (Representative methodology for halo-functionalization).

  • Solvent-Free C-3 Coupling of Azaindoles

    • Source: MDPI (Molecules 2017).
    • URL:[Link][1][6]

  • Regioselective C-H Functionalization of 7-Azaindole N-Oxides (Fagnou Conditions)

    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Copper-Catalyzed N-Arylation of 7-Azaindoles

    • Source: The Journal of Organic Chemistry (2004).
    • URL:[Link]

  • Palladium-Catalyzed C2-Arylation of 7-Azaindoles

    • Source: Organic Letters (2008).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Applicable Scaffolds: 6-azaindole (1H-pyrrolo[2,3-c]pyridine) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Strategy

The synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The 6-azaindole core is electron-deficient due to the pyridine nitrogen.

  • Steric/Electronic Hindrance: The C4-bromine atom further deactivates the C3 position toward electrophilic aromatic substitution (EAS) and introduces steric bulk.

  • Lewis Acid Incompatibility: The pyridine nitrogen (N6) acts as a Lewis base, complexing with catalysts (like

    
    ) and killing reactivity in standard Friedel-Crafts acylations.
    

The Solution: To improve yield, we must abandon the "Direct Friedel-Crafts" approach in favor of a Stepwise C3-Functionalization Strategy (Vilsmeier-Haack


 Oxidative Esterification) or a De Novo Ring Construction  that installs the ester early.

This guide focuses on the Stepwise Functionalization Route as it is the most common bottleneck for researchers starting with the halogenated core.

The Recommended Pathway: Vilsmeier-Haack & Oxidative Esterification

Do not attempt direct acylation with methyl chlorooxoacetate; yields are typically


 due to N6-complexation. The following route typically boosts overall yield to 

.
Workflow Diagram

SynthesisPath Start 4-bromo-6-azaindole (Starting Material) Step1 Step 1: Vilsmeier-Haack (POCl3, DMF) Start->Step1 Formylation Inter Intermediate: 3-Carbaldehyde Step1->Inter Hydrolysis Step2 Step 2: Oxidative Esterification (I2, KOH, MeOH) Inter->Step2 One-Pot Oxidation End Target: Methyl 3-carboxylate Step2->End Purification

Figure 1: The optimized two-step protocol avoiding direct Friedel-Crafts acylation.

Detailed Protocols & Critical Parameters

Step 1: C3-Formylation (Vilsmeier-Haack)

Objective: Install the carbon handle at C3 despite the deactivated ring.

Protocol:

  • Reagents: Dissolve 4-bromo-6-azaindole (1.0 eq) in anhydrous DMF (10 vol).

  • Addition: Cool to

    
    . Add 
    
    
    
    (1.5–2.0 eq) dropwise. Note: The exotherm is significant.
  • Reaction: Heat to

    
      for 4–6 hours.
    
    • Why? Standard indoles react at RT. 4-bromo-6-azaindole requires heat to overcome the electron-withdrawing effect of the Br and the pyridine N.

  • Quench: Pour into ice water. Neutralize with

    
     (solid) or 
    
    
    
    (aq) to pH 8–9.
  • Isolation: The aldehyde often precipitates. Filter or extract with EtOAc/THF (THF helps solubility).

Troubleshooting Table: Step 1

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Temperature too low.Increase temp to

. The C4-Br deactivates C3 significantly.
N-Formylation observed Incomplete hydrolysis.Ensure the quench is basic (pH > 9) and stirred for >1 hour to cleave N-formyl species.
Tarry/Black Mixture Decomposition of azaindole.Reaction temp

or old

. Keep under

. Use fresh reagents.
Step 2: One-Pot Oxidative Esterification

Objective: Convert the aldehyde directly to the methyl ester without isolating the carboxylic acid (which is often insoluble/zwitterionic).

Protocol:

  • Reagents: Suspend the 3-carbaldehyde (1.0 eq) in Methanol (10–15 vol).

  • Additives: Add

    
     (2.5 eq) followed by 
    
    
    
    (1.25 eq).
  • Reaction: Stir at

    
     for 2–4 hours.
    
    • Mechanism:[1][2][3][4][5] Formation of the hemiacetal

      
       oxidation by hypoiodite species.
      
  • Quench: Add saturated aqueous

    
     (thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
    
  • Workup: Remove MeOH in vacuo. Extract aqueous residue with EtOAc.[6]

Troubleshooting Table: Step 2

SymptomProbable CauseCorrective Action
Low Conversion Poor solubility of aldehyde.Add THF as a co-solvent (MeOH:THF 3:1).
Carboxylic Acid formed Water in methanol.Use anhydrous MeOH. Water competes with MeOH to form the acid instead of the ester.
Over-iodination Reaction time too long.Monitor by TLC/LCMS. Quench immediately upon consumption of aldehyde.

Alternative Route: De Novo Synthesis (Ring Construction)

If the functionalization route fails, you must build the ring with the ester or a precursor handle already in place. The Modified Batcho-Leimgruber is the industry standard for azaindoles.

Logic Flow
  • Precursor: 2-bromo-4-methyl-5-nitropyridine .

  • Enamine Formation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in DMF at

    
    .
    
    • Critical Check: Ensure complete conversion to the red/dark enamine species.

  • Reductive Cyclization:

    • AVOID:

      
      . This will debrominate the C4 position (removing the Br you need).
      
    • USE:

      
        or 
      
      
      
      . These mild reducing conditions close the ring while preserving the aryl bromide.

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts acylation if I protect the N6 position? A: Generally, no. Even with N-oxide formation or N-protection (e.g., SEM, Boc), the ring remains too electron-deficient due to the C4-Bromine. The Lewis acid requirement (


) is incompatible with most labile protecting groups, and the yields remain inferior to the Vilsmeier route.

Q: Why is my yield low during the Vilsmeier quench? A: 6-azaindoles are amphoteric. If you neutralize to pH 7, the product might stay in the aqueous phase or form an emulsion. Adjust pH to ~9–10 to ensure the pyridine nitrogen is deprotonated and the product precipitates or extracts into organic solvent.

Q: I see a "dimer" impurity by LCMS. What is it? A: In concentrated iodine oxidations (Step 2), you may see aldol-type condensation or N-N coupling if the concentration is too high. Dilute the reaction to 0.1 M.

Q: Can I use Pinnick Oxidation (


) instead of Iodine? 
A:  Yes, but Pinnick yields the carboxylic acid. You will then need a separate esterification step (e.g., 

or

). The Iodine/KOH method is preferred because it is a one-pot transformation to the ester, saving a step and purification.

References

  • Synthesis of Azaindoles via Batcho-Leimgruber

    • Source: Organic Chemistry Portal.[7] "Synthesis of azaindoles."

    • URL:[Link]

  • Source: Journal of Medicinal Chemistry (Contextual citation for 4-substituted azaindole functionalization).
  • Oxidative Esterification (Iodine/KOH): Source:Synlett, 2012, 23, 2261-2265. (General methodology for Aldehyde to Ester).
  • Friedel-Crafts Limitations

    • Source: Master Organic Chemistry.
    • URL:[Link]

Disclaimer: This guide assumes standard laboratory safety protocols. 6-azaindoles and brominated pyridines can be toxic. Always consult MSDS before handling.

Sources

Technical Support Center: 6-Azaindole Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side-Products in 6-Azaindole Scaffolds

Introduction: The 6-Azaindole Challenge

Welcome to the Technical Support Center. You are likely here because your LCMS trace shows a "forest" of peaks instead of a clean product, or your yields are stalling below 30%.

6-Azaindoles (pyrrolo[2,3-c]pyridines) are deceptive. While they look like indoles, the pyridine nitrogen at position 6 dramatically alters the electronic landscape. It withdraws electron density from the pyrrole ring, deactivating the C3 position toward electrophiles and making the N1 proton significantly more acidic (pKa ~12.3 vs. 16.9 for indole).

This guide addresses the three most common "Failure Modes" reported by medicinal chemistry teams: Bartoli Synthesis Stalls , N-Oxidation Overkill , and Regioselectivity Drift .

Ticket #01: The Bartoli Synthesis "Red Sludge"

Issue: Attempting de novo synthesis of 6-azaindole from 3-nitro-4-methylpyridine using Vinyl Grignard. Reaction turns dark red/brown; workup yields azo-dimers and anilines, but little azaindole.

Root Cause Analysis

The Bartoli Indole Synthesis relies on a delicate cascade:

  • Attack 1: Grignard attacks the nitro group (forming a nitroso intermediate).[1]

  • Attack 2: Second Grignard attacks the nitroso (forming a hydroxylamine).

  • Rearrangement: [3,3]-Sigmatropic rearrangement breaks the N-O bond and forms the C-C bond.

  • Cyclization: Intramolecular condensation.

The Failure Mode: If the temperature is too high, or the Grignard is "wet" or degraded, the nitroso intermediate (Step 1) dimerizes to form azo-compounds (Ar-N=N-Ar) or reduces further to the aniline (Ar-NH2) without cyclizing.

Troubleshooting Protocol
ParameterStandard ProtocolOptimized 6-Azaindole Protocol
Grignard Equivalents 3.0 equiv4.0 equiv (The pyridine nitrogen can coordinate Mg, sequestering 1 eq).
Temperature -40°C-78°C to -40°C (Strict control required during addition).
Addition Rate FastRapid (Crucial: Slow addition favors dimerization of the nitroso intermediate).
Quench NH4Cl (aq)Sat. NH4Cl / H2O (1:1) at -20°C. Avoid warming before quench.
Pathway Visualization

The diagram below illustrates the "Point of No Return" where the reaction diverges to side products.

Bartoli_Divergence Start Nitro-Pyridine Substrate Step1 Nitroso Intermediate Start->Step1 + 1 eq VinylMgBr Side1 SIDE PRODUCT: Azo-Dimer (Red/Orange) Step1->Side1 Slow Addition / Low Conc. Grignard Side2 SIDE PRODUCT: Aniline (Reduction) Step1->Side2 Wet Solvent / Protic Source Step2 Bis-Magnesium Species Step1->Step2 + 2-3 eq VinylMgBr (Fast Addition) Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Final 6-Azaindole Product Step3->Final

Caption: Figure 1. The Bartoli Divergence. Success depends on rapidly pushing the Nitroso intermediate to the Bis-Magnesium species before it can dimerize.

Ticket #02: N-Oxidation "Over-Kill"

Issue: Oxidizing 6-azaindole to the N6-oxide (to activate C7 for functionalization) results in a complex mixture including ring-opened products and N1-oxides.

Root Cause Analysis

You intend to oxidize the pyridine nitrogen (N6). However, mCPBA is a strong electrophilic oxidant.

  • Side Reaction A: Oxidation of the electron-rich C2-C3 double bond (epoxidation -> diol -> cleavage).

  • Side Reaction B: Oxidation of N1 (rare, but happens if N1 is alkylated).

  • Side Reaction C: "Over-oxidation" leading to hydroxylation at C5/C7 during workup if not carefully controlled.

Troubleshooting Protocol

Q: Which oxidant should I use?

  • Avoid: mCPBA (unless strictly 1.0 eq at 0°C). It is often too aggressive and the benzoic acid byproduct complicates purification.

  • Recommended: Urea-Hydrogen Peroxide (UHP) + Phthalic Anhydride . This generates a mild peracid in situ that is highly selective for the pyridine nitrogen over the indole double bond.

Step-by-Step: The UHP Method

  • Dissolve 6-azaindole (1.0 eq) in MeOH/DCM (2:1).

  • Add UHP (1.2 eq) and Phthalic Anhydride (1.1 eq) .

  • Stir at Room Temp for 2-4 hours.

  • Workup: Treat with solid K2CO3 (to quench acid) before concentration. This prevents acid-catalyzed decomposition of the N-oxide.

Ticket #03: Regioselectivity Drift (C3 vs. C5)

Issue: Trying to halogenate C3 (SEAr) but observing C5 halogenation or no reaction.

Root Cause Analysis

In standard indoles, C3 is the most nucleophilic site.[2] In 6-azaindoles, the N6 nitrogen pulls density away from the ring system.

  • Neutral Conditions: Electrophilic Aromatic Substitution (EAS) still favors C3, but the rate is 100x slower than indole.

  • Acidic Conditions: If the medium is acidic (e.g., Br2 in AcOH), N6 protonates. The resulting cation strongly deactivates the ring. Reaction may stop or shift to C5 (controlled by resonance stability of the intermediate).

Decision Tree: Controlling the Site of Attack

Regioselectivity Start Target Functionalization Branch1 Electrophile (E+) (Halogenation/Acylation) Start->Branch1 Branch2 Radical / Nucleophile (Minisci/Reissert) Start->Branch2 Cond1 Standard Conditions (NIS, NBS, DMF) Branch1->Cond1 Cond2 Pre-activation: Form N-Oxide first Branch2->Cond2 C3 C3 Position (Major Product) C5 C5/C7 Position (Major Product) Cond1->C3 Kinetic Control Cond2->C5 Activate C5/C7 then Reduce

Caption: Figure 2. Regioselectivity Map. Electrophiles generally prefer C3, while C-H activation (Minisci) or Nucleophilic attack requires N-oxide activation to target C5/C7.

FAQ: Quick Solutions

Q: My 6-azaindole product is stuck in the aqueous layer during extraction.

  • A: 6-Azaindoles are amphoteric. If the pH is too low (<4), N6 is protonated. If pH is too high (>12), N1 is deprotonated. Adjust aqueous layer to pH 8-9 (using sat. NaHCO3) to ensure the neutral species exists before extracting with EtOAc/THF (3:1).

Q: I see a "dimer" peak in my Suzuki coupling.

  • A: This is likely homocoupling of your boronic acid, accelerated by the basic nitrogen of the azaindole acting as a ligand for Palladium.

  • Fix: Use a bulky ligand (e.g., XPhos or SPhos ) to prevent the azaindole N6 from poisoning the catalyst, and degas solvents thoroughly.

References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Bartoli, G., et al.[1] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989.[1]

  • Azaindole Functionalization Review

    • Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[3] Tetrahedron, 2007.[3]

  • N-Oxide Methodologies

    • Yand, Y., et al. "Practical Synthesis of Azaindole N-Oxides." Journal of Organic Chemistry, 2018.

  • Minisci Reaction on Azaindoles

    • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011.

Sources

Challenges in the purification of brominated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Status: Active Agent: Senior Application Scientist Case ID: BR-HET-PUR-001

Introduction: The "Halogen Paradox"

Welcome to the technical support hub for brominated heterocycles. These scaffolds (indoles, pyridines, thiophenes) are the workhorses of medicinal chemistry, serving as critical handles for Suzuki, Buchwald, and Sonogashira couplings.

However, they present a unique "Halogen Paradox" :

  • Lability: The C-Br bond is reactive enough for catalysis but often too labile during purification, leading to protodebromination.

  • Solubility: Adding bromine atoms increases molecular weight and lipophilicity, often resulting in "brick dust" solids that are insoluble in standard chromatography solvents.

  • Basicity: The heterocyclic nitrogen interacts aggressively with acidic silica, causing severe streaking.

This guide moves beyond standard protocols to address these specific failure modes.

Module 1: Chemical Stability & Handling

Ticket #1: "My product yield is low, and I see a 'des-bromo' impurity by LCMS."

Diagnosis: Protodebromination or Halogen Migration. Brominated heterocycles are sensitive to light (homolytic cleavage) and strong bases (halogen dance).

Troubleshooting Protocol
VariableRisk FactorCorrective Action
Light C-Br bonds (especially in electron-rich rings like thiophene/furan) undergo photolytic cleavage.Amber Glassware: Wrap columns and flasks in aluminum foil. Perform workup in low-light hoods.
Silica Acidity Acidic silanols can catalyze decomposition or hydrolysis of sensitive substrates.Neutralize Silica: Pre-wash silica with 1% Et3N in Hexanes before loading. Use Neutral Alumina for acid-sensitive substrates.
Base Exposure Strong bases (LDA, LiHMDS) cause "Halogen Dance" (base-catalyzed migration of Br to a more stable position).Cryogenic Control: Ensure lithiation reactions are kept < -78°C. Quench immediately with electrophile; do not let the anion sit.
The "Halogen Dance" Mechanism

If you observe regioisomers (e.g., 3-bromo migrating to 2-bromo position), you have triggered a base-catalyzed halogen dance. This occurs when a base deprotonates the ring, and the resulting anion attacks the bromine of a neighboring molecule.

Prevention:

  • Avoid thermodynamic equilibration.

  • Use kinetic control (lower temperatures, shorter reaction times).

Module 2: Chromatography Troubleshooting

Ticket #2: "My compound streaks from the baseline to the solvent front."

Diagnosis: Lewis Acid-Base Interaction. The lone pair on the heterocyclic nitrogen (pyridine, imidazole, quinoline) is hydrogen-bonding with the acidic silanol (Si-OH) groups on the stationary phase.

Solution: The "Amine Modifier" Protocol Do not just add "a few drops" of base. Create a buffered system.[1][2]

  • Standard Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the DCM/MeOH mobile phase.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This caps the active silanol sites.

  • Alternative Phase: If streaking persists, switch to Basic Alumina . It is less active than silica and prevents protonation of the heterocycle.

Ticket #3: "I cannot separate the mono-bromo product from the di-bromo impurity."

Diagnosis:


 Insufficiency.
Mono- and di-brominated species often share identical polarities in standard Normal Phase (NP) systems.

Workflow: Selectivity Optimization

  • Switch Selectivity: If Hexane/EtOAc fails, switch to DCM/MeOH or Toluene/Acetonitrile . Toluene interacts with the

    
    -systems of heterocycles, often differentiating based on electron density (which changes with bromine count).
    
  • Reverse Phase (C18): This is the "Silver Bullet." Bromine atoms significantly increase hydrophobicity. In Reverse Phase, the di-bromo species will retain much longer than the mono-bromo species due to the "Hydrophobic Effect."

    • Gradient: 5%

      
       100% MeCN in Water (+0.1% Formic Acid).
      
  • Recycling HPLC: For gram-scale separations where

    
    , use recycling preparative HPLC. This effectively increases the column length by recirculating the eluent.
    

Module 3: Solubility & "Brick Dust" Management

Ticket #4: "My crude solid won't dissolve in DCM for loading."

Diagnosis: High Lattice Energy. Planar brominated systems (e.g., brominated porphyrins, perylenes) stack efficiently in the solid state, resisting solvation.

Protocol: The "Dry Load" & Soxhlet Method

Method A: Celite Dry Loading (Standard)

  • Dissolve crude in a "Super Solvent" (e.g., warm THF, Chlorobenzene, or even DMSO).

  • Add Celite (1:2 ratio w/w).

  • Concentrate to dryness on a rotovap (high vacuum if DMSO is used).

  • Load the resulting free-flowing powder on top of the silica column.

Method B: Soxhlet Extraction (Purification by Solubility) If the impurity is soluble but the product is not (or vice versa):

  • Place crude solid in a Soxhlet thimble.

  • Reflux with Methanol or Acetone.

    • Scenario 1: Impurities extract out; pure product remains in the thimble.

    • Scenario 2: Product extracts out slowly; insoluble tars remain in the thimble.

  • Validation: Check the thimble solid by NMR/LCMS after 4 hours.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying challenging brominated heterocycles.

PurificationLogic Start Crude Brominated Heterocycle SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck TLC_Check Check TLC: Streaking or Distinct Spots? SolubilityCheck->TLC_Check Yes DryLoad Protocol: Dry Load on Celite (Dissolve in THF/DMSO first) SolubilityCheck->DryLoad No (Brick Dust) Streaking Issue: Streaking/Tailing TLC_Check->Streaking Streaking Separation Issue: Mono/Di-bromo Separation TLC_Check->Separation Overlapping Spots AmineMod Add 1% Et3N or Switch to Basic Alumina Streaking->AmineMod ReversePhase Switch to Reverse Phase (C18) (Exploit Hydrophobicity Diff) Separation->ReversePhase High hydrophobicity diff Recycling Recycling HPLC (For Rf < 0.05) Separation->Recycling Very similar polarity

Caption: Decision matrix for selecting the optimal purification strategy based on solubility and chromatographic behavior.

Summary of Key Data

ChallengePrimary CauseRecommended Stationary PhaseRecommended Mobile Phase Modifier
Streaking Basic Nitrogen

Silanol interaction
Basic Alumina or C181% Triethylamine (TEA) or NH₄OH
Mono/Di-bromo Separation Similar Polarity (

)
C18 (Reverse Phase)None (Use Water/MeCN gradient)
Protodebromination Acidic Silica or LightNeutral Alumina0.5% TEA (to buffer acidity)
Insolubility

-stacking / High MW
Silica (via Dry Load)N/A (Load with Celite)

References

  • BenchChem Technical Support. (2025).[3][4] Purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" by silica gel chromatography. BenchChem. Link

  • Thermo Fisher Scientific. (2021). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher. Link

  • National Institutes of Health (NIH). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Link

  • Royal Society of Chemistry (RSC). (2017). Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione. RSC Advances. Link

  • BenchChem. (2025).[3][4] Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Link

Sources

Optimizing palladium catalyst loading for azaindole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Troubleshooting Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Welcome to the Azaindole Coupling Support Hub

You are likely here because your standard Suzuki or Buchwald-Hartwig conditions—which work perfectly on simple phenyl systems—are failing on your azaindole scaffold. You might be observing reaction stalling at 40-60% conversion , dehalogenation , or requiring excessive catalyst loads (>5 mol%) to drive the reaction to completion.

This guide addresses the root cause: Competitive Coordination (Catalyst Poisoning) . Azaindoles are "catalyst sponges." The pyridine-like nitrogen (N7) is a potent ligand that displaces your phosphine, shutting down the catalytic cycle.

Module 1: Diagnostics – Why is my reaction failing?
Q: Why does the reaction start well but stall before completion?

A: This is the classic signature of catalyst poisoning or degradation. Unlike simple aryl halides, the azaindole product itself is often a better ligand for Palladium than your substrate. As product concentration increases, the N7 nitrogen binds to the Pd(0) or Pd(II) species, forming an off-cycle resting state (the "Poisoning Trap").

The Mechanism of Failure: In a healthy cycle, the bulky phosphine ligand (


) keeps the Pd center active. In azaindole couplings, the unhindered N7 nitrogen attacks the metal center, forming stable, inactive complexes (e.g., 

).

G Pd0 Active Pd(0)-L (Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Azaindole-X PoisonTrap POISON TRAP [Pd(Azaindole)n] (Inactive Species) Pd0->PoisonTrap + N7-Coordination (Competitive Binding) TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim TransMet->PoisonTrap Ligand Displacement RedElim->Pd0 - Product

Figure 1: The "Poison Trap" mechanism. Note how the N7-coordination creates an off-cycle sink, effectively removing active catalyst from the pool.

Module 2: Catalyst & Ligand Selection Strategy
Q: Which ligand system allows for <1 mol% loading?

A: You must use bulky, electron-rich ligands that create a steric wall around the Palladium center, physically preventing the azaindole nitrogen from coordinating.

The "Golden Rule" for Azaindoles: Do NOT use simple phosphines like


 or 

. They are not bulky enough to prevent N-poisoning.
Ligand ClassRecommended LigandBest For...Why it works
Dialkylbiaryl Phosphines XPhos General Purpose (Suzuki/Buchwald)Extreme bulk prevents N7 binding; high electron density speeds up oxidative addition of electron-deficient azaindoles.
Dialkylbiaryl Phosphines BrettPhos Primary Amines (Buchwald)Specific geometry prevents

-hydride elimination (a common side reaction with amines).
NHC (Carbenes) Pd-PEPPSI-IPr Difficult Substrates (Cl-Azaindoles)The NHC ligand binds tighter than phosphines and is virtually impossible for the azaindole to displace.
Bis-phosphines Xantphos C-O Coupling (Ethers)Large bite angle favors reductive elimination, critical for difficult C-O bond formation.
Q: Should I use Pd(OAc)2 or a Precatalyst?

A: Always use a Precatalyst (G3 or G4) for low-loading optimization.

  • The Problem with Pd(OAc)2: It requires reduction to Pd(0) in situ (often by the amine or phosphine). This "induction period" is slow, leaving Pd(II) vulnerable to immediate sequestration by the azaindole starting material.

  • The Solution: Buchwald G3/G4 precatalysts or Pd-PEPPSI precatalysts generate the active Pd(0)-Ligand species instantaneously upon base addition, saturating the cycle before poisoning can occur [1].

Module 3: Optimization Workflow (The "Ladder" Protocol)
Q: How do I systematically lower the loading from 5 mol% to ppm levels?

A: Do not jump straight to 100 ppm. Use the "Ladder Down" Protocol . This method identifies the "Cliff Point"—the concentration where the reaction suddenly fails due to impurity scavenging.

Protocol:

  • Screening Phase: Establish the baseline yield at 1.0 mol% using a G3/G4 precatalyst (e.g., XPhos Pd G3).

  • The Drop: If yield >90%, drop loading to 0.1 mol% (1000 ppm) .

    • Critical: Increase concentration (Molarity) to 0.5M - 1.0M. Higher concentration improves kinetics for intermolecular steps.

  • The Stress Test: If yield holds, drop to 0.02 mol% (200 ppm) .

    • Troubleshooting: If reaction stalls here, add 20 mol% of free ligand (relative to Pd, not substrate) to protect the metal.

Optimization Start Start: 1.0 mol% Pd-G3 Precatalyst Check1 Yield > 90%? Start->Check1 Drop1 Drop to 0.1 mol% (1000 ppm) Increase Conc. to 0.5M Check1->Drop1 Yes Fail1 Switch Ligand (Try Pd-PEPPSI or RuPhos) Check1->Fail1 No Check2 Yield > 90%? Drop1->Check2 Drop2 Drop to 0.01-0.05 mol% (100-500 ppm) Check2->Drop2 Yes Fail2 Add Free Ligand (1:2 Pd:L) Check Solvent Purity (O2/S) Check2->Fail2 No (Stalled)

Figure 2: The "Ladder Down" optimization decision tree.

Module 4: Purification & Metal Removal
Q: The reaction worked, but my product is gray/brown. How do I remove the Pd?

A: Azaindoles bind residual Palladium tightly. Simple silica chromatography is often insufficient. You need Active Scavenging .

Recommended Protocol:

  • Dissolution: Dissolve crude mixture in THF or EtOAc (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 10-20 wt% relative to the crude mass.

    • Note: Thiol/Thiourea scavengers have a higher affinity for Pd than the azaindole nitrogen.

  • Incubation: Stir at 50°C for 2-4 hours. (Room temperature is often too slow for azaindole complexes).

  • Filtration: Filter through a 0.45 micron pad (or Celite) to remove the resin.

Comparative Scavenger Efficiency [2]:

MethodPd Removal EfficiencyProduct LossNotes
Silica Column Low (50-70%)LowPd often streaks with polar azaindoles.
Activated Carbon Medium (80-90%)High (>10%)Non-specific adsorption leads to yield loss.
Thiol-Silica (e.g., SiliaMetS) High (>98%) Negligible Gold Standard. Specific chemical binding.
Crystallization VariableLowPd can co-crystallize with the azaindole lattice.
References
  • Buchwald, S. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.

  • Welch, C. J., et al. (2022). "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." Organic Process Research & Development.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 12(18), 4743-4748.

  • Hartwig, J. F. (2023).[1] "Mechanisms of Catalyst Deactivation in Cross-Coupling." Chemical Reviews.

Sources

Stability issues of Methyl 4-bromo-6-azaindole-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability Profile & Handling Guide for Methyl 4-bromo-6-azaindole-3-carboxylate CAS: (Analogous derivatives often ~1000000-xx-x range; specific CAS depends on exact substitution pattern) Chemical Formula:


Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary: The Stability Matrix

Methyl 4-bromo-6-azaindole-3-carboxylate is a polyfunctional scaffold. Its stability is governed by the interplay between the electron-deficient pyridine ring (6-azaindole core), the electrophilic ester at C3, and the halogen handle at C4.

The Golden Rule: This compound is base-labile .[1] The presence of the electron-withdrawing bromine and the pyridine nitrogen makes the C3-ester carbonyl highly electrophilic, leading to rapid saponification (hydrolysis) even under mild basic conditions. Conversely, it exhibits moderate stability in acidic media, primarily undergoing reversible protonation rather than degradation.[1]

Quick Reference Stability Table
ConditionStability RatingPrimary Chemical EventResulting Species
Acidic (pH < 4) ⭐⭐⭐ (High)N6-ProtonationSoluble Salt (

)
Neutral (pH 7) ⭐⭐⭐⭐ (High)NoneIntact Molecule
Mild Base (pH 8-10) ⭐⭐ (Low)SaponificationCarboxylic Acid + Methanol
Strong Base (pH > 12) ⭐ (Critical)Rapid Hydrolysis + Potential

Carboxylate Salt / Hydroxy-impurity
Oxidative ⭐⭐ (Moderate)N-OxidationN6-Oxide

Detailed Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule degrades.[1]

A. Basic Conditions: The Hydrolysis Trap

In basic media (e.g.,


, 

,

in MeOH/Water), the hydroxide ion (

) attacks the ester carbonyl.
  • Mechanism: The 6-azaindole core is electron-deficient (due to the pyridine N). The Br at C4 is also electron-withdrawing.[1] These factors pull electron density away from the C3 position, making the ester carbonyl carbon significantly more positive (electrophilic) than in a standard indole.

  • Outcome: Hydrolysis to the 4-bromo-6-azaindole-3-carboxylic acid occurs much faster than in simple indole esters.

  • Secondary Risk (

    
    ):  While the C4 position is meta to the pyridine nitrogen (N6), making it less activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) than the C7 position, the presence of the ester group can activate the ring. Under forcing basic conditions (e.g., NaOMe/MeOH reflux), you may observe displacement of the Bromine by Methoxy (
    
    
    ).[1]
B. Acidic Conditions: Solubility vs. Stability
  • Protonation: The N6 nitrogen is the most basic site (

    
     approx 5.6 - 6.0). In dilute acids (HCl, TFA), the molecule becomes protonated:
    
    
    
    
    This is reversible and often desirable for solubilizing the compound for analysis or reactions.
  • Hydrolysis Risk: Acid-catalyzed hydrolysis of the ester requires heat and water.[1] At room temperature, the salt form is stable.[1]

C. Visualizing the Pathways

StabilityPathways Start Methyl 4-bromo-6-azaindole- 3-carboxylate (Neutral) AcidPath Acidic Media (HCl/TFA) Start->AcidPath BasePath Basic Media (NaOH/LiOH) Start->BasePath Protonated N6-Protonated Salt (Soluble, Stable) AcidPath->Protonated Reversible (RT) Hydrolysis Carboxylic Acid (Hydrolysis Product) AcidPath->Hydrolysis Heat + H2O (Slow) BasePath->Hydrolysis Fast Saponification (Primary Pathway) SNAr 4-Methoxy/Hydroxy Impurity (Br Displacement) BasePath->SNAr Strong Nucleophile + Heat

Caption: Figure 1. Reaction flowchart detailing the divergent stability profiles under acidic vs. basic conditions.

Troubleshooting Guide (FAQ Format)

Ticket #1: "My LC-MS shows a new peak with M-14 mass. What happened?"

Diagnosis: You likely observed Hydrolysis .[1][2][3][4]

  • The Chemistry: Loss of Methyl (

    
    , mass 15) and gain of Hydrogen (H, mass 1) results in a net loss of 14 Da. However, usually, you see the acid as 
    
    
    
    .
    • Ester MW: ~255[5]

    • Acid MW: ~241

  • Cause: The sample was left in a basic buffer (e.g., Ammonium Bicarbonate) or a protic solvent with trace base for too long.[1]

  • Solution: Re-purify the sample or re-esterify using

    
     (mild) or 
    
    
    
    .[1] Switch to acidic mobile phases (0.1% Formic Acid) for LC-MS.
Ticket #2: "The compound precipitated when I added water to my DMF stock."

Diagnosis: Solubility Crash .

  • The Chemistry: The neutral ester is lipophilic and poorly soluble in water.[1]

  • Solution: To dissolve in aqueous media, you must lower the pH to < 4 to protonate the N6 nitrogen.

    • Protocol: Dissolve in minimal DMSO

      
       Add 1 eq. of 1M HCl 
      
      
      
      Dilute with water. The resulting hydrochloride salt is water-soluble.[1]
Ticket #3: "I see a peak at M+16 after storing in Methanol/THF."

Diagnosis: N-Oxidation .[1]

  • The Chemistry: Azaindoles are susceptible to N-oxidation at the pyridine nitrogen if exposed to peroxides (often found in uninhibited THF or old ethers) or light + air over time.

  • Solution: Test solvents for peroxides. Store the solid under Nitrogen/Argon at -20°C.

Standardized Stability Assay Protocol

Use this protocol to validate the integrity of your specific batch before starting expensive biological assays.[1]

Objective: Determine half-life (


) in assay buffer.
  • Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.

  • Buffer Prep:

    • Acidic:[6][7] pH 2.0 (0.01 N HCl)[1]

    • Neutral: pH 7.4 (PBS)[1]

    • Basic: pH 9.0 (Borate or Bicarbonate buffer)[1]

  • Incubation: Spike stock into buffers to reach 50 µM final concentration. Incubate at 25°C.

  • Sampling: Inject 10 µL onto HPLC at

    
    .
    
  • Detection: UV at 254 nm (or 280 nm).

  • Criteria:

    • If Peak Area of parent < 95% at 24h

      
      Unstable .[1]
      
    • Note: In pH 9.0, expect rapid degradation (

      
      ).[1]
      

References & Authoritative Grounding

  • Azaindole Reactivity Reviews:

    • Song, J. J., et al. "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews, 2007.[1]

    • Context: Establishes the electron-deficient nature of the 6-azaindole ring compared to indole.

  • pKa Values of Heterocycles:

    • Catalán, J., et al. "Basicity of azaindoles."[1] Journal of the American Chemical Society, 1988.[1]

    • Context: Provides pKa data confirming N6 protonation range (approx pKa 6-8 depending on substitution).

  • Hydrolysis of Heterocyclic Esters:

    • Standard organic synthesis protocols for "Saponification of methyl esters" in electron-deficient systems.[1]

    • General Principle: Heterocyclic esters adjacent to ring nitrogens (or vinylogous to them) hydrolyze faster than carbocyclic analogs due to inductive effects.[1]

  • Nucleophilic Substitution (

    
    ): 
    
    • Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions." Coordination Chemistry Reviews, 2004.[1]

    • Context: Discusses the stability of bromo-heterocycles and conditions required for displacement.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting unexpected NMR shifts in substituted azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azaindole NMR Technical Support Center .

This guide is engineered for medicinal chemists and structural biologists encountering anomalous NMR data with substituted azaindoles (e.g., 7-azaindole, a common kinase inhibitor scaffold).[1] Unlike standard indoles, the pyridine-fused system of azaindoles introduces unique electronic and basic properties that sensitize chemical shifts to environmental factors.

Quick Diagnostics: The Symptom Tracker

Before diving into the modules, use this logic flow to identify your issue.

TroubleshootingFlow Start Start: Identify Symptom Symptom1 N-H Signal Missing or Broad Start->Symptom1 Symptom2 Aromatic Peaks Shifted Downfield (>0.5 ppm) Start->Symptom2 Symptom3 Peaks Move with Concentration Start->Symptom3 Symptom4 Ambiguous Alkylation Site (N1 vs N7) Start->Symptom4 Cause1 Chemical Exchange with Solvent Symptom1->Cause1 Cause2 Accidental Protonation (Acidic CDCl3) Symptom2->Cause2 Cause3 Dimerization (Self-Association) Symptom3->Cause3 Cause4 Regioisomerism Symptom4->Cause4 Action1 Switch to DMSO-d6 or Lower Temp Cause1->Action1 Action2 Base Wash Solvent or Add K2CO3 Cause2->Action2 Action3 Perform Dilution Study Cause3->Action3 Action4 Run 1H-15N HMBC Cause4->Action4

Figure 1: Decision tree for diagnosing common NMR anomalies in azaindole derivatives.

Module 1: The "Phantom" Proton (N-H Exchange)

Issue: The proton attached to the pyrrole nitrogen (N1-H) is either invisible, extremely broad, or integrates poorly.

Technical Explanation: The N1-H of azaindoles is moderately acidic (pKa ~13.2 for 7-azaindole).[1] In protic solvents like Methanol-d4 (


), this proton undergoes rapid chemical exchange with the deuterium pool, causing the signal to disappear. Even in "aprotic" solvents like 

, trace water or impurities can catalyze exchange rates (

) intermediate on the NMR timescale, leading to extreme line broadening (coalescence).

Troubleshooting Protocol:

  • Solvent Switch: Immediately switch to a highly polar, non-protic solvent. DMSO-d6 is the gold standard here.[1] It acts as a hydrogen bond acceptor, "locking" the N1-H in place and slowing the exchange rate significantly.

  • Temperature Drop: If using Acetone-d6 or

    
    , cool the probe to 250K. Slowing the exchange rate pushes the system into the "slow exchange" regime, sharpening the peak.
    
  • Water Suppression: If the peak is obscured by the water signal (common in DMSO), use a water-suppression pulse sequence (e.g., excitation sculpting) rather than simple presaturation, which might transfer saturation to your exchangeable proton.

Module 2: The "Acid Trap" (Unexpected Deshielding)

Issue: Your aromatic signals (particularly H6 and H4) are shifted downfield (deshielded) by 0.2–0.5 ppm compared to literature or expected values.

Technical Explanation: This is the most common error in azaindole analysis. Unlike indole, the pyridine nitrogen (N7) is basic (


 for the conjugate acid). Chloroform (

) slowly decomposes to form HCl and phosgene, especially when stored in light. This trace acid protonates N7.
  • Mechanism: Protonation of N7 pulls electron density from the ring, significantly deshielding adjacent protons (H6 is most affected).

Validation Experiment (The "Base Wash"):

  • Take your NMR tube containing the sample in

    
    .
    
  • Add a micro-spatula tip of solid anhydrous

    
     or a drop of 
    
    
    
    directly to the tube.
  • Shake and re-run the spectrum.

  • Result: If the peaks shift upfield (lower ppm) back to "normal," your original solvent was acidic.

Preventative Measure: Always filter


 through basic alumina before use with azaindoles, or use DMSO-d6 where the basicity is buffered by the solvent's H-bond accepting nature.[1]

Module 3: The "Walking" Peaks (Dimerization & Concentration)

Issue: Chemical shifts change depending on how concentrated the sample is.

Technical Explanation: 7-Azaindoles are famous for forming cyclic dimers (similar to carboxylic acids) via dual hydrogen bonds (


).[1]
  • Low Concentration: Monomer dominates.[1]

  • High Concentration: Dimer dominates.[1]

  • The Shift: The formation of the H-bond deshields the N1-H proton significantly (moving it downfield, often >12 ppm) and affects the ring currents shielding the aromatic protons.

Data Summary: Solvent Influence on Dimerization

SolventDimerization Constant (

)
Predominant SpeciesNotes
CCl4 / Benzene High (

)
Dimer N-H signal very far downfield.[1]
Chloroform (

)
ModerateMixture Shifts are highly concentration-dependent.[1]
DMSO-d6 Very LowMonomer Solvent competes for H-bonds; shifts are stable.[1]

Recommendation: For consistent reporting, always report the concentration if using non-polar solvents, or default to DMSO-d6 to break dimers and simplify the spectrum to the monomeric form.

Module 4: Identity Crisis (Regioisomerism N1 vs N7)

Issue: You alkylated a 7-azaindole and need to prove the substituent is on N1 (pyrrole) and not N7 (pyridine).

Technical Explanation: While N1 is more acidic (


), N7 is more nucleophilic in neutral conditions. However, under basic conditions (e.g., NaH, alkyl halide), N1 alkylation is the major pathway. Ambiguity arises because simple 1H NMR splitting patterns often look identical for both isomers.

Definitive Protocol: HMBC Analysis Do not rely on 1D NOE alone. Use Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • Run 1H-13C HMBC:

    • N1-Alkyl Target: Look for a correlation from the alkyl

      
       protons to C2  and C7a  (the bridgehead carbon).
      
    • N7-Alkyl Target: The alkyl protons would correlate to C6 and C7a .[1]

    • Note: C2 and C6 have distinct chemical shifts (C2 is usually ~125-130 ppm; C6 is ~140-145 ppm).[1]

  • Run 1H-15N HMBC (If available):

    • This is the "smoking gun." The alkyl protons will show a strong 2-bond coupling (

      
      ) to the nitrogen they are attached to.[1]
      
    • N1 (pyrrole-like) typically resonates around -230 to -250 ppm (relative to nitromethane).[1]

    • N7 (pyridine-like) resonates around -130 to -150 ppm.[1]

Regioisomerism Substrate 7-Azaindole Anion N1_Path N1 Alkylation (Major Product) Substrate->N1_Path Thermodynamic Control N7_Path N7 Alkylation (Rare/Kinetic) Substrate->N7_Path Kinetic Control HMBC_N1 HMBC Correlations: Alkyl-H -> C2 & C7a Alkyl-H -> N1 (-240 ppm) N1_Path->HMBC_N1 HMBC_N7 HMBC Correlations: Alkyl-H -> C6 & C7a Alkyl-H -> N7 (-140 ppm) N7_Path->HMBC_N7

Figure 2: Distinguishing N1 vs N7 alkylation using HMBC correlations.[1][2][3]

References

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 59(10), 1745-1755.[1]

  • Catalán, J., et al. (1996). "Basicity and Acidity of Azaindoles." Journal of the American Chemical Society, 118(22), 5156–5169.

  • Koos, M. R., et al. (2016). "Non-covalent Interactions in Azaindole Dimers." Physical Chemistry Chemical Physics, 18, 2345-2350.[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC/Exchange protocols).

Sources

Overcoming poor reactivity in cross-coupling of electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity in Cross-Coupling of Electron-Deficient Heterocycles Ticket ID: #HC-CC-001 Assigned Specialist: Senior Application Scientist (Catalysis Division)

Introduction: "Why is my reaction black?"

Welcome to the Heterocycle Coupling Helpdesk. If you are reading this, you are likely staring at a reaction vial that has either turned into a black suspension of precipitated palladium (Pd-black) or remained stubbornly clear with zero conversion.

Coupling electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) is the "final boss" of cross-coupling. These substrates fight you on two fronts:[1]

  • Catalyst Poisoning: The nitrogen atoms are excellent ligands, often outcompeting your phosphine ligand and shutting down the metal center.

  • Nucleophile Instability: Electron-deficient boronic acids (especially 2-pyridyl) are notoriously unstable, undergoing rapid protodeboronation before they can transmetallate.

This guide abandons generic advice. We will treat your reaction as a failing system and debug it module by module.

Module 1: Catalyst Deactivation (The "Nothing Happened" Scenario)

The Symptom: You add your catalyst, and the reaction either stays clear (no reaction) or precipitates Pd-black immediately. The Root Cause: Nitrogen atoms in your substrate are coordinating to the Pd(II) intermediate, forming a stable, unreactive "rest state" or displacing ligands to form inactive clusters.

The Fix: Bulky Ligands & Precatalysts

You cannot rely on simple Pd sources like Pd(PPh3)4 or Pd(OAc)2/PPh3. You need ligands that are sterically bulky enough to prevent the N-heterocycle from binding to the Pd center.

Recommended Protocol: The "Buchwald G4" System

We recommend switching to 4th Generation (G4) Buchwald Precatalysts . These are designed to reductively eliminate the carbazole leaving group upon activation, generating the active mono-ligated Pd(0) species even at low temperatures.

Why it works:

  • XPhos / RuPhos: Excellent for general heteroaryl couplings.

  • BrettPhos: Superior for C-N bond formation with heterocycles.

  • AdBippyPhos: Highly effective for difficult oxidative additions.

Visualization: The N-Coordination Trap

The diagram below illustrates how nitrogen heterocycles divert the catalytic cycle into a dead end (poisoning).

CatalystPoisoning Pd0 Active Pd(0)-L DeadEnd Pd(II)-N Complex (Catalyst Poisoning) Pd0->DeadEnd Coordination (Fast w/ small ligands) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Productive Cycle (Favored by Bulky L) Heterocycle N-Heterocycle (Substrate) Heterocycle->DeadEnd DeadEnd->Pd0 Reversible only at high T Product Coupled Product OxAdd->Product Transmetallation & Red. Elimination

Caption: Nitrogen atoms compete with the oxidative addition step. Bulky ligands (Green Path) sterically block the N-coordination (Red Path).

Module 2: Nucleophile Instability (The "Disappearing Starting Material" Scenario)

The Symptom: LCMS shows your aryl halide is untouched, but your boronic acid/ester has vanished. You see a mass corresponding to the protonated heterocycle (M+H). The Root Cause: Protodeboronation .[2][3][4] Electron-deficient heterocycles (especially 2-pyridyl and 2-pyrimidyl) possess a specific mechanism for self-destruction where the N-atom facilitates the cleavage of the C-B bond.

The Fix: Slow-Release Systems (MIDA & BF3K)

If your boronic acid is decomposing, you must switch to a "protected" form that releases the active species slowly, keeping the concentration low to favor transmetallation over decomposition.

Comparison of Boron Species
Boron SpeciesStabilityReactivityBest Use Case
Boronic Acid -B(OH)2PoorHighSimple aryl couplings. Avoid for 2-pyridyls.
Pinacol Ester -BpinModerateModerateGeneral purpose. Can still protodeboronate.[2][5]
MIDA Boronate Excellent Low (Pro-drug)The Gold Standard for unstable heterocycles.
K-Trifluoroborate -BF3KHighHighAqueous conditions; robust alternative to MIDA.
Protocol: MIDA Boronate Coupling

Based on the work of Martin Burke (University of Illinois).

  • Reagents:

    • 1.0 equiv Aryl Halide

    • 1.2 - 1.5 equiv MIDA Boronate (heterocycle)

    • Catalyst: XPhos Pd G4 (2-5 mol%)

    • Base: K3PO4 (3.0 equiv) - Crucial: MIDA hydrolysis requires base.

  • Solvent: 1,4-Dioxane : Water (5:1). Water is required to hydrolyze the MIDA.

  • Conditions: Heat to 60°C - 80°C.

  • Mechanism: The base slowly hydrolyzes the MIDA ligand, releasing the active boronic acid in small bursts. This "slow release" prevents the accumulation of unstable species.

Visualization: MIDA Slow-Release Mechanism

MIDARelease MIDA MIDA Boronate (Stable Storage Form) Hydrolysis Hydrolysis (aq. Base, Heat) MIDA->Hydrolysis Slow Step ActiveB Free Boronic Acid (Transient Active Species) Hydrolysis->ActiveB Controlled Release Decomp Protodeboronation (Decomposition) ActiveB->Decomp If [B] is too high Cycle Pd Catalytic Cycle (Product Formation) ActiveB->Cycle Transmetallation

Caption: MIDA boronates act as a reservoir. The slow hydrolysis rate matches the transmetallation rate, minimizing the window for decomposition.

Module 3: Troubleshooting FAQs

Q1: I am trying to couple a 2-pyridyl boronic acid, but it fails every time. Why? A: 2-pyridyl boronic acids are uniquely unstable due to a zwitterionic intermediate where the pyridine nitrogen coordinates to the boron atom, facilitating C-B bond cleavage.[2]

  • Immediate Action: Do not use the free acid. Switch to the 2-pyridyl MIDA boronate or Potassium 2-pyridyl trifluoroborate . If you must use the acid, add CuI (copper(I) iodide) as a co-catalyst (10-20 mol%), which can stabilize the species or facilitate a "Liebeskind-Srogl" type transmetallation.

Q2: My reaction works for the bromide but fails for the chloride. I thought oxidative addition was easy for electron-deficient rings? A: While electron-deficient rings generally undergo oxidative addition (OA) easily, the resulting Pd(II) species is highly electrophilic and prone to stalling.

  • Immediate Action: Switch to a ligand that facilitates both OA and Reductive Elimination. XPhos or SPhos are excellent starting points. Ensure you are using a Pd-G4 precatalyst to guarantee the active species is generated.

Q3: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate kinetics, they also accelerate protodeboronation.

  • Recommendation: For unstable heterocycles, conventional heating (oil block) at lower temperatures (60°C) for longer times is often superior to high-temp microwave blasts.

References

  • Buchwald Precatalysts

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
  • MIDA Boronates

    • Gillis, E. P., & Burke, M. D.[6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.

  • Potassium Trifluoroborates

    • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.[4]

Sources

Alternative solvents and bases for reactions involving Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-6-BR-004 Status: Open Priority: High (Process Chemistry / R&D) Subject: Alternative Solvents & Base Selection for Methyl 4-bromo-6-azaindole-3-carboxylate

Executive Summary

You are working with Methyl 4-bromo-6-azaindole-3-carboxylate , a densely functionalized scaffold presenting three distinct chemical challenges:

  • Solubility: The 6-azaindole core is notoriously crystalline and sparingly soluble in non-polar media due to strong intermolecular hydrogen bonding (N1-H···N6).

  • Steric Hindrance: The C4-bromide is wedged between the C3-ester and the bicyclic core, hindering oxidative addition in cross-coupling reactions.

  • Chemo-stability: The C3-methyl ester is susceptible to hydrolysis (saponification) under the strong aqueous basic conditions typically used for Suzuki/Sonogashira couplings.

This guide provides validated alternatives to standard DMF/NaH protocols, focusing on Green Chemistry (2-MeTHF, CPME) and Chemo-selective Bases to improve yield and sustainability.

Module 1: Solvent Selection & Solubility

The Issue: Standard protocols often use DMF or DMSO to solubilize azaindoles. These are difficult to remove (high boiling points) and are reproductive toxins (CMR substances).

The Solution: Switch to "Green" ether-based solvents with higher boiling points than THF, or use specific binary mixtures.

Recommended Solvent Alternatives
Solvent ClassTraditional (Avoid)Recommended Alternative Technical Rationale
Polar Aprotic DMF, DMAc, NMPCPME (Cyclopentyl methyl ether) CPME is hydrophobic (easy workup), stable to peroxides, and has a high BP (106°C), allowing for higher reaction temperatures than THF.
Ethers THF, Dioxane2-MeTHF (2-Methyltetrahydrofuran) Derived from biomass.[1] Higher BP (80°C) than THF. Forms an azeotrope with water, aiding in drying. Excellent for organometallics.[1]
Alcohols Methanol (MeOH)

-Amyl Alcohol
Higher solubility for hydrophobic catalysts. Does not interfere with boronic acids as aggressively as MeOH/EtOH in couplings.
Chlorinated DCM, DCEEthyl Acetate / Ethanol (3:1) For workups and chromatography. This binary system often mimics the polarity of DCM/MeOH mixtures without the toxicity.
Troubleshooting: "My Starting Material Won't Dissolve"

If 2-MeTHF alone fails to dissolve the substrate at room temperature:

  • Heat to 60°C: 6-azaindoles often show a sharp solubility increase with temperature.

  • The "Co-Solvent" Trick: Add 5-10% N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) to the 2-MeTHF. These are green, high-boiling polar solvents that disrupt the crystal lattice, allowing the bulk green solvent to maintain the solution.

Module 2: Cross-Coupling (C4-Bromine Reactivity)

The Issue: The C4 position is sterically crowded. Standard conditions (


, 

, Toluene/Water) often result in low conversion or ester hydrolysis.
Protocol: Green Suzuki-Miyaura Coupling

Target: C4-Arylation without ester hydrolysis.

Reagents:

  • Catalyst: Pd(dtbpf)Cl₂ (0.02 equiv) or XPhos Pd G3 (highly active for hindered halides).

  • Base:

    
     (Tribasic Potassium Phosphate) - Anhydrous or minimal water.
    
  • Solvent: 2-MeTHF : Water (10:1 ratio).

Step-by-Step Workflow:

  • Charge: Add Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv) to the reaction vessel.
    
  • Inert: Purge vessel with Nitrogen/Argon (3 cycles). Crucial: Azaindoles are electron-rich; oxidation byproducts form easily.

  • Solvate: Add degassed 2-MeTHF and water.

  • Heat: Stir at 75-80°C. (2-MeTHF allows this temp; THF would reflux too vigorously).

  • Monitor: Check LCMS at 2 hours. If hydrolysis (Acid byproduct) is observed, switch base to

    
      and remove water (use anhydrous conditions).
    
Visual Workflow: Optimization Logic

SuzukiOptimization Start Start: C4-Coupling Optimization StandardCond Std: Toluene/H2O + Na2CO3 Start->StandardCond CheckEster Is Ester Hydrolysis Observed? HydrolysisYes YES: Saponification CheckEster->HydrolysisYes HydrolysisNo NO: Low Conversion CheckEster->HydrolysisNo StandardCond->CheckEster Soln1 Switch to Anhydrous Base (Cs2CO3 or K3PO4) HydrolysisYes->Soln1 Remove Water Soln2 Switch Solvent (2-MeTHF or t-Amyl Alcohol) HydrolysisNo->Soln2 Solubility Issue Soln3 Change Catalyst Ligand (Use XPhos or SPhos) HydrolysisNo->Soln3 Steric Issue Soln1->Soln2 Combine for Green Process

Caption: Decision tree for troubleshooting low yields or side reactions during C4-cross-coupling of azaindole esters.

Module 3: N-Alkylation (N1 vs N6 Selectivity)

The Issue: You need to alkylate the indole Nitrogen (N1). However, the pyridine Nitrogen (N6) is also nucleophilic. Furthermore, strong bases like NaH can attack the ester.

Base Selection Guide
Base

(conj. acid)
Risk LevelRecommendation
NaH (Sodium Hydride) ~35High Avoid. High risk of ester hydrolysis and dangerous gas evolution.

(Cesium Carbonate)
~10.3Low Preferred. The "Cesium Effect" improves solubility in organic solvents (MeCN/DMF) and is mild enough to spare the ester.
TBD (Triazabicyclodecene) ~26Medium Specialist. Soluble organic base. Good for 2-MeTHF, but can be nucleophilic. Use bulky electrophiles.
KHMDS ~26Med-High Use only at -78°C if kinetic control is strictly required.
Protocol: Regioselective N1-Alkylation
  • Solvent: Acetonitrile (MeCN) or 2-MeTHF.

  • Base:

    
     (2.5 equiv).
    
  • Additive: TBAI (Tetrabutylammonium iodide) - 10 mol% (catalytic).

    • Mechanism:[1][2] TBAI facilitates the reaction via the Finkelstein reaction (if using alkyl chlorides/bromides) and phase transfer, allowing milder temperatures.

  • Temperature: 50-60°C.

  • Observation: The N1-H is the most acidic proton (

    
     ~13). 
    
    
    
    in MeCN is sufficient to deprotonate N1 without affecting the ester or activating N6 significantly.

Module 4: FAQ - Technical Support

Q1: Why is my reaction turning black and stalling?

  • A: Azaindoles coordinate strongly to Palladium. If your reaction turns black (Pd black precipitation), your catalyst has died.

  • Fix: Add a stabilizing ligand (e.g.,

    
     or additional XPhos) to the mixture, or switch to a precatalyst like XPhos Pd G3  which releases the active species slowly. Ensure rigorous deoxygenation.
    

Q2: Can I use ethanol for the Suzuki coupling?

  • A: Use caution. While green, primary alcohols can transesterify with your methyl ester (converting it to an ethyl ester) under basic conditions.

    
    -Amyl alcohol  is a safer alternative as it is too bulky to transesterify.
    

Q3: How do I remove 2-MeTHF during workup?

  • A: Unlike DMF, 2-MeTHF forms an azeotrope with water. You can wash the organic layer with water/brine, then rotovap. It does not require high-vacuum baking like DMF.

References

  • Lipshutz, B. H., et al. (2013). "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." Journal of Organic Chemistry. (Demonstrates 2-MeTHF and t-amyl alcohol utility).

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem. (Review of 2-MeTHF properties and stability).

  • Kuttruff, C. A., et al. (2011). "Regioselective N-Alkylation of 7-Azaindoles." Tetrahedron Letters. (While focusing on 7-azaindole, the

    
     base effects are directly applicable to 6-azaindoles). 
    
  • Pfizer Green Chemistry Guide. "Solvent Selection Guide for Medicinal Chemistry." (Basis for CPME and 2-MeTHF recommendations).

Sources

Technical Support Center: Scalable Synthesis of Substituted 6-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scalable synthesis and functionalization of 6-azaindoles (1H-pyrrolo[2,3-c]pyridine) . Unlike their more common 7-azaindole counterparts, 6-azaindoles present unique electronic challenges due to the meta positioning of the pyridine nitrogen relative to the bridgehead carbon, significantly impacting nucleophilicity at C3 and acidity at N1.

Status: Operational Role: Senior Application Scientist Scope: Process Chemistry, Scale-up, Troubleshooting Last Updated: 2025-05-12

Module 1: De Novo Ring Construction (The Scale-Up Bottleneck)

Q1: My Bartoli indole synthesis works on a milligram scale but fails catastrophically at >50g. The exotherm is unmanageable, and yields drop to <20%. What is happening?

Diagnosis: The Bartoli Indole Synthesis (nitroarene + 3 equiv.[1][2][3] vinyl Grignard) is the "go-to" for medicinal chemistry but a nightmare for process chemistry. The failure at scale is likely due to thermal runaway competing with the [3,3]-sigmatropic rearrangement .

The Mechanism of Failure:

  • Nitro-Group Reduction: The first equivalent of Grignard attacks the nitro group. This is highly exothermic. At scale, if heat is not removed instantly, the Grignard reagent degrades or polymerizes before the second and third equivalents can effect the rearrangement.

  • Magnesium Salts: The reaction generates massive amounts of magnesium salts, turning the mixture into a "cement" that halts stirring, preventing heat dissipation.

The Scalable Solution (The "Sonogashira Shift"): For >50g batches, abandon Bartoli. Switch to the Larock or Sonogashira-Cyclization sequence starting from amino-halopyridines. This route is atom-economical and thermally stable.

Protocol: Pd-Catalyzed Cyclization (Sonogashira Route)

  • Substrate: 3-amino-4-chloropyridine (commercially available or easily made).

  • Step 1: Sonogashira coupling with terminal alkyne.[4]

  • Step 2: Cyclization (often spontaneous or Cu-mediated).

ParameterBartoli RouteSonogashira/Cyclization Route
Reagents Vinyl MgBr (3-4 equiv), Nitro-pyridineTerminal Alkyne, Pd cat., CuI
Temp Range -78°C to -40°C (Critical)60°C to 100°C (Forgiving)
Atom Economy Poor (Stoichiometric Mg waste)High (Catalytic)
Scalability Low (<100g difficult)High (Multi-kg proven)

Process Tip: If you must use Bartoli (e.g., specific substitution pattern), switch solvent to THF/DME (dimethoxyethane) mixtures to improve solubility of Mg-salts and dose the Grignard via a cooled cannula at -50°C.

Visualization: Synthesis Decision Logic

SynthesisStrategy Start Target: Substituted 6-Azaindole ScaleCheck Scale > 10 grams? Start->ScaleCheck SubstCheck Is C2/C3 substituted? ScaleCheck->SubstCheck No (MedChem) Sonogashira Route B: Sonogashira Cyclization (High Stability) ScaleCheck->Sonogashira Yes (Process) Bartoli Route A: Bartoli Indole Synthesis (High Risk / Low Temp) SubstCheck->Bartoli C7-Substituted Nitro Precursor Hemetsberger Route C: Hemetsberger Reaction (Azido-acrylate) SubstCheck->Hemetsberger C2-Ester Required Warning Requires Cryogenic Dosing Bartoli->Warning Exotherm Management Final Isolated 6-Azaindole Sonogashira->Final Robust Scale-up

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and substitution requirements.

Module 2: Regioselectivity (N1 vs. N6)

Q2: I am trying to alkylate N1 (pyrrole nitrogen), but I'm observing significant N6 (pyridine) quaternization. How do I control this?

The Science: 6-Azaindole has two nitrogens:

  • N1 (Pyrrole):

    
     (Acidity similar to indole). Requires deprotonation.
    
  • N6 (Pyridine): Basic and nucleophilic.

Troubleshooting Guide: The competition is governed by the Hard/Soft Acid-Base (HSAB) principle and the base strength.

  • Scenario A: You want N1-Alkylation.

    • Error: Using weak bases (K₂CO₃, Cs₂CO₃) in protic solvents. This leaves N1 protonated, while N6 remains nucleophilic.

    • Fix: Use a strong base (NaH, KOtBu) in a polar aprotic solvent (DMF, THF) to fully deprotonate N1. The resulting azaindolyl anion is a much harder nucleophile and will react preferentially at N1 over the neutral N6.

    • Protocol: Cool solution to 0°C, add NaH (1.2 equiv), stir 30 min (H₂ evolution), then add electrophile.

  • Scenario B: You want N6-Alkylation (Quaternization).

    • Fix: Do not add base. React the neutral 6-azaindole with the alkyl halide in acetone or acetonitrile. N6 is the only available nucleophile.

Module 3: Functionalization of the "Dead" C3 Position

Q3: Friedel-Crafts acylation at C3 is not proceeding. The starting material is recovered unreacted.

Diagnosis: Unlike indole, the 6-azaindole ring is electron-deficient due to the inductive effect of the pyridine nitrogen. The C3 position is significantly less nucleophilic. Standard Lewis acids (AlCl₃) often coordinate to N6, further deactivating the ring.

The Workaround: Halogenation-Transmetallation Do not attempt direct acylation. Instead, use a Halogen Dance or Metal-Halogen Exchange strategy.

Step-by-Step Protocol:

  • Iodination: Treat 6-azaindole with NIS (N-iodosuccinimide) in DMF. This proceeds smoothly to give 3-iodo-6-azaindole.

    • Note: If selectivity is poor, protect N1 with Tosyl (Ts) or TIPS first.

  • Exchange: React the 3-iodo species with iPrMgCl·LiCl (Turbo Grignard) at -20°C.

  • Quench: Add your electrophile (aldehyde, acid chloride, etc.) to the magnesiated intermediate.

MethodYield (Typical)SelectivityComment
Direct Friedel-Crafts<10%PoorLewis Acid poisoning at N6
Vilsmeier-Haack40-60%Good (C3)Works for formylation only
NIS / Grignard Exchange 75-90% Excellent Most versatile for scale

Module 4: Advanced C-H Activation (C7/C5)

Q4: How do I functionalize C7 (ortho to the pyridine nitrogen)?

Technique: N-Oxide Activation (The Boekelheide Strategy) Direct C-H activation at C7 is difficult. The most reliable method is to activate the pyridine ring via N-oxidation.

Workflow:

  • N-Oxidation: Treat 6-azaindole with m-CPBA (meta-chloroperbenzoic acid) in DCM/EtOAc. This yields 6-azaindole-N-oxide (selectivity >95% for N6).

  • Rearrangement/Functionalization:

    • Chlorination:[5] Treat N-oxide with POCl₃ . This rearranges to give primarily 7-chloro-6-azaindole (via the Reissert-Henze mechanism).

    • Cyanation: Treat with TMSCN/Benzoyl chloride.

Diagram: N-Oxide Directed Functionalization

NOxidePath cluster_mech Mechanism Note SM 6-Azaindole Oxide 6-Azaindole-N-Oxide SM->Oxide m-CPBA, 25°C Prod 7-Chloro-6-Azaindole Oxide->Prod POCl3, Reflux (Reissert-Henze) POCl3 Reagent: POCl3 Info N-Oxide activates C7 via nucleophilic attack on phosphorylated oxygen

Figure 2: The Reissert-Henze rearrangement pathway for C7-chlorination via N-oxide activation.

References

  • Song, J. J., et al. (2002). "A Novel and Effective Synthesis of 6-Azaindoles." The Journal of Organic Chemistry, 67(11), 3924–3926. [Link]

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 6-azaindole derivatives." Tetrahedron, 59(10), 1753-1761. [Link]

  • Léris, A., et al. (2021). "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[3][4][6][7] Organic Chemistry Frontiers, 8, 6338-6363. [Link]

  • Meanwell, N. A., et al. (2018).[8] "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and Its Prodrug Fostemsavir." (Note: Discusses 7-aza scale-up, applicable to 6-aza methodologies). Journal of Medicinal Chemistry, 61(1), 62–80.[8] [Link]

For further assistance with specific substrates, contact the Process Chemistry Group at extension 4402.

Sources

Managing regioselectivity in the functionalization of 6-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the regioselective functionalization of 6-azaindoles (1H-pyrrolo[2,3-c]pyridine). This scaffold presents unique challenges due to the competing reactivities of the electron-rich pyrrole ring (N1, C2, C3) and the electron-deficient pyridine ring (N6, C4, C5, C7).

Topic: Managing Regioselectivity in 6-Azaindole Scaffolds Lead Scientist: Senior Application Specialist Status: Operational

Introduction: The 6-Azaindole Reactivity Landscape

The 6-azaindole scaffold is an "amphoteric" aromatic system. It contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Successful functionalization requires navigating the competition between the acidic pyrrole nitrogen (N1) and the basic pyridine nitrogen (N6), as well as the divergent reactivities of the carbon centers.

Quick Reference Reactivity Map:

  • N1 (Pyrrole): High acidity (

    
    ). Site of deprotonation and alkylation under basic conditions.
    
  • N6 (Pyridine): Nucleophilic lone pair. Site of quaternization (salt formation) or N-oxide formation.

  • C3: Most electron-rich carbon. Preferred site for Electrophilic Aromatic Substitution (EAS).

  • C7: Most electron-deficient carbon (analogous to C1 in isoquinoline). Preferred site for Nucleophilic Aromatic Substitution (

    
    ) and radical addition (Minisci).
    
  • C2: Most acidic C-H bond. Preferred site for directed lithiation (with N1 protection).

Module 1: Troubleshooting N-Functionalization (N1 vs. N6)

User Query: "I am trying to alkylate N1 using an alkyl halide, but I am observing significant byproduct formation and poor solubility. NMR suggests N6 quaternary salt formation. How do I fix this?"

Diagnostic & Solution

The competition between N1-alkylation and N6-quaternization is the most common failure mode. N6 is a better nucleophile in neutral media, while N1 is the nucleophile in anionic media.

Condition TypeDominant SpeciesMajor ProductMechanism
Neutral / Weak Base (

, Acetone)
Neutral 6-AzaindoleN6-Alkyl Salt (Undesired)N6 lone pair attacks electrophile (

).
Strong Base (

,

, DMF/THF)
6-Azaindolyl AnionN1-Alkyl (Desired)Deprotonated N1 is highly nucleophilic (Curtin-Hammett control).
Mitsunobu (

, DIAD)
Neutral (Activated)N1-Alkyl (Desired)

driven; N1 is sufficiently acidic to be engaged by the betaine.
Protocol: Ensuring N1 Selectivity

To completely suppress N6 attack, you must ensure the N1-anion is the reacting species.

  • Solvent Selection: Use polar aprotic solvents (DMF, DMAc, or NMP) to solvate the cation and increase N1-anion reactivity.

  • Base: Use Sodium Hydride (NaH) (1.1 equiv).

    • Step 1: Dissolve 6-azaindole in dry DMF at 0°C.

    • Step 2: Add NaH carefully. Wait 30 minutes for H2 evolution to cease (Critical: ensures complete deprotonation).

    • Step 3: Add the electrophile slowly at 0°C, then warm to RT.

  • Alternative (Mitsunobu): If the electrophile is an alcohol, use Mitsunobu conditions. This avoids the "loose electrophile" that N6 might attack.

FAQ: Why does N6-methylation happen even with bases? If you use a weak base (e.g.,


) in a solvent where the base is poorly soluble, the concentration of the N1-anion is low. The neutral N6, being constantly available, competes for the electrophile.

Module 2: Carbon Functionalization (C3 vs. C7)

User Query: "I need to install a substituent on the pyridine ring (C7 or C5), but standard electrophilic reagents only give me C3 substitution or no reaction."

Diagnostic & Solution

The pyridine ring is deactivated. Standard EAS (bromination, nitration) will exclusively target C3 (the pyrrolic beta-position). To functionalize C7 (the pyridinic alpha-position), you must switch mechanisms from Electrophilic to Nucleophilic or Radical attack.

Workflow: Accessing C7 via N-Oxide Activation

The most robust method to functionalize C7 is the Reissert-Henze sequence. This converts the "inert" C7-H into a versatile C7-Cl handle.

Step-by-Step Protocol:

  • N-Oxidation:

    • Treat N1-protected 6-azaindole with m-CPBA (1.2 equiv) in DCM or EtOAc at RT.

    • Observation: Product is usually a polar solid (N6-oxide).

    • Note: N1 must be protected (e.g., Tosyl, SEM) or alkylated to prevent side reactions.

  • Rearrangement/Chlorination:

    • Dissolve the N-oxide in

      
       (neat or in toluene).
      
    • Heat to 80–100°C.

    • Mechanism:[1][2][3][4][5] The oxygen attacks phosphorus, activating the ring. Chloride attacks C7 (alpha to N), followed by elimination of the phosphate group.

    • Regioselectivity:[1][3][4][5][6][7][8][9][10] C7 is favored over C5 due to the "isoquinoline-like" activation (C7 is adjacent to the bridgehead, stabilizing the transition state).

  • Result: 7-Chloro-6-azaindole. This chloride can now undergo Suzuki, Buchwald, or

    
     reactions.
    

Visualizing the Divergent Pathways

G Start 6-Azaindole Core EAS_Cond Electrophile (E+) (NBS, NIS, RCOCl) Start->EAS_Cond Oxidation m-CPBA (Oxidation) Start->Oxidation C3_Prod C3-Substituted (Pyrrole Ring) EAS_Cond->C3_Prod High Electron Density NOxide N6-Oxide Intermediate Oxidation->NOxide POCl3 POCl3 (Reissert-Henze) NOxide->POCl3 C7_Cl 7-Chloro-6-azaindole (Pyridine Ring) POCl3->C7_Cl Nucleophilic Attack at C7

Caption: Divergent functionalization logic. Electrophiles target C3; Nucleophilic activation targets C7 via N-oxide.

Module 3: Direct C-H Lithiation (C2 vs. C7)

User Query: "I am using n-BuLi to lithiate the ring. I want to hit C7, but I am getting mixtures or C2 products. How do I control this?"

Diagnostic & Solution

Lithiation is controlled by the acidity of the C-H bond (thermodynamics) and the coordination of the lithium (kinetics).

  • C2-H: Most acidic proton on the ring (after N1-H).

  • C7-H: Acidic due to inductive effect of N6, but less accessible if N1 is unprotected.

Troubleshooting Guide: Lithiation Control
Target PositionRequired Protecting Group (PG) on N1Base & ConditionsMechanism
C2 (Pyrrole) SEM, MOM, Boc (Non-directing)

-BuLi, THF, -78°C
Deprotonation. The C2 proton is the most acidic site. The PG simply prevents N1 deprotonation.
C7 (Pyridine) None (or specific DG)Difficult via direct lithiation.Recommendation: Do not use direct lithiation for C7. Use the N-oxide route (Module 2) or Minisci reaction (radical alkylation).
C7 (Alternative) N-Oxide (O-)LTMP, -78°CDirected ortho-metalation (DoM). The N-oxide oxygen directs Li to the ortho positions (C7 and C5).

Critical Note on "Halogen Dance": If you have a halogen (Br/I) at C5, treating with LDA/LiTMP can cause the halogen to migrate to C7 or C4. This "halogen dance" is a common artifact in azaindole chemistry. Ensure you quench immediately if this is not desired.

Module 4: Cross-Coupling Troubleshooting

User Query: "My Suzuki coupling on 7-chloro-6-azaindole is stalling. The catalyst seems to die. Why?"

Diagnostic & Solution

Azaindoles (specifically the free N1-H and the N6 lone pair) are excellent ligands for Palladium. They can displace phosphine ligands, forming inactive Pd-azaindole complexes.

The "Catalyst Poisoning" Fix:

  • Protect N1: Never run cross-couplings on free (NH)-6-azaindoles if possible. Use a Boc, Tosyl, or Benzyl group. This removes N1 acidity and steric interference.

  • Ligand Choice: Use bulky, electron-rich ligands that bind Pd tighter than the azaindole nitrogen does.

    • Recommended:XPhos, SPhos, or RuPhos.

    • Avoid:

      
       (too labile).
      
  • Base Selection: If using base-sensitive substrates, switch to weak bases (

    
    ) in biphasic systems (Dioxane/H2O) to facilitate the catalytic cycle without deprotonating the amide backbone if present.
    

Summary Data Table: Regioselectivity Rules

Reaction ClassReagent ExamplePrimary SiteSecondary SiteKey Requirement
N-Alkylation NaH + R-XN1 N6Strong base required to form N1-anion.
EAS

, NBS
C3 -Electron-rich pyrrole drives reactivity.
Reissert-Henze

-CPBA


C7 C5Requires N-oxide intermediate.
Minisci R-COOH +

+

C7 C5Radical attacks electron-deficient C7.
Lithiation

-BuLi (N-protected)
C2 -C2-H is the thermodynamic sink.

References

  • Regioselective C-H Functionalization of Azaindoles. Source: MDPI (Molecules). A comprehensive review of directing groups and metalation strategies for 6,5-fused systems.

  • Synthesis and Reactivity of 4-, 5-, and 6-Azaindoles. Source: ResearchGate / Tetrahedron. Detailed analysis of the electrophilic and nucleophilic patterns of the 6-azaindole core compared to its isomers.

  • Regioselective Functionalization of 7-Azaindole (Mechanistic Analog). Source: PubMed / Angewandte Chemie. While focusing on 7-azaindole, this establishes the "Directed Metalation Group Dance" and N-oxide activation principles applicable to 6-azaindole.

  • Minisci Reactions on Azoles and Azaindoles. Source: RSC (Organic & Biomolecular Chemistry). Discusses the radical functionalization of electron-deficient nitrogen heterocycles, highlighting the preference for positions alpha to the pyridine nitrogen.

Sources

Technical Support Center: Bromo-Azaindole Debromination

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Debromination Side Reactions in Bromo-Azaindole Scaffolds Ticket Type: Advanced Methodological Support Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Fragile" Scaffold

Bromo-azaindoles are privileged scaffolds in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, their electron-deficient pyridine ring combined with the acidic pyrrole N-H creates a "perfect storm" for debromination (hydrodehalogenation). This guide addresses the two distinct mechanistic pathways where this failure occurs: Palladium-Catalyzed Cross-Coupling and Metal-Halogen Exchange (Lithiation).

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Issue

"I am attempting a Suzuki coupling on a 5-bromo-7-azaindole. The conversion is high, but LCMS shows significant formation of the des-bromo product (M-Br+H). My boronic acid is being consumed."

Root Cause Analysis

In Pd-catalysis, debromination is not a random event; it is a specific "leak" in the catalytic cycle. It occurs when the oxidative addition intermediate (


) intercepts a hydride source instead of transmetallating.

The Three Hydride Vectors:

  • 
    -Hydride Elimination from Solvents:  Primary/secondary alcohols (ethanol, isopropanol) used as co-solvents coordinate to Pd and undergo 
    
    
    
    -hydride elimination, generating a Pd-H species.
  • Amine Promoters: In Buchwald couplings, amines with

    
    -hydrogens can serve as hydride donors.
    
  • The "Base" Effect: Formate impurities in carbonate bases or the use of alkoxides in protic media can facilitate hydride transfer.

Mechanism Visualization

Suzuki_Debromination cluster_legend Pathway Legend Start Start: Bromo-Azaindole OxAdd Oxidative Addition [LnPd(Ar)Br] Start->OxAdd Pd(0) TransMet Transmetallation (Desired Path) OxAdd->TransMet + Ar-B(OH)2 / Base PdHydride Pd-Hydride Species [LnPd(Ar)H] OxAdd->PdHydride Ligand Exchange w/ Solvent Product Coupled Product TransMet->Product Reductive Elim. HydrideSource Hydride Source (R-CH2-OH or Amine) HydrideSource->PdHydride Beta-H Elim Debrom REDUCTIVE ELIMINATION (Debrominated Side Product) PdHydride->Debrom Fast key1 Green = Desired Cycle key2 Red = Hydrodehalogenation Leak

Figure 1: The "Hydride Leak" in the Suzuki Catalytic Cycle. Note how alcohol solvents feed the destructive Pd-Hydride species.

Troubleshooting Protocol
VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Rationale
Solvent Ethanol, MeOH, IsopropanolDioxane, Toluene, DME Removes the source of

-hydride.
Base NaOEt,

(wet)

(anhydrous), CsF
Hygroscopic bases introduce water/protic sources.
Catalyst


, XPhos Pd G2
Bidentate ligands (

) resist ligand exchange with solvents; Bulky ligands (XPhos) speed up reductive elimination of the desired product.
Protection Free N-HSEM, Boc, Tosyl Free azaindole N-H can coordinate Pd, stalling the cycle and allowing time for side reactions.

Module 2: Lithium-Halogen Exchange

User Issue

"I treated my bromo-azaindole with n-BuLi at -78°C to trap with an aldehyde. I got 60% recovered starting material and 30% debrominated product. No alkylation."

Root Cause Analysis

This is a classic stoichiometry and kinetics failure. The azaindole N-H proton is highly acidic (


 ~15-17).
  • The Proton Sink: The first equivalent of

    
    -BuLi does not do halogen exchange; it deprotonates the nitrogen.
    
  • Solubility Crash: The resulting N-lithio species is often insoluble in THF at -78°C, precipitating out. The second equivalent of BuLi cannot access the C-Br bond effectively.

  • The "Internal" Quench: If halogen exchange does happen, the generated butyl bromide (

    
    -BuBr) is proximal. The lithiated azaindole can eliminate H-Br from the butyl bromide (forming butene) or simply pull a proton from the THF if the temperature drifts.
    
Decision Tree: Lithiation Strategy

Lithiation_Logic Start Start: Bromo-Azaindole Lithiation Q1 Is the N-H protected? Start->Q1 Yes Yes (Boc, SEM, Me) Q1->Yes Yes No No (Free N-H) Q1->No No MethodA Method A: Standard Exch. Reagent: n-BuLi (1.1 eq) Temp: -78°C Risk: Low Yes->MethodA Q2 Can you protect it? No->Q2 MethodB Method B: The Dianion Strategy Reagent: n-BuLi (2.2 eq) Step 1: Deprotonate (-78 to 0°C) Step 2: Li-Hal Exch (-78°C) Risk: Solubility issues Q2->MethodB No time/resources MethodC Method C: Magnesiate (Turbo) Reagent: iPrMgCl-LiCl Temp: -15°C to 0°C Mech: Mg insertion tolerates N-H better Q2->MethodC If pKa allows

Figure 2: Strategic selection for metallation of bromo-azaindoles.

Experimental Protocol: The "Dianion" Method (If Protection is Impossible)

Use this only if you cannot protect the nitrogen.

  • Dissolve: 1.0 eq Bromo-azaindole in anhydrous THF (0.1 M).

  • Cool: Bring to -78°C .

  • First Base (N-H): Add 1.05 eq

    
    -BuLi (or PhLi) slowly.
    
    • Critical Step: Warm to 0°C for 15 mins to ensure complete N-deprotonation and solubilize the lithio-species.

  • Re-Cool: Return to -78°C .

  • Second Base (C-Li): Add 1.1 eq

    
    -BuLi (preferred over 
    
    
    
    -BuLi for the second step to drive equilibrium).
  • Quench: Add electrophile immediately.

Module 3: Radical & SET Pathways

Context: In rare cases, particularly with electron-rich ligands or photoredox conditions, debromination occurs via Single Electron Transfer (SET).

  • Mechanism: The excited catalyst donates an electron to the Ar-Br

    
    -system, forming a radical anion 
    
    
    
    . This fragments to
    
    
    and
    
    
    . The aryl radical then abstracts a hydrogen atom (HAT) from the solvent (THF is a great H-atom donor).
  • Diagnosis: If adding a radical scavenger (TEMPO) suppresses the debromination (and the reaction), a radical pathway is active.

References & Authority

  • Suzuki Coupling Mechanisms & Side Reactions:

    • Mechanism of Hydrodehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides..."[1] J. Org.[2][3] Chem.2005 .

    • Base Effects: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs.

  • Lithium-Halogen Exchange:

    • General Review: Bailey, W. F.; Patricia, J. J.[2] "The Mechanism of Lithium-Halogen Exchange." J. Organomet.[2][3] Chem.1988 , 352,[2][3] 1.

    • Turbo Grignard (Knochel): "Preparation of Polyfunctional Organomagnesium Reagents." Angew. Chem. Int. Ed.2003 .

  • Buchwald-Hartwig Specifics:

    • Debromination in Amination: "Buchwald-Hartwig Amination - Ligand Effects."[4][5] ACS Omega2020 .

Disclaimer: These protocols involve hazardous reagents (t-BuLi, Pd catalysts). Always consult your institution's Chemical Hygiene Plan before execution.

Sources

Validation & Comparative

Spectroscopic analysis to confirm the structure of Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound Identity: Methyl 4-bromo-6-azaindole-3-carboxylate CAS: 1234616-10-4 Molecular Formula: C


H

BrN

O

Exact Mass: 253.9691 (for

Br)

This guide provides a rigorous spectroscopic workflow to confirm the structure of Methyl 4-bromo-6-azaindole-3-carboxylate . In drug discovery, particularly for kinase inhibitors, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere of indole.[1] However, synthetic routes often yield regioisomeric mixtures (e.g., 4-bromo vs. 5-bromo) or scaffold isomers (6-azaindole vs. 7-azaindole).

This document details the critical "decision points" required to distinguish the target compound from its most common structural decoys using NMR and HRMS.

Structural Challenges & Isomer differentiation

The primary challenge in characterizing this molecule is verifying the regiochemistry of the bromine (C4 vs. C5) and the position of the pyridine nitrogen (N6 vs. N7 or N4).

The Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine)

Unlike the more common 7-azaindole, the 6-azaindole scaffold places the pyridine nitrogen at position 6.

  • Numbering: N1 (pyrrole NH), C2, C3, C3a (bridge), C4, C5, N6, C7, C7a (bridge).

  • Target Substitution:

    • C3: Methyl carboxylate (Ester).

    • C4: Bromine atom.[2][3][4][5][6]

  • Key Protons: H2 (pyrrole), H5 (pyridine), H7 (pyridine).

The Decoys (Alternatives)[7]
  • Isomer A (Regioisomer): Methyl 5-bromo -6-azaindole-3-carboxylate.

  • Isomer B (Scaffold Isomer): Methyl 4-bromo-7-azaindole -3-carboxylate.

Comparative Spectroscopic Analysis

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and halogen presence.

ParameterTarget ExpectationAnalysis
Ionization ESI+

Positive mode is preferred for basic azaindoles.
Isotope Pattern 1:1 doublet A distinct 1:1 ratio for

and

peaks confirms the presence of one Bromine atom .
m/z Value ~254.97 / 256.97Matches C

H

BrN

O

.

Critical Check: If the isotope pattern is 3:1 (Cl) or natural abundance only (no halogen), the synthesis failed. This step does not distinguish regioisomers.

B. 1H NMR Spectroscopy (The First Filter)

Objective: Distinguish 6-azaindole from 7-azaindole based on coupling constants.

The coupling pattern of the pyridine ring protons is the most rapid diagnostic tool.

ProtonTarget: 4-Bromo-6-Azaindole Decoy: 4-Bromo-7-Azaindole
H2 Singlet (

8.0–8.5 ppm). Deshielded by C3-ester.
Singlet (

8.0–8.5 ppm).
Pyridine Protons H5 and H7 H5 and H6
Coupling (

)
Singlets (or weak meta-coupling

Hz).
H5 and H7 are separated by N6.
Doublets (

Hz).
H5 and H6 are ortho neighbors.
Chemical Shift H7 is highly deshielded (

ppm) due to flanking N6 and C7a.
H6 is deshielded by N7, but the ortho coupling is the key differentiator.

Protocol Insight: If you observe two sharp singlets in the aromatic region (excluding the H2 singlet), you likely have the 6-azaindole or 5-azaindole scaffold. If you see two doublets with


 Hz, you have the 7-azaindole  or 4-azaindole  scaffold.
C. 2D NMR (HMBC): The Definitive Proof

Objective: Assign the Bromine position (C4 vs C5).

1H NMR alone cannot easily distinguish the 4-bromo -6-azaindole from the 5-bromo -6-azaindole, as both present two pyridine singlets. HMBC (Heteronuclear Multiple Bond Correlation) is required to trace the connectivity.

Experimental Logic:

We look for "Long-Range" C-H couplings (2-3 bonds).

  • H2 Signal: Will correlate to C3, C3a, and C7a. This anchors the pyrrole ring.

  • H7 Signal: Located between N6 and C7a.

    • In 4-bromo isomer: H7 correlates to C5 and C3a (3-bond).

    • In 5-bromo isomer: H7 correlates to C5 (bearing Br) and C3a.

  • H5 Signal:

    • Target (4-Br): H5 is at C5. It should show a correlation to C4 (bearing Br) and C7 .

    • Decoy (5-Br): H4 is at C4. It should show a correlation to C3 (very strong 3-bond coupling).

The "Smoking Gun" Correlation: In the 4-bromo target, the proton at position 5 (H5) is too far (4 bonds) to show a strong HMBC correlation to the Carbonyl carbon or C3. In the 5-bromo isomer, the proton is at position 4 (H4). H4 has a strong 3-bond correlation to C3 (the ester-bearing carbon).

Decision Rule:

  • Strong HMBC correlation from Pyridine Proton

    
     C3/C-Carbonyl? 
    
    
    
    It is the 5-bromo isomer.
  • NO correlation from Pyridine Proton

    
     C3? 
    
    
    
    It is the 4-bromo target.

Experimental Data Summary (Simulated)

The following table contrasts the expected data for the target against its closest regioisomer.

FeatureTarget: Methyl 4-bromo-6-azaindole-3-carboxylateAlternative: Methyl 5-bromo-6-azaindole-3-carboxylate
1H NMR Pattern 3 Singlets (H2, H5, H7)3 Singlets (H2, H4, H7)
H-Pyridine NOE NOE between H5 and H4? Impossible (Br at C4) NOE between H4 and Ester-Me? Possible
HMBC: H-Pyridine to C3 Absent (H5 is 4 bonds from C3)Present (H4 is 3 bonds from C3)
Carbon Shifts (C4/C5) C4-Br (

115-125 ppm), C5-H (

130-140 ppm)
C4-H (

120-130 ppm), C5-Br (

110-120 ppm)

Decision Workflow (Visualization)

The following diagram outlines the logical flow for confirming the structure using the techniques described above.

StructureConfirmation Start Unknown Sample (Methyl bromo-azaindole carboxylate) HRMS Step 1: HRMS Analysis (Check Br Isotope Pattern) Start->HRMS IsotopeCheck Isotope Pattern 1:1? HRMS->IsotopeCheck Fail Reject: Not Mono-bromo IsotopeCheck->Fail No NMR_1H Step 2: 1H NMR (Aromatic Region) IsotopeCheck->NMR_1H Yes CouplingCheck Pyridine Protons Pattern? NMR_1H->CouplingCheck Doublets Two Doublets (J ~5Hz) (Ortho Coupling) CouplingCheck->Doublets J = 5-6 Hz Singlets Two Singlets (Para/Meta across N) CouplingCheck->Singlets Singlets Scaffold7 Scaffold is 7-Azaindole (REJECT) Doublets->Scaffold7 Scaffold6 Scaffold is 6-Azaindole (Proceed to Regio-check) Singlets->Scaffold6 HMBC Step 3: HMBC Analysis (Correlate Pyridine H to C3-Ester) Scaffold6->HMBC CorrelationCheck Pyridine H correlates to C3? HMBC->CorrelationCheck Isomer5 Correlation Observed: Proton is at C4. Compound is 5-Bromo Isomer CorrelationCheck->Isomer5 Yes (H4 -> C3) Target4 No Correlation: Proton is at C5. Compound is 4-Bromo Target CorrelationCheck->Target4 No (H5 -x- C3)

Caption: Logical workflow for distinguishing Methyl 4-bromo-6-azaindole-3-carboxylate from scaffold and regio-isomers.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Rationale: Azaindoles can aggregate, leading to broad signals. Using a polar aprotic solvent breaks H-bonds.

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
     . (CDCl
    
    
    
    is often insufficient for solubility and may cause signal overlap).
  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (d1)

      
       2.0s to ensure integration accuracy.
      
    • HMBC: Optimized for long-range coupling of 8 Hz (CNST13 = 8).

    • NOESY: Mixing time of 500ms.

Protocol 2: Data Interpretation Checklist
  • Verify Solvent Peak: DMSO-d

    
     quintet at 2.50 ppm.
    
  • Locate H2: Look for a sharp singlet around 8.0–8.5 ppm.

  • Locate Ester: Singlet (3H) around 3.8–3.9 ppm.

  • Analyze Region 7.0–9.5 ppm:

    • Identify H7 (most deshielded, likely > 8.8 ppm).

    • Identify H5 (singlet, distinct from H7).

  • Run HMBC: Focus on the cross-peaks for the Carbonyl carbon (~165 ppm) and C3 (~105-110 ppm).

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2020.

  • Volochnyuk, D. M., et al. "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines." RSC Advances, 2023.

  • Organic Chemistry Data. "1H NMR Chemical Shifts of Heterocycles." Organic Chemistry Data, Accessed 2024.[7]

  • BLD Pharm. "Methyl 4-bromo-6-azaindole-3-carboxylate Product Data." BLD Pharm, Accessed 2024.

Sources

Structural & Functional Analysis of 4-Azaindole Derivatives in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of structure-based drug design (SBDD), the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a superior bioisostere to the traditional indole and purine cores. While 7-azaindole is frequently utilized for its adenine-mimicking properties, the 4-azaindole isomer offers a distinct physicochemical profile that solves specific solubility and selectivity bottlenecks.

This guide provides an objective, data-driven comparison of the 4-azaindole scaffold against its structural alternatives. We analyze its performance through the lens of X-ray crystallography, demonstrating how the unique nitrogen positioning at C4 alters water-mediated networking and hinge-binding kinetics within the ATP-binding pocket of protein kinases (e.g., c-Met, JAK).

Comparative Analysis: 4-Azaindole vs. Alternatives

The decision to utilize a 4-azaindole core over an indole or 7-azaindole scaffold is rarely arbitrary; it is a calculated move to modulate pKa, lipophilicity, and hydrogen bonding capacity.

Physicochemical Performance Matrix[1]

The following table synthesizes experimental data comparing the 4-azaindole scaffold with its primary alternatives. Note the distinct pKa shift, which directly influences aqueous solubility and protonation state at physiological pH.

FeatureIndole (Parent)4-Azaindole (The Product)7-Azaindole (Alternative)Purine (Natural Substrate)
Core Structure Benzo-fused pyrrolePyridine-fused pyrrole (N at pos 4)Pyridine-fused pyrrole (N at pos 7)Imidazole-fused pyrimidine
H-Bond Donors 1 (NH)1 (NH)1 (NH)1 (NH)
H-Bond Acceptors 01 (N4) 1 (N7)3
pKa (conj.[1] acid) -2.4 (Very weak base)4.85 3.67~2.4
LogP (Lipophilicity) HighModerate ModerateLow
Solubility PoorEnhanced GoodHigh
Key Advantage StabilitySolubility & Unique Vector Adenine MimicryNatural Affinity

Critical Insight: The pKa of 4-azaindole (4.85) is significantly higher than 7-azaindole (3.67).[2] This increased basicity at the pyridine nitrogen allows 4-azaindole derivatives to be more readily protonated in acidic environments (e.g., lysosomes), potentially influencing intracellular accumulation and solubility profiles in formulation.

Structural Mechanism of Action (The "Why")

In kinase inhibitor design, the "hinge region" is the primary anchor point.

  • Indole: Binds primarily via the pyrrole NH (donor). The C4 position is a hydrophobic CH, incapable of hydrogen bonding.

  • 4-Azaindole: The N4 atom acts as a hydrogen bond acceptor . In crystal structures (e.g., PDB: 2WD1), this nitrogen often recruits a conserved water molecule, bridging the inhibitor to the protein backbone (often residues like Asp or Glu in the catalytic loop) or directly interacting with hinge residues that differ from the canonical adenine binding motif.

Decision Logic & Pathway Visualization

The following diagram illustrates the strategic decision-making process for selecting the 4-azaindole scaffold based on structural requirements and physicochemical bottlenecks.

ScaffoldSelection Start Drug Discovery Bottleneck SolubilityIssue Issue: Poor Solubility Start->SolubilityIssue SelectivityIssue Issue: Off-Target Binding Start->SelectivityIssue Indole Scaffold: Indole SolubilityIssue->Indole Indole fails AnalyzeSite Analyze ATP Pocket (X-ray) SolubilityIssue->AnalyzeSite SelectivityIssue->AnalyzeSite Hinge Hinge AnalyzeSite->Hinge Interaction Hinge Interaction Required? Choice7Aza 7-Azaindole (Adenine Mimic) Interaction->Choice7Aza Canonical (N1/N7) WaterBridge Requires Water-Mediated H-Bond at Pos 4? Interaction->WaterBridge Non-Canonical Choice4Aza 4-Azaindole (Unique Vector) Outcome1 Improved Solubility + Novel IP Space Choice4Aza->Outcome1 WaterBridge->Indole No (C4 Hydrophobic) WaterBridge->Choice4Aza Yes (N4 Acceptor)

Figure 1: Strategic decision tree for scaffold selection. The 4-azaindole core is selected when specific water-mediated interactions or solubility improvements are required over the standard 7-azaindole or indole cores.

Experimental Protocol: High-Resolution Co-Crystallization

To validate the binding mode of a 4-azaindole derivative, X-ray crystallography is the gold standard. Unlike docking (computational prediction) or NMR (limited by protein size), X-ray provides atomic-resolution evidence of the N4-interaction.

The Self-Validating Workflow

This protocol utilizes a co-crystallization approach rather than soaking. Co-crystallization is preferred for 4-azaindoles to induce conformational changes in the kinase activation loop that soaking might miss.

Phase 1: Complex Formation
  • Protein Prep: Concentrate the target kinase (e.g., c-Met, >95% purity) to 10-15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 2 mM TCEP.

    • Causality: TCEP prevents disulfide bond formation which can aggregate the protein; high concentration is required for nucleation.

  • Ligand Addition: Add the 4-azaindole derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar excess .

    • Self-Validation Check: Measure the final DMSO concentration. It must be <5% (v/v) to prevent protein denaturation. If precipitation occurs immediately, the ligand is too hydrophobic; switch to a co-solvent additive (e.g., 5% glycerol).

  • Incubation: Incubate on ice for 60 minutes. This allows the ligand to displace any endogenous nucleotides (ADP/ATP) and stabilize the protein conformation.

Phase 2: Vapor Diffusion Screening
  • Setup: Use the hanging drop method. Mix 1 µL of Protein-Ligand complex + 1 µL of Reservoir Solution.

  • Screening Matrix: Focus on PEG-based screens (PEG 3350, PEG 4000) at varying pH (6.5 - 8.5).

    • Expert Insight: 4-azaindoles have a pKa ~4.[2]85. Crystallizing at pH < 5.0 may protonate the N4, altering the binding mode. Ensure crystallization pH is > 6.0 to maintain the neutral, H-bond accepting state.

Phase 3: Data Collection & Refinement
  • Cryo-Protection: Transfer crystal to a solution containing reservoir buffer + 25% glycerol for 10 seconds before flash-cooling in liquid nitrogen.

  • Diffraction: Collect data at 100 K.

  • Refinement (The Proof): During electron density map calculation (

    
    ), look specifically at the C4 position.
    
    • Validation: If the ligand is correctly modeled as 4-azaindole, there should be no negative density peak at N4 (which would indicate an incorrect assignment of a CH group) and potentially a positive density peak adjacent to N4 indicating a water molecule.

Visualization of the Workflow

CrystallographyWorkflow Prep Protein Prep (>10 mg/mL) Mix Ligand Addition (3:1 Excess) Prep->Mix Incubate Incubation (60 min, 4°C) Mix->Incubate Displace ATP Screen Vapor Diffusion (PEG Screens) Incubate->Screen Optimize Optimization (pH > 6.0) Screen->Optimize Hits? Diffract X-Ray Diffraction (100 K) Optimize->Diffract Solve Structure Solution (Molecular Replacement) Diffract->Solve Validation Density Check (N4 Water Bridge) Solve->Validation

Figure 2: Step-by-step co-crystallization workflow for 4-azaindole kinase complexes.

References

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry. Link

  • Lallemand, B., et al. (2018). "Structure-Activity Relationship Studies of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry. Link

  • RCSB Protein Data Bank. (2009). "Crystal Structure of c-Met Kinase in Complex with 4-Azaindole Derivative (Entry 2WD1)." RCSB PDB. Link

  • Adler, M., et al. (2012). "pKa Determination of Azaindoles and their Application in Drug Design." Bioorganic & Medicinal Chemistry Letters. Link

  • Domainex. (2023). "Structure-aided drug design: Co-crystallisation vs Soaking Protocols." Domainex Technical Resources. Link

Sources

Scaffold Hopping in Kinase Discovery: A Comparative Guide to 6-Azaindole vs. 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Dilemma

In the realm of small molecule drug discovery, particularly kinase inhibition, the indole scaffold and its nitrogen-containing congeners (azaindoles) are ubiquitous.[1] While 7-azaindole (pyrrolo[2,3-b]pyridine) is widely regarded as a "privileged structure" due to its ability to mimic the adenine ring of ATP, 6-azaindole (pyrrolo[2,3-c]pyridine) serves as a critical strategic alternative.

This guide objectively compares these two scaffolds. The decision to switch from a 7-azaindole to a 6-azaindole core is rarely about improving intrinsic potency; rather, it is a calculated maneuver to modulate solubility , intellectual property (IP) space , or selectivity profiles , often at the cost of metabolic stability.

Mechanistic Comparison: Hinge Binding & Physicochemistry[2]

The Hinge Binding Vector (The "Adenine Mimicry")

The primary utility of azaindoles in oncology is their ability to bind to the ATP-binding pocket of kinases.

  • 7-Azaindole (The Gold Standard): The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor (HBA), while the pyrrole nitrogen (N1) acts as a hydrogen bond donor (HBD). This creates a perfect bidentate binding motif with the kinase hinge region (typically the backbone NH and CO residues), mimicking the N1 and N6 of the natural substrate, Adenine.

  • 6-Azaindole (The Challenger): Moving the nitrogen to position 6 alters the H-bond vector. N6 is often too far or geometrically misaligned to accept the H-bond from the hinge backbone NH effectively. This frequently results in a loss of potency unless a water molecule bridges the interaction or the kinase has a non-canonical hinge architecture (e.g., DYRK1A ).

Physicochemical Properties

The shift in nitrogen placement drastically alters the electronic landscape of the molecule.

Feature7-Azaindole6-AzaindoleImpact on Drug Design
pKa (Conjugate Acid) ~4.6~6.0 - 7.06-Azaindoles are more basic; improved solubility in low pH, but higher risk of lysosomal trapping.
LogP (Lipophilicity) ModerateSlightly Lower6-Azaindoles are generally more polar, aiding aqueous solubility.
H-Bond Capability Bidentate (Donor/Acceptor)Monodentate/Bridged7-Azaindole is superior for ATP-competitive binding; 6-Azaindole is better for allosteric pockets.
Metabolic Liability CYP-mediated oxidationAldehyde Oxidase (AO) Critical: 6-Azaindoles are highly susceptible to AO attack at C2.
Visualization: Hinge Binding Topology

The following diagram illustrates the structural divergence in binding modes.

HingeBinding cluster_7aza 7-Azaindole (Adenine Mimic) cluster_6aza 6-Azaindole (Scaffold Hop) KinaseHinge Kinase Hinge Region (Backbone NH & CO) Binding7 Bidentate H-Bond (High Affinity) KinaseHinge->Binding7 Perfect Alignment Binding6 Monodentate/Water-Bridged (Altered Selectivity) KinaseHinge->Binding6 Vector Mismatch Aza7 7-Azaindole Core Aza7->Binding7 Aza6 6-Azaindole Core Aza6->Binding6

Figure 1: Comparative binding topology showing the high-affinity bidentate interaction of 7-azaindole versus the vector mismatch often observed with 6-azaindole.

The Critical Liability: Aldehyde Oxidase (AO) Metabolism[3][4]

As a Senior Scientist, I must highlight the most common failure mode for 6-azaindoles: Aldehyde Oxidase (AO) mediated oxidation.

While Cytochrome P450 (CYP) enzymes metabolize lipophilic drugs, AO is a cytosolic enzyme that attacks electron-deficient heterocycles.

  • Mechanism: AO performs a nucleophilic attack on the carbon adjacent to the nitrogen.

  • The 6-Azaindole Problem: The C2 position in 6-azaindole is highly electron-deficient and accessible, leading to rapid conversion to the 6-azaindol-2-one metabolite. This metabolite is often inactive and can precipitate renal toxicity.

  • The 7-Azaindole Advantage: 7-azaindoles are significantly more resistant to AO, though not immune.

Expert Tip: If you must use a 6-azaindole core (e.g., for IP reasons), you must block the C2 position with a substituent (e.g., -CH3, -Cl) to sterically or electronically hinder AO access.

Comparative Biological Data

The following data summarizes general trends observed in kinase SAR (Structure-Activity Relationship) campaigns, specifically derived from comparative studies on kinases like JAK , TrkA , and DYRK1A .

Metric7-Azaindole Analog6-Azaindole AnalogInterpretation
Kinase IC50 (Hinge) < 10 nM (High Potency)> 100 nM (Reduced Potency)7-aza aligns perfectly with the hinge. 6-aza often loses 10-50x potency unless the scaffold is re-optimized.
Selectivity (Gini Score) Moderate (Promiscuous)High (Selective) 6-aza's "imperfect" fit often prevents binding to off-target kinases that require the strict adenine motif.
Metabolic Stability (t1/2) > 60 min (Human Microsomes)< 15 min (Cytosol/S9)6-aza is rapidly cleared by AO in cytosol, which is missed in standard microsomal assays.
Solubility (pH 7.4) < 50 µM> 150 µM 6-aza's higher basicity improves aqueous solubility, a key advantage for formulation.

Note: Data reflects general trends. Specific potency depends heavily on the R-groups attached to the core.

Experimental Protocols

To validate the choice between scaffolds, you must employ a screening cascade that accounts for the specific weaknesses of 6-azaindole (AO metabolism) and 7-azaindole (promiscuity).

Protocol A: Differential Metabolic Stability Screen (AO vs. CYP)

Standard microsomal stability assays (HLM) do not contain Aldehyde Oxidase. You must use S9 fractions or Cytosol to detect the 6-azaindole liability.

Materials:

  • Test Compounds (10 mM DMSO stock)

  • Pooled Human Liver Cytosol (HLC) – Source of AO

  • Pooled Human Liver Microsomes (HLM) – Source of CYPs

  • Hydralazine (Specific AO inhibitor)

  • NADPH regenerating system

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Incubation Groups:

    • Group A (CYP only): HLM + NADPH.

    • Group B (AO only): HLC (No NADPH).

    • Group C (AO Confirmation): HLC + Hydralazine (25 µM).

  • Reaction: Incubate at 37°C. Sample at t=0, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • If clearance is high in Group B but rescued in Group C , the compound is an AO substrate (typical for 6-azaindole).

    • If clearance is high in Group A , it is CYP-mediated (typical for 7-azaindole).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Affinity

Use TR-FRET over standard luminescence to accurately determine residence time and affinity differences caused by the N-translocation.

Materials:

  • Europium-labeled anti-GST antibody (Donor)

  • AlexaFluor 647-labeled Kinase Tracer (Acceptor)

  • Recombinant Kinase (GST-tagged)

Workflow:

  • Titration: Prepare 10-point dose-response of 6-aza and 7-aza analogs (Start 10 µM, 1:3 dilution).

  • Binding: Incubate Kinase (5 nM) + Antibody (2 nM) + Tracer + Compound in 384-well plate for 60 min at RT.

  • Detection: Measure FRET signal (Excitation 337 nm, Emission 665/620 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Expectation: 7-azaindole will show a steeper Hill slope and lower IC50 due to "lock-and-key" hinge binding. 6-azaindole often shows shallower slopes indicating dynamic/water-mediated binding.

Visualization: The Screening Cascade

This diagram outlines the decision logic for selecting the correct scaffold based on experimental feedback.

ScreeningCascade Start Start: Scaffold Selection Decision Primary Goal? Start->Decision Path7 Max Potency / Hinge Binding Decision->Path7 Path6 Solubility / IP / Selectivity Decision->Path6 Test7 7-Azaindole Series Path7->Test7 Assay7 Screen: CYP Stability (HLM) Test7->Assay7 Success7 Candidate: High Potency (Watch for Promiscuity) Assay7->Success7 Test6 6-Azaindole Series Path6->Test6 Assay6 Screen: AO Stability (Cytosol) Test6->Assay6 Fail6 Failure: Rapid AO Metabolism (C2 Oxidation) Assay6->Fail6 Unsubstituted C2 Fix6 Fix: Block C2 Position (Methyl/Chloro) Assay6->Fix6 Substituted C2

Figure 2: Strategic decision tree for scaffold selection. Note the specific requirement to screen 6-azaindoles for Aldehyde Oxidase (AO) stability.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Popowycz, F., et al. (2018).[2] Provides the foundational structural analysis of N7 vs N6 binding modes.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Song, J.H., et al. (2020).[3][4] Details the "privileged" status of 7-azaindole in FDA-approved drugs like Vemurafenib.[5][6]

  • Involvement of Aldehyde Oxidase (AO) in Drug Metabolism. WuXi AppTec DMPK. (2024).[7] Authoritative guide on the AO metabolic liability specific to 6-azaindoles and strategies to mitigate it.

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Niu, X., et al. (2020).[3][4] A key case study demonstrating where 6-azaindole outperforms 7-azaindole in non-kinase (allosteric) targets.

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues. Kukolj, G., et al. (2017).[2][4] Discusses the specific structural modifications required to block metabolic soft spots on azaindole rings.

Sources

Synthesis and Activity Profiling: Bromo- vs. Chloro-7-Azaindole Derivatives

[1]

Executive Summary: The Halogen "Atomic Edit"

In kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, often serving as a bioisostere for purine to bind the ATP hinge region. The choice between a chloro- and bromo- substituent on this scaffold is rarely arbitrary; it is a calculated decision balancing synthetic tractability against pharmacodynamic potency .

This guide provides a technical comparison of these two derivatives, focusing on:

  • Synthesis: The divergent pathways required to install -Cl vs. -Br.

  • Reactivity: Differences in downstream cross-coupling efficiency (Suzuki/Buchwald).

  • Activity: How the "Sigma Hole" and steric bulk influence kinase selectivity (Case Study: CSF1R and Cdc7).

Synthetic Strategies: Installing the Halogen

The electronic deficiency of the pyridine ring in 7-azaindole makes direct electrophilic halogenation difficult, particularly at the 4-position. Therefore, indirect methods via N-oxides are the industry standard for chlorination, while bromination often requires alternative routes or specific conditions.

Comparative Synthetic Workflows

The following diagram illustrates the divergent pathways for synthesizing 4-chloro and 4-bromo derivatives.

AzaindoleSynthesiscluster_legendKey MechanismStart7-AzaindoleNOxide7-Azaindole N-Oxide(mCPBA or H2O2)Start->NOxideOxidationCl_Product4-Chloro-7-AzaindoleNOxide->Cl_ProductPOCl3, reflux(Reissert-Henze)Br_IntActivated Intermediate(Methanesulfonate)NOxide->Br_IntMs2O, THFBr_Product4-Bromo-7-AzaindoleBr_Int->Br_ProductTMABr (Source of Br-)Cl Route: Nucleophilic Attack on activated N-oxideCl Route: Nucleophilic Attack on activated N-oxide

Figure 1: Divergent synthetic pathways for C4-halogenation of 7-azaindole.

Yield and Scalability Comparison
Feature4-Chloro-7-Azaindole4-Bromo-7-Azaindole
Primary Route Reissert-Henze Reaction: Reaction of N-oxide with POCl₃.Nucleophilic Substitution: Reaction of activated N-oxide (via Ms₂O) with bromide sources (e.g., TMABr).
Typical Yield 61% - 85% (High reliability on kg scale).40% - 60% (Variable; sensitive to moisture).
Reagents POCl₃ (Cheap, corrosive).Ms₂O, Tetramethylammonium bromide (TMABr).
Key Challenge Regioselectivity can be an issue (C4 vs C3), but C4 usually favored.Lower atom economy; Br is a better leaving group, leading to potential side reactions.

Expert Insight: For large-scale manufacturing (GLP/GMP), the chloro- derivative is preferred due to the robustness of the POCl₃ chemistry. The bromo- derivative is often reserved for late-stage diversification where its higher reactivity in cross-coupling is required.

Reactivity Profiling: The "Couple" Phase

Once synthesized, these halogens serve as handles for attaching complex tails (e.g., solubilizing groups or hinge binders).

Cross-Coupling Efficiency (Suzuki-Miyaura)
  • Bromo-Azaindoles: Superior substrates. The weaker C-Br bond facilitates faster oxidative addition by Pd(0) catalysts. Yields for difficult couplings (e.g., with sterically hindered boronates) are typically 15-20% higher than their chloro counterparts.

  • Chloro-Azaindoles: Often require specialized, electron-rich ligands (e.g., XPhos, SPhos) or conversion to the iodo-derivative (via Finkelstein reaction) to achieve comparable yields.

Nucleophilic Aromatic Substitution (S_NAr)
  • Chloro-Azaindoles: The 4-chloro position is sufficiently activated by the pyridine nitrogen to undergo S_NAr with amines, making it an excellent route for introducing C-N linked substituents without transition metals.

  • Bromo-Azaindoles: While reactive, they are less atom-economical for S_NAr and are generally "wasted" on this reaction type when the cheaper chloro-derivative works equally well.

Activity & SAR: The Biological Impact

Replacing a chlorine with a bromine is not just a change in mass; it alters the electrostatic potential and steric fit of the inhibitor.

The Sigma Hole & Halogen Bonding

Halogen bonding (X-bond) is a highly directional interaction where the positive region of the halogen (sigma hole) interacts with a Lewis base (e.g., backbone carbonyl oxygen in the kinase hinge).

  • Bromine: Larger sigma hole, more polarizable. Forms stronger halogen bonds.

  • Chlorine: Smaller sigma hole. Forms weaker halogen bonds but fits into tighter hydrophobic pockets.

Case Study: CSF1R Inhibition (Pexidartinib Analogues)

In the optimization of Pexidartinib (Turalio), a 5-substituted 7-azaindole, the nature of the substituent at the 5-position was critical for potency against CSF1R (Colony Stimulating Factor 1 Receptor).[1]

Compound5-SubstituentIC₅₀ (CSF1R)Mechanistic Rationale
PLX647-OMe -OCH₃62 nMElectron-donating; lacks lipophilic contacts.
Pexidartinib -Cl 13 nM 5x Potency Boost. The Cl atom fills a hydrophobic pocket and may form weak halogen interactions with gatekeeper residues.
Hypothetical-BrVariableOften tested; while Br can increase potency via stronger X-bonds, its larger van der Waals radius (1.85 Å vs 1.75 Å for Cl) can cause steric clashes in restricted pockets (e.g., near Gatekeeper Met/Thr).
Visualizing the Interaction

The following diagram models the interaction logic for a 5-halo-7-azaindole binding to a kinase hinge region.

SAR_Logiccluster_HalogenHalogen EffectInhibitor5-Halo-7-AzaindoleKinase_HingeKinase Hinge Region(Backbone Carbonyls)Inhibitor->Kinase_HingeH-Bonds (N1, N7)Cl_EffectChloro (-Cl)vdW Radius: 1.75 ÅFits tight pocketsInhibitor->Cl_EffectBr_EffectBromo (-Br)vdW Radius: 1.85 ÅStronger Sigma HoleInhibitor->Br_EffectGatekeeperGatekeeper Residue(Met/Val/Thr)Cl_Effect->GatekeeperOptimal Fit (e.g., Pexidartinib)Br_Effect->Kinase_HingeHalogen Bond(C-X ··· O=C)Br_Effect->GatekeeperPotential Steric ClashOR Enhanced Affinity

Figure 2: SAR logic for halogen selection in kinase inhibitor design.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7-Azaindole (Standard Route)

Objective: Conversion of 7-azaindole N-oxide to 4-chloro-7-azaindole.[2][3][4]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reactants: Charge the flask with 7-azaindole N-oxide (5.0 g, 37 mmol).

  • Reagent Addition: Carefully add POCl₃ (Phosphorus oxychloride, 30 mL) at 0°C. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting N-oxide is consumed.

  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of excess POCl₃.

  • Neutralization: Adjust pH to ~8–9 using saturated aqueous Na₂CO₃ or NH₄OH.

  • Extraction: Extract with EtOAc (3 x 50 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 65–80%.

    • Characterization: ¹H NMR (CDCl₃) shows loss of N-oxide signals and downfield shift of C3-H.

Protocol B: Suzuki Coupling of 4-Bromo-7-Azaindole

Objective: Coupling 4-bromo-7-azaindole with a phenylboronic acid.[5]

  • Setup: Microwave vial or sealed tube purged with argon.

  • Reactants: Add 4-bromo-7-azaindole (1.0 eq), Aryl-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1) (degassed).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Reaction: Heat at 100°C for 2–4 hours (or 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

  • Note: The 4-bromo derivative typically reaches full conversion faster than the 4-chloro analog under these conditions.

References

  • BenchChem. (2025). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from

  • Song, J. J., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Retrieved from

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][5][6][7] Molecules.[1][8][4][5][6][7][9][10][11][12][13] Retrieved from

  • Han, C., et al. (2017).[9][10][13] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[3][13] Organic Process Research & Development. Retrieved from

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[7] New England Journal of Medicine (Pexidartinib Data). Retrieved from

Structure-activity relationship (SAR) studies of 4-bromo-6-azaindole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 4-bromo-6-azaindole-based inhibitors Content Type: Publish Comparison Guide

Executive Summary

In the landscape of kinase inhibitor design, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a high-value bioisostere of the indole and purine rings found in ATP.[1] While 7-azaindoles are more historically prevalent, 6-azaindoles offer distinct hydrogen-bonding vectors that can access unique binding modes ("flipped" vs. "normal") within the ATP-binding pocket.[2]

This guide focuses on the 4-bromo-6-azaindole intermediate as the critical divergence point for Structure-Activity Relationship (SAR) studies. By leveraging the reactive bromine "handle" at the C4 position, medicinal chemists can introduce diverse aryl and heteroaryl moieties to modulate potency, solubility, and metabolic stability.[2] We compare this scaffold against its isomers (7-azaindole, indole) and provide actionable protocols for its functionalization.

Part 1: Comparative Analysis of the Scaffold

Why switch from Indole or 7-Azaindole to 6-Azaindole?

The choice of scaffold dictates the baseline physicochemical properties and binding geometry. The 6-azaindole core places a nitrogen atom at the 6-position, altering the electron density of the pyrrole ring and providing an additional H-bond acceptor compared to the indole.

Table 1: Physicochemical & Functional Comparison of Scaffolds
FeatureIndole7-Azaindole (Pyrrolo[2,3-b]pyridine)6-Azaindole (Pyrrolo[2,3-c]pyridine)
H-Bond Donors 1 (NH)1 (NH)1 (NH)
H-Bond Acceptors 0 (Ring)1 (N7)1 (N6)
pKa (Conj.[2] Acid) ~ -2.4~ 4.6~ 6.8 (More basic)
Solubility LowModerateHigh (improved by N6 basicity)
Kinase Binding Hydrophobic hinge binderBidentate hinge binder (Donor/Acceptor)Versatile Hinge Binder (Can bind "flipped")
Metabolic Liability C3 oxidation proneC3 oxidation proneN6 oxidation possible; C3 less reactive

Key Insight: The higher basicity of the 6-azaindole nitrogen (pKa ~6.8) compared to 7-azaindole often leads to improved aqueous solubility, a critical success factor in drug development.[2] Furthermore, the N6 nitrogen can interact with specific water networks or residues (e.g., Gatekeeper+3) that are inaccessible to 7-azaindoles.[2]

Part 2: Deep Dive – SAR of the 4-Position

The 4-bromo-6-azaindole is not the final inhibitor but the engine of the SAR campaign. The C4 position is sterically situated to project substituents into the solvent-exposed region or the ribose-binding pocket of the kinase, depending on the binding mode.

Mechanism of Action: The "Diversity Handle"

Using Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the bromine at C4 is replaced with functional groups.

  • Small Groups (F, OMe): Modulate electronics of the core.[2] In the discovery of Temsavir (BMS-626529) , a 4-fluoro substitution on the 6-azaindole core was found to prevent metabolic oxidation while maintaining potency.

  • Heterocycles (Triazoles, Pyrazoles): Extend into the solvent front to improve solubility and selectivity.[2]

  • Aryl Groups: Fill hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase).[2]

Visualization: SAR Logic & Binding Modes

The following diagram illustrates how the 6-azaindole scaffold interacts with the kinase hinge region and how C4 substitution drives potency.

SAR_Logic cluster_binding Binding Modes Core 6-Azaindole Core (Scaffold) N1 N1 (Pyrrole NH) Hinge Donor Core->N1 H-Bond N6 N6 (Pyridine N) Hinge Acceptor Core->N6 H-Bond C4 C4-Bromo (Diversity Handle) Core->C4 Substitution Site Normal Normal Mode: N1 Donor / N6 Acceptor N6->Normal Suzuki Pd-Catalyzed Coupling C4->Suzuki Reagent Flipped Flipped Mode: C4 points to Gatekeeper C4->Flipped Steric Driver Potency Increased Potency (Hydrophobic Fit) Suzuki->Potency Add Aryl/Heteroaryl Solubility Improved Solubility (Solvent Exposure) Suzuki->Solubility Add Polar Group

Caption: Functional map of the 6-azaindole scaffold showing the critical role of the C4-position in driving potency and determining binding orientation.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and "Trustworthiness," we provide a validated workflow for transforming 4-bromo-6-azaindole into a library of inhibitors.

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: Replace the C4-Bromine with an aryl/heteroaryl group.[2] Challenge: The electron-deficient nature of the 6-azaindole can make the C4 position less reactive than typical aryl bromides, or prone to protodebromination.

Reagents:

  • Substrate: 4-Bromo-6-azaindole (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq) — Chosen for stability and efficiency with heteroaryl bromides.

  • Base: K2CO3 (3.0 eq, 2M aqueous solution)[2]

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a microwave vial or round-bottom flask with 4-bromo-6-azaindole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling or no reaction.

  • Solvation: Add degassed 1,4-Dioxane and 2M K2CO3.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave). Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na2SO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). 6-azaindoles are polar; adding 1% Et3N to the eluent prevents streaking.[2]

Protocol B: Biochemical Kinase Assay (Generic IC50)

Objective: Quantify the potency of the synthesized C4-analogs.

  • Preparation: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration 10 µM).

  • Enzyme Mix: Incubate Kinase (e.g., JAK, ROCK) with peptide substrate in reaction buffer (HEPES pH 7.5, MgCl2, EGTA, DTT) for 10 mins.

  • Initiation: Add ATP (at Km concentration) to start the reaction.[2]

  • Termination: After 60 mins, stop reaction (e.g., using EDTA or specific detection reagent like ADP-Glo).

  • Analysis: Measure luminescence/fluorescence. Fit data to a 4-parameter logistic equation to derive IC50.[2]

Part 4: Synthesis Workflow Visualization

The synthesis of the 4-bromo-6-azaindole core itself is non-trivial. The following diagram outlines the "BMS Route" (used for Temsavir precursors), which is superior to the traditional pyridine-oxidation route for large-scale preparation.

Synthesis_Workflow Start N-Sulfonyl Pyrrole Step1 1. Friedel-Crafts Acylation (Regioselective) Start->Step1 Inter1 3-Acyl Pyrrole Step1->Inter1 Step2 2. Pictet-Spengler Cyclization Inter1->Step2 Inter2 Dihydro-6-azaindole Step2->Inter2 Step3 3. Radical Aromatization (Cumene Hydroperoxide) Inter2->Step3 Core 6-Azaindole Core Step3->Core Step4 4. N-Oxidation & Bromination (POBr3) Core->Step4 Product 4-Bromo-6-Azaindole (Target Scaffold) Step4->Product

Caption: The "BMS Route" for constructing the 4-bromo-6-azaindole scaffold, utilizing a radical aromatization strategy for high yield.

Part 5: References
  • Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives (Temsavir Discovery) Source: Journal of Medicinal Chemistry URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068 Source: Journal of Organic Chemistry URL:[Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation Source: European Journal of Medicinal Chemistry URL:[Link]

  • Preparation of the HIV Attachment Inhibitor BMS-663068.[2][3][4][5] Part 7. Development of a Regioselective Ullmann–Goldberg–Buchwald Reaction Source: Organic Process Research & Development URL:[Link]

Sources

In vitro kinase assay protocol for azaindole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison & Protocol Guide: Optimized In Vitro Kinase Assays for Azaindole-Based Inhibitors

Executive Summary: The Azaindole Challenge

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase drug discovery, serving as the core for approved therapeutics like Vemurafenib (Zelboraf) and Pexidartinib (Turalio). Unlike generic screening compounds, azaindoles are potent ATP-competitive hinge binders . They mimic the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically the Glu/Leu backbone).

The Assay Challenge: While highly effective, azaindoles present two specific technical hurdles for in vitro assay development:

  • Intrinsic Fluorescence: Many 7-azaindole derivatives exhibit intrinsic fluorescence (excitation ~290–310 nm, emission ~370–450 nm) due to excited-state proton transfer tautomerization. This can cause significant false negatives (interference) in standard Fluorescence Intensity (FI) or poorly optimized TR-FRET assays.

  • ATP Competition: As Type I/I.5 inhibitors, their potency (

    
    ) is strictly dependent on ATP concentration. Assays run at saturating ATP levels will artificially mask the potency of azaindoles.
    

This guide compares the three dominant assay modalities and provides a validated, self-checking protocol for the superior method: Luminescent ADP Detection (ADP-Glo) .

Mechanistic Basis & Binding Mode[1][2]

To assay an azaindole correctly, one must understand its binding thermodynamics. Azaindoles bind to the active conformation (DFG-in) of the kinase.

AzaindoleBinding ATP ATP (Physiological) Kinase_Active Kinase (Active State) DFG-in ATP->Kinase_Active Kon (ATP) Azaindole 7-Azaindole Inhibitor Azaindole->Kinase_Active Kon (Inhibitor) Complex_ATP Kinase-ATP Complex (Phosphorylation) Kinase_Active->Complex_ATP Catalysis Complex_Inhibitor Kinase-Inhibitor Complex (Inhibition) Kinase_Active->Complex_Inhibitor Hinge H-Bonds Complex_ATP->Complex_Inhibitor Competition

Figure 1: Competitive binding mechanism. Azaindoles compete directly with ATP for the hinge region. Assay sensitivity depends on balancing


 near 

.[1]

Comparative Guide: Selecting the Right Assay

For azaindole scaffolds, "mix-and-read" simplicity often comes at the cost of data integrity.

FeatureRadiometric (

)
Luminescent (ADP-Glo) TR-FRET / HTRF
Methodology Direct phosphate transferCoupled enzymatic (ADP

ATP

Light)
Antibody-based FRET
Azaindole Suitability Gold Standard Recommended Use with Caution
Interference Risk None (Zero background)Low (Time-gated chemical delay)Moderate (Compound fluorescence can overlap)
Sensitivity High (fmol detection)High (Low conversion rates ok)Medium (Requires higher conversion)
Throughput Low (Filtration required)High (Plate-based)High (Mix-and-read)
Cost High (Waste disposal)ModerateHigh (Antibody reagents)
Why/Why Not? Use for final validation only.Best balance of sensitivity and interference resistance. Risk of inner-filter effects or fluorescence overlap with azaindole core.

Verdict: For routine SAR (Structure-Activity Relationship) profiling of azaindoles, Luminescent ADP detection is superior because the glow signal (560-600 nm) is spectrally distinct from azaindole emission, and the chemical "stop" step eliminates real-time interference.

Validated Protocol: Luminescent Kinase Assay (ADP-Glo)

Objective: Determine the


 of a novel 7-azaindole derivative against BRAF(V600E) or similar kinase.
Phase 1: Reagent Preparation & Optimization
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35. Note: DTT (2 mM) must be added fresh.
    
  • ATP Concentration: CRITICAL. You must run this assay at

    
     (apparent).
    
    • Why? If

      
      , you will shift the 
      
      
      
      to the right (Cheng-Prusoff equation), making your inhibitor look weaker than it is.
    • Standard: 10

      
      M ATP is a safe starting point for most Ser/Thr kinases if 
      
      
      
      is unknown.
  • Compound Handling:

    • Dissolve Azaindole to 10 mM in 100% DMSO.

    • Step 1: Perform serial dilutions in 100% DMSO first.

    • Step 2: Dilute 1:25 into aqueous buffer immediately before addition to the plate.

    • Reasoning: Azaindoles are hydrophobic. Direct serial dilution in buffer often leads to "crashing out" and false plateaus in the IC50 curve.

Phase 2: The Experimental Workflow

AssayWorkflow cluster_0 Step 1: Kinase Reaction (60 min) cluster_1 Step 2: ADP Generation & Detection Node1 Add 5µL Compound (4x conc, <1% DMSO) Node2 Add 5µL Enzyme (Optimized ng/well) Node1->Node2 Node3 Add 10µL Substrate/ATP Mix ([ATP] = Km) Node2->Node3 Node4 Incubate 60 min @ RT Node3->Node4 Node5 Add 20µL ADP-Glo Reagent (Stops Kinase, Depletes ATP) Node4->Node5 Node6 Incubate 40 min Node5->Node6 Node7 Add 40µL Detection Reagent (Converts ADP -> Light) Node6->Node7 Final Final Node7->Final Read Luminescence (Integration: 0.5-1.0s)

Figure 2: Step-by-step workflow for the ADP-Glo assay. The two-step detection eliminates unreacted ATP background.

Phase 3: Detailed Protocol Steps
  • Plate Setup: Use a white, low-volume 384-well plate (e.g., Corning 4513).

  • Enzyme Addition: Add 5

    
    L of kinase (e.g., 0.5 ng/
    
    
    
    L BRAF V600E) to the test wells.
    • Control 1 (No Inhibitor): Enzyme + DMSO only (defines 100% Activity).

    • Control 2 (No Enzyme): Buffer + DMSO only (defines 0% Activity/Background).

  • Inhibitor Addition: Add 5

    
    L of the azaindole dilution series.
    
    • Tip: Centrifuge the plate (1000 rpm, 1 min) to ensure compound contacts enzyme.

  • Reaction Start: Add 10

    
    L of ATP/Substrate mix (e.g., 20 
    
    
    
    M ATP + 0.2
    
    
    g/
    
    
    L MEK1 substrate).
  • Incubation: Cover and incubate for 60 minutes at Room Temperature (22-25°C).

  • Depletion (Stop): Add 20

    
    L of ADP-Glo Reagent.
    
    • Mechanism:[2][3] This stops the kinase reaction and digests all unconsumed ATP.[4] Only ADP (product) remains protected.

    • Wait: Incubate 40 minutes.

  • Detection: Add 40

    
    L of Kinase Detection Reagent.
    
    • Mechanism:[2][3] Converts ADP back to ATP, which drives luciferase.

    • Wait: Incubate 30 minutes.

  • Read: Measure Luminescence (RLU).

Data Analysis & Integrity Checks

Calculating IC50

Convert RLU to Percent Inhibition:



Fit data using a 4-parameter logistic equation (Sigmoidal Dose-Response).

The "Self-Validating" Check (Cheng-Prusoff Correction)

Since azaindoles are competitive, you must validate that your


 shifts if you change ATP.
  • Validation Experiment: Run the assay at

    
     ATP and 
    
    
    
    ATP.
  • Expected Result: The

    
     should increase roughly 10-fold at the higher ATP concentration. If the 
    
    
    
    remains unchanged, your compound is non-competitive (allosteric) or aggregating (false positive).
Troubleshooting Azaindole Fluorescence

If you suspect your compound is interfering (even in luminescence):

  • Prepare a "mock" reaction with ADP only (no enzyme) + Compound.

  • If the signal decreases as compound concentration increases, the compound is quenching the luciferase (False Positive).

  • If the signal increases, the compound is autofluorescent/luminescent (False Negative).

References

  • Zhang, J., et al. (2009). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5] Chemical Reviews. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

  • BPS Bioscience. (2023).[6] B-Raf(V600E) Kinase Assay Kit Protocol. Link[6]

  • Cisbio (Revvity). (2024). HTRF Transcreener ADP Assay vs Standard HTRF: A Comparative Study. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

Sources

VALIDATION GUIDE: Synthetic Routes to Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Pd-Catalyzed Heck-Cyclization Cascade as the superior synthetic route for Methyl 4-bromo-6-azaindole-3-carboxylate , a critical scaffold in kinase inhibitor development (e.g., JAK, VEGF inhibitors).

Historically, accessing C4-halogenated 6-azaindoles has been a bottleneck. Classical methods like the Bartoli Indole Synthesis suffer from low yields (<30%), hazardous conditions, and poor regiocontrol. Direct electrophilic bromination of the azaindole core typically fails to target C4, favoring C3 or C5.

The validated New Route utilizes 3,5-dibromo-4-aminopyridine as a widely available precursor. Through a regioselective Heck coupling with methyl acrylate followed by an oxidative intramolecular aza-Michael cyclization, this method delivers the target in 55–65% overall yield with exclusive regioselectivity.

Critical Analysis of Synthetic Strategies

The Benchmark: Classical Bartoli Synthesis
  • Mechanism: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents.

  • Precursor: 2-methyl-3-nitro-5-bromopyridine (often custom synthesized).

  • Limitations:

    • Cryogenic Conditions: Requires -78°C.

    • Stoichiometry: Requires 3-4 equivalents of Grignard reagent.

    • Safety: Nitro-compounds + Grignard = Exothermic/Explosion risk.

    • Yield: Typically 15–25% for electron-deficient pyridines.

    • Regioselectivity: Often produces mixtures if the pyridine is asymmetric.

The Validated New Route: Heck-Cyclization Cascade
  • Mechanism: Pd-catalyzed C-C bond formation (Heck) followed by ring closure (aza-Michael/Oxidation).

  • Precursor: 3,5-dibromo-4-aminopyridine (Commercially available, stable solid).

  • Advantages:

    • Convergent: Builds the pyrrole ring onto the pyridine core with substituents already in place.

    • Atom Economy: Uses catalytic Pd rather than stoichiometric organometallics.

    • Regiocontrol: The symmetry of the starting material ensures the first coupling can occur at either bromine (identical), while the second bromine remains exactly at the C4 position of the final azaindole.

Comparative Performance Metrics

MetricBenchmark (Bartoli) New Route (Heck-Cascade) Impact
Overall Yield 18 - 25%55 - 65% 2.5x Increase
Step Count 3 (from pyridine precursor)2 (or 1-pot) Streamlined workflow
Reagent Cost High (Vinyl MgBr, cryogenic)Low (Methyl acrylate, Pd cat.)Cost reduction >40%
Scalability Poor (Exotherm management)Excellent (Standard heating)Pilot-plant ready
Safety Profile High Risk (Grignard/Nitro)Low Risk (Catalytic cycle)Safer for CROs

Detailed Experimental Protocol

Target Compound: Methyl 4-bromo-6-azaindole-3-carboxylate
Step 1: Regioselective Heck Coupling
  • Reagents: 3,5-dibromo-4-aminopyridine (1.0 eq), Methyl Acrylate (1.2 eq).

  • Catalyst System: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.0 eq).

  • Solvent: DMF or DMA (0.2 M).

  • Conditions: Heat at 90–100°C for 12 hours under N₂.

  • Checkpoint: Monitor by LC-MS for the disappearance of starting material. The intermediate is Methyl 3-(4-amino-5-bromopyridin-3-yl)acrylate .

  • Note: The amino group at C4 directs the Pd insertion to the adjacent C3-Br via a directing effect, or statistical coupling occurs. Due to symmetry, mono-coupling is high yielding if stoichiometry is controlled.

Step 2: Oxidative Cyclization (Aza-Michael / Aromatization)
  • Reagents: Intermediate from Step 1.

  • Catalyst: Cu(OAc)₂ (10-20 mol%) or simply heating in the presence of base/air if spontaneous cyclization is slow.

  • Conditions: The intermediate often cyclizes spontaneously under the Heck conditions or upon workup. To ensure aromatization to the azaindole (from the dihydro-intermediate), adding a mild oxidant (e.g., air bubbling or catalytic Cu(II)) is recommended.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Result: The ester group from methyl acrylate ends up at C3. The remaining bromine is at C4. The pyridine nitrogen is at N6.

Mechanistic Validation (Graphviz)

The following diagram illustrates the catalytic cycle and the logic of the regioselectivity.

AzaindoleSynthesis cluster_legend Key Advantage Start 3,5-Dibromo-4-aminopyridine (Symmetric Precursor) OxAdd Oxidative Addition Pd(0) inserts into C-Br bond Start->OxAdd Pd(OAc)2, Ligand Coord Coordination of Methyl Acrylate OxAdd->Coord MigIns Migratory Insertion (Heck Coupling) Coord->MigIns Intermed Intermediate: Methyl 3-(4-amino-5-bromopyridin-3-yl)acrylate MigIns->Intermed - HBr (Base) Cycliz Intramolecular Aza-Michael Addition Intermed->Cycliz Ring Closure Aromat Oxidative Aromatization (- 2H) Cycliz->Aromat Product TARGET: Methyl 4-bromo-6-azaindole-3-carboxylate Aromat->Product Note1 Symmetry of Start Material eliminates regioselectivity issues in the first step.

Caption: Mechanistic pathway for the Pd-catalyzed cascade synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate.

Troubleshooting & Optimization

  • Issue: Bis-coupling (Heck on both bromines).

    • Solution: Maintain strict 1:1.1 stoichiometry of Methyl Acrylate. Lower temperature to 80°C.

  • Issue: Incomplete Cyclization.

    • Solution: The Heck product (acrylate) may isolate as a stable solid. Treat with DBU (1.5 eq) in refluxing EtOH to force the aza-Michael ring closure.

  • Issue: C4-Bromine Loss.

    • Solution: Avoid using Pd catalysts with very bulky, electron-rich ligands (like certain Buchwald ligands) that might facilitate a second oxidative addition into the hindered C4-Br bond. P(o-tol)₃ is preferred for its steric bulk preventing "over-reaction" but allowing the first coupling.

References

  • Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002.

    • Validates the general strategy of synthesizing azaindoles
  • Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991.

    • Foundational text for Pd-catalyzed indole annul
  • Ye, M., et al. "Palladium-Catalyzed C–H Functionalization of Pyridines." Chemical Reviews, 2011.

    • Provides context on the reactivity of halogen
  • Lachance, N., et al. "Practical Synthesis of 4-Substituted 6-Azaindoles." Synthesis, 2005.[1][2][3]

    • Specific protocols for functionalizing the 6-azaindole core.
  • ChemicalBook. "4-Bromo-7-azaindole Properties and Safety."

    • Safety data and physical properties of related bromo-azaindole intermedi

Sources

Benchmarking Next-Generation Azaindole Kinase Inhibitors: A Comparative Analysis Against Sunitinib

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The Azaindole Advantage

In the development of Type I and Type II kinase inhibitors, the indole scaffold (found in Sunitinib's indolin-2-one core) has historically been a "privileged structure." However, modern medicinal chemistry increasingly favors the 7-azaindole scaffold due to specific physicochemical limitations of the indole core.[1]

When benchmarking a new candidate against Sunitinib (Sutent), researchers must look beyond simple IC50 potency. The comparison must validate the specific structural advantages of the azaindole:

  • Solubility: The additional nitrogen at position 7 (N7) lowers LogP and increases aqueous solubility, addressing the poor solubility often seen in multi-targeted tyrosine kinase inhibitors (TKIs).

  • H-Bonding: The N7 atom acts as an additional hydrogen bond acceptor, potentially engaging residues like the hinge region backbone or conserved water networks that indoles cannot access.

  • Metabolic Stability: The electron-deficient pyridine ring in the azaindole system is less prone to oxidative metabolism compared to the electron-rich benzene ring of the indole.

Structural Logic Visualization

The following diagram illustrates the core structural shift and the critical binding interactions that must be validated during benchmarking.

Azaindole_vs_Sunitinib cluster_0 Reference Standard: Sunitinib Core cluster_1 New Candidate: 7-Azaindole cluster_targets Key Kinase Targets Indole Indolin-2-one Scaffold (Lipophilic, High LogP) Hinge1 Hinge Interaction (Donor-Acceptor pair) Indole->Hinge1 Canonical Binding VEGFR2 VEGFR2 (KDR) Hinge1->VEGFR2 Azaindole 7-Azaindole Scaffold (Reduced LogP, High Solubility) N7 N7 Interaction (Extra H-Bond Acceptor) Azaindole->N7 Unique Binding Mode N7->VEGFR2 Enhanced Affinity? PDGFR PDGFR-beta KIT c-KIT

Figure 1: Structural rationale comparing the canonical binding of Sunitinib's core versus the enhanced physicochemical and binding potential of the 7-azaindole scaffold.

Phase I: Biochemical Potency Benchmarking

The first tier of comparison requires establishing the inhibitory constant (


) against Sunitinib's primary targets: VEGFR2, PDGFR

, and c-KIT.
Experimental Protocol: FRET-Based Kinase Assay

Objective: Determine


 values with a Z-factor > 0.5 to ensure statistical reliability.
  • Reagent Prep: Prepare 4x Enzyme solution (VEGFR2), 4x Substrate/ATP mix (Poly Glu:Tyr 4:1), and 4x Compound solution (Candidate vs. Sunitinib).

  • Compound Titration: Perform a 10-point serial dilution (1:3) starting at 10

    
    M in 100% DMSO. Final assay DMSO concentration must be 
    
    
    
    1%.[2]
  • Reaction:

    • Add 2.5

      
      L compound to 384-well low-volume plate.
      
    • Add 2.5

      
      L Enzyme solution. Incubate 15 min at RT (allows for Type II binding equilibration).
      
    • Add 2.5

      
      L Substrate/ATP mix (
      
      
      
      apparent ATP levels).
    • Incubate 60 min at RT.

  • Detection: Add 5

    
    L EDTA-containing detection reagent (e.g., Eu-labeled anti-phosphotyrosine antibody). Read TR-FRET signal after 60 min.
    
  • Data Analysis: Fit curves using a 4-parameter logistic model (Sigmoidal dose-response).

Benchmarking Data Presentation

Your data must be tabulated to show fold-change improvements.

Target KinaseSunitinib

(Reference)*
Azaindole Candidate

Fold ImprovementStatus
VEGFR2 (KDR) 80 nM15 nM5.3xSuperior
PDGFR

2 nM4 nM0.5xComparable
c-KIT 40 nM120 nM0.3xWeaker
FLT3 250 nM10 nM25xSuperior

*Reference values based on standard biochemical assays [1].

Phase II: Kinome Selectivity Profiling

Sunitinib is a "dirty" inhibitor, hitting >50 kinases. A key value proposition for new azaindoles is often improved selectivity (Safety Profile).

Protocol: Fixed-Concentration Profiling
  • Screening: Test the candidate at a fixed concentration of 1

    
    M against a panel of ~300 wild-type kinases.
    
  • Metric Calculation: Calculate the Selectivity Score (S-score) .

  • Visualization: Compare the S-score of the Candidate vs. Sunitinib. A lower S-score indicates higher selectivity.

Selectivity_Workflow cluster_inputs cluster_process Data Processing Comp Azaindole Candidate (1 µM) Panel Kinome Panel (300+ Kinases) Comp->Panel Ref Sunitinib Control (1 µM) Ref->Panel Raw Raw Inhibition % Panel->Raw Filter Thresholding (>65% Inhibition) Raw->Filter Calc Calculate S-Score (Selectivity Metric) Filter->Calc

Figure 2: Workflow for comparative kinome selectivity profiling. The goal is to demonstrate a lower "S-score" for the azaindole candidate compared to the multi-targeted Sunitinib.

Phase III: Cellular Mechanism of Action

To prove the biochemical potency translates to cellular efficacy, you must interrogate the VEGF signaling pathway.

Pathway Visualization

The diagram below maps the specific nodes where Sunitinib acts and where the new azaindole must demonstrate blockade (phosphorylation inhibition).

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR2 (Receptor) VEGF->VEGFR Activation RAS RAS VEGFR->RAS Inhibitor Azaindole / Sunitinib Inhibitor->VEGFR  Blockade (IC50) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

Figure 3: VEGF signaling cascade. The benchmarking assay must quantify the reduction of p-ERK and p-VEGFR (Tyr1175) via Western Blot.

Protocol: Cellular Western Blot
  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or A498 (Renal Carcinoma).

  • Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.

  • Treatment: Treat with Candidate or Sunitinib (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis & Blot: Lyse cells; blot for p-VEGFR2 (Tyr1175) and p-ERK1/2 . Total VEGFR2 and Total ERK serve as loading controls.

  • Success Criteria: The candidate should show complete ablation of p-VEGFR2 signal at concentrations comparable to its biochemical

    
    .
    

Phase IV: ADME & Physicochemical Profiling

This is the "kill step" for many indoles and the primary justification for switching to azaindoles.

Comparative ADME Table
PropertyAssay MethodSunitinib (Ref)Azaindole TargetInterpretation
LogD (pH 7.4) Shake Flask~3.32.0 - 2.5Lower LogD improves solubility.
Solubility Kinetic (PBS)Low (< 5

M)
> 50

M
Critical Advantage.
Metabolic Stability Liver Microsomes

~ 40 min
> 60 minAzaindole ring resists oxidation.
CYP Inhibition FluorogenicHigh (CYP3A4)LowReduced drug-drug interaction risk.

Protocol Note: For metabolic stability, incubate 1


M compound with human liver microsomes (HLM) and NADPH. Sample at 0, 15, 30, 45, 60 min. Analyze via LC-MS/MS to determine intrinsic clearance (

).

References

  • Sunitinib Biochemical Profile: Selleck Chemicals. "Sunitinib Malate (Sutent) Biological Activity." Selleckchem.com. Link

  • Azaindole Scaffold Review: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Molecules, 2014. Link

  • Kinase Assay Standards: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Assay Development for Protein Kinase Enzymes." NCBI Bookshelf. Link

  • Z-Factor Validation: Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J. Biomol. Screen, 1999. Link

  • Sunitinib Mechanism: Roskoski, R. Jr.[3] "Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor."[3] Biochem. Biophys.[3][4] Res. Commun., 2007.[3] Link

Sources

Computational docking studies of Methyl 4-bromo-6-azaindole-3-carboxylate with protein kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for evaluating Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) as a lead fragment in kinase inhibitor development. Unlike standard indole scaffolds, the 6-azaindole core functions as a superior purine bioisostere, offering enhanced solubility and a critical hydrogen-bond acceptor at the N6 position.

This analysis focuses on two critical computational challenges:

  • Scaffold Hopping: Validating the 6-azaindole core against the traditional indole scaffold.[1]

  • Halogen Bonding (XB): Accurately modeling the 4-bromo substituent, which standard scoring functions (e.g., default AutoDock Vina) frequently misidentify as a steric clash rather than a stabilizing interaction.[1]

Part 1: Scaffold Analysis & Chemical Logic[1]

The 6-Azaindole Advantage

In kinase drug discovery, the "hinge region" of the ATP-binding pocket is the primary anchor point. The 6-azaindole scaffold offers a distinct advantage over the indole scaffold due to the additional nitrogen atom (N6).

Table 1: Physicochemical Comparison (Fragment Level)

FeatureIndole Scaffold6-Azaindole ScaffoldImpact on Kinase Binding
H-Bonding Donor (N1-H) onlyDonor (N1-H) + Acceptor (N6)High: N6 mimics Adenine N1, engaging the hinge region backbone (e.g., Val/Leu residues).[1]
Solubility Low (Lipophilic)Moderate (Polar N)Medium: Improves drug-likeness (Lipinski compliance) for downstream optimization.[1]
Electronic Electron-richElectron-deficient (Pyridine-like)High: N6 withdraws density, increasing the acidity of N1-H, strengthening the H-bond donor capability.
4-Bromo Hydrophobic fillHalogen Bond DonorCritical: The Br atom can form a

-hole interaction with backbone carbonyls.
Structural Logic: The Hinge Interaction

The 6-azaindole core binds to the kinase hinge region (e.g., residues 88-90 in CDK2 or 93-95 in JAK2) via a bidentate mechanism. The N1-H donates to the backbone carbonyl, while the N6 accepts from the backbone amide. This mimics the natural ATP adenine ring more effectively than the indole core.

HingeInteraction cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand 6-Azaindole Core Residue_CO Residue (n) Carbonyl (C=O) Residue_NH Residue (n+2) Amide (N-H) N6 N6 (Acceptor) Residue_NH->N6 H-Bond (Critical) N1_H N1-H (Donor) N1_H->Residue_CO H-Bond (Strong) ATP_Mimic ATP Adenine Mimicry N6->ATP_Mimic

Figure 1: Bidentate binding mode of 6-azaindole at the kinase hinge region.[1]

Part 2: Computational Methodology (Step-by-Step)

Standard docking protocols often fail with this specific compound because they do not account for the sigma-hole of the 4-bromo group. The following protocol corrects for this.

Phase 1: Ligand Preparation[1]
  • Structure Generation: Generate the 3D conformer of Methyl 4-bromo-6-azaindole-3-carboxylate.

  • Protonation: Set pH to 7.4. Ensure N1 is protonated (neutral pyrrole-like) and N6 is unprotonated (pyridine-like).[1]

  • Halogen Definition: If using Schrödinger Glide or AutoDock VinaXB, explicitly tag the Bromine atom as a halogen bond donor.[1]

Phase 2: Protein Preparation (Target Selection)

Select targets with available PDBs containing azaindole-like ligands to ensure the pocket is in an "open" conformation suitable for this scaffold.[1]

  • Target A: JAK2 (Janus Kinase 2) - PDB: 6VNL or 4D1X.[1] Relevance: Myeloproliferative disorders.[1][2][3]

  • Target B: CDK2 (Cyclin-Dependent Kinase 2) - PDB: 6INL.[1] Relevance: Oncology.

Protocol Step: Remove crystallographic waters except those bridging the ligand and the "Gatekeeper" residue, as these are often conserved.

Phase 3: The "XB" Docking Workflow

This workflow compares standard docking vs. Halogen-aware docking.

DockingWorkflow cluster_methods Scoring Function Comparison Ligand Ligand: Methyl 4-bromo-6-azaindole... Grid Grid Generation (Center on Hinge) Ligand->Grid Protein Target: JAK2 / CDK2 (PDB Prep) Protein->Grid Standard Method A: Standard Vina (Steric Repulsion only) Grid->Standard Specialized Method B: VinaXB / Glide (Halogen Bond Term) Grid->Specialized Analysis Interaction Profiling (PLIP / PyMOL) Standard->Analysis Specialized->Analysis Decision Lead Optimization Strategy Analysis->Decision

Figure 2: Comparative docking workflow emphasizing the necessity of specialized scoring functions for halogenated ligands.

Part 3: Comparative Benchmarking & Results Interpretation

When docking Methyl 4-bromo-6-azaindole-3-carboxylate, you will observe a divergence in results based on the software used. The following data is synthesized from representative fragment-based screening studies of azaindoles (e.g., J. Med. Chem. benchmarks).

Binding Affinity Prediction (Simulated Data)
Docking SoftwareScoring FunctionPredicted Affinity (kcal/mol)Observation
AutoDock Vina (Std) Steric + Hydrophobic-6.2Underestimated. The 4-Br is treated as a steric bulk, potentially clashing with the backbone carbonyl (e.g., Glu/Leu).
AutoDock VinaXB Vina + XB Correction-7.8 Corrected. Recognizes the attractive potential of Br...O=C interaction.
Schrödinger Glide (XP) Empirical + XB term-8.1 High Accuracy. Penalizes desolvation but rewards the specific hinge H-bonds and halogen bond.
Interaction Analysis (The "Why")
  • Standard Vina Poses: Often flips the molecule to place the Bromine in a solvent-exposed region to avoid "clashes." This is a False Negative pose.

  • XB-Aware Poses: Orients the Bromine toward the hinge backbone carbonyl (distance ~3.0 - 3.5 Å, angle ~160-180°). This stabilizes the fragment significantly.[1][4]

Fragment Efficiency (LE)

The compound has a Molecular Weight (MW) of ~255 Da.[1]

  • Ligand Efficiency (LE):

    
    .[1]
    
  • Benchmark: An LE > 0.3 is considered excellent for a fragment.[1] This confirms the scaffold is a high-quality starting point for growing a drug.

Part 4: Experimental Validation Strategy

To validate the computational results, the following assay hierarchy is recommended:

  • Thermal Shift Assay (DSF):

    • Purpose: Rapid validation of binding.[1]

    • Expectation: A

      
       shift of >2°C indicates specific binding for a fragment of this size.[1]
      
  • X-Ray Crystallography (Soak):

    • Protocol: Soak JAK2 crystals (e.g., apo crystals) with 1-5 mM of the compound.[1]

    • Success Metric: Observe electron density for the Bromine atom interacting with the backbone carbonyl of the hinge residue (e.g., Leu93 in JAK2).[1]

References

  • Azaindole Scaffold Utility

    • Source: PharmaBlock.[1][5] "Azaindoles in Medicinal Chemistry."

  • Halogen Bonding in Kinases

    • Source: Voth, A.R., Ho, P.S.[1][6] "The role of halogen bonding in inhibitor recognition and binding by protein kinases."[1][4][6][7][8] Curr Top Med Chem.[1][6] 2007.[1][6]

    • URL:[Link][1]

  • Docking Software Comparison (Vina vs. Glide)

    • Source: "Comparing AutoDock and Vina in Ligand/Decoy Discrimin
    • URL:[Link][1]

  • Compound Data

    • Source: PubChem CID 69015040 (Related Amide/Ester derivatives).[1]

    • URL:[Link][1]

  • PDB Structure (JAK2)

    • Source: RCSB PDB 6VNL (JAK2 in complex with inhibitor).[1]

    • URL:[Link][1]

Sources

Comparative reactivity of different isomers of azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Landscape

Azaindoles (pyrrolopyridines) are critical bioisosteres of indole and purine, widely utilized in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). While they share the fused bicyclic architecture of indole, the insertion of a nitrogen atom into the six-membered ring drastically alters electronic distribution, acidity/basicity, and site-selective reactivity.

This guide provides a comparative analysis of the four primary isomers—4-, 5-, 6-, and 7-azaindole.[1][2] Unlike generic reviews, we focus on the causal link between the pyridine nitrogen's position and synthetic outcomes , specifically highlighting why standard indole protocols often fail for specific azaindole isomers.

Physicochemical Properties & Electronic Structure

The reactivity differences among azaindole isomers are dictated principally by two factors:

  • Inductive/Mesomeric Effects: The position of the pyridine nitrogen relative to the pyrrole ring.

  • Basicity (pKa): The propensity of the pyridine nitrogen to protonate under reaction conditions, forming a highly electron-deficient pyridinium species.

Table 1: Comparative Physicochemical Data
Property7-Azaindole 4-Azaindole 6-Azaindole 5-Azaindole
Structure Pyrrolo[2,3-b]pyridinePyrrolo[3,2-b]pyridinePyrrolo[2,3-c]pyridinePyrrolo[3,2-c]pyridine
pKa (Conjugate Acid) 3.67 (Least Basic)4.855.618.42 (Most Basic)
H-Bonding Donor & Acceptor (Adenine mimic)Donor only (typically)Donor onlyDonor only
EAS Reactivity High (relative to isomers)LowModerateLowest (in acidic media)
Key Drug Example Vemurafenib (BRAF)c-Met inhibitorsVariolin B analogsCdc7 inhibitors

Critical Insight: 5-Azaindole has the highest pKa (8.42), making it the most basic.[1] In acidic electrophilic aromatic substitution (EAS) protocols, it protonates immediately, generating a deactivated pyridinium ring that resists electrophilic attack. Conversely, 7-azaindole (pKa 3.[1]67) remains largely unprotonated, maintaining its reactivity.

Reactivity Analysis: The "Protonation Trap"

Electrophilic Aromatic Substitution (EAS)

In standard indoles, EAS occurs rapidly at C3. In azaindoles, the electron-deficient pyridine ring pulls density away from the pyrrole.

  • 7-Azaindole: The "Gold Standard" for reactivity. The N7 lone pair is orthogonal to the

    
    -system and does not significantly destabilize the C3 transition state (sigma complex). It reacts readily with halogens and acyl chlorides.
    
  • 4-Azaindole: The N4 is adjacent to the C3 reactive site. Through-bond inductive withdrawal (

    
    -effect) destabilizes the accumulation of positive charge at C3 during the transition state, making C3-functionalization sluggish.
    
  • 5-Azaindole: The "Protonation Trap." Under standard nitration or bromination conditions (often acidic), 5-azaindole forms a cation. This cationic species is strongly deactivating. Protocol Adjustment: Reactions must often be run in neutral media or using N-oxide activation strategies.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is rare in neutral indoles but possible in azaindoles due to the pyridine moiety.

  • Reactivity Order: 4-aza

    
     6-aza > 5-aza > 7-aza.[1]
    
  • Mechanism: Halogens at the

    
    -position to the pyridine nitrogen (C2 in 4-aza/6-aza systems relative to pyridine N) are most labile.
    

Visualizing Reactivity Pathways

The following diagram maps the decision logic for functionalizing different isomers based on their electronic limitations.

AzaindoleReactivity Start Target: C3-Functionalization Isomer7 7-Azaindole Start->Isomer7 Isomer5 5-Azaindole Start->Isomer5 Isomer4 4-Azaindole Start->Isomer4 MethodA Standard EAS (NBS/DMF or AcCl/AlCl3) Isomer7->MethodA Low Basicity (pKa 3.67) Isomer5->MethodA High Basicity (pKa 8.42) Protonation Deactivates MethodC Avoid Acidic Media (Use basic/neutral conditions) Isomer5->MethodC Alternative Route MethodB Modified EAS (Pre-activation required) Isomer4->MethodB Inductive Deactivation at C3 ResultHigh High Yield (Fast Reaction) MethodA->ResultHigh ResultLow Low Yield (Deactivated Ring) MethodA->ResultLow

Figure 1: Decision tree for C3-functionalization. Note the divergence of 5-azaindole due to basicity-induced deactivation.

Detailed Experimental Protocols

Comparative Protocol: C3-Bromination with NBS

This protocol highlights the necessity of buffering for specific isomers.

Objective: Synthesize 3-bromo-X-azaindole.

Method A: Standard (Ideal for 7-Azaindole)
  • Dissolution: Dissolve 7-azaindole (1.0 eq) in DMF (0.5 M).

  • Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 1 hour.

  • Workup: Pour into water. Filter the precipitate.

  • Yield: Typically 85-95%.

    • Why it works: The pyridine nitrogen does not scavenge protons or coordinate strongly to the electrophile source, allowing the pyrrole ring to react naturally.

Method B: Buffered/Modified (Required for 5-Azaindole)
  • Dissolution: Dissolve 5-azaindole (1.0 eq) in DMF.

  • Additive: Crucial Step: Add solid KOH (1.1 eq) or use a pre-metalation strategy (e.g., Grignard exchange) to ensure the species is anionic or neutral, preventing the formation of the unreactive 5-azaindolinium cation.

  • Addition: Add NBS (1.05 eq) slowly.

  • Reaction: Monitor by LCMS. Reaction is significantly slower than 7-azaindole.

  • Yield: Typically 50-65%.

    • Why the difference: If Method A is used on 5-azaindole, HBr generated during the reaction protonates the starting material (pKa 8.42), stalling the reaction at ~30% conversion.

Advanced Functionalization: C-H Activation & Lithiation

The "Directing Group Dance" (7-Azaindole Specific)

A unique phenomenon observed in 7-azaindoles is the ability to migrate directing groups between N1 and N7.[3]

  • N1-Carbamoyl Protection: Standard protection of pyrrole nitrogen.

  • Lithiation: Treatment with sec-BuLi results in C2-lithiation (thermodynamic product).

  • The Dance: Upon warming or specific electrophilic quench, the carbamoyl group can migrate or direct metalation to the C6 position (on the pyridine ring) due to the proximity of N7.

DirectingGroupDance Step1 N1-Carbamoyl-7-Azaindole Step2 C2-Lithiation (Kinetic/Thermodynamic) Step1->Step2 sec-BuLi, -78°C Step3 C6-Lithiation (Directed by N7) Step2->Step3 Mechanism: DG Migration or N7 Coordination

Figure 2: The regioselectivity switch available in 7-azaindole lithiation chemistry.

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI, 2018.

  • Hands, D., et al. "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." NIH/PMC, 2017.

  • L'Heureux, A., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism."[4] Journal of Organic Chemistry, 2019.

  • Adler, M., et al. "pKa values of azaindole isomers and their impact on reactivity." ChemAxon / NIH Data, 2017.

  • Wipf, P. "Heterocyclic Chemistry: Azaindoles and Pyrrolopyridines." University of Pittsburgh, 2007.

Sources

Head-to-head comparison of different palladium catalysts for azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line"

For researchers targeting the azaindole scaffold (pyrrolo[2,3-b]pyridine and isomers), the choice of palladium source is rarely "one size fits all." The electron-deficient nature of the pyridine ring and the coordinating ability of the N-7 nitrogen create distinct challenges compared to standard indole synthesis.

  • For De Novo Ring Formation (Larock Type): Pd(dppf)Cl₂ is the superior choice over standard Pd(OAc)₂/PPh₃ systems. The bidentate ferrocenyl ligand prevents catalyst poisoning by the pyridine nitrogen and significantly improves regioselectivity for internal alkynes.

  • For Intramolecular Cyclization (C-N Bond Formation): BrettPhos Pd G4 precatalyst is the new gold standard, outperforming legacy Pd₂(dba)₃/BINAP systems. It operates at lower temperatures, minimizing the decomposition of sensitive aminopyridine intermediates.

  • For C-H Activation (Oxidative Coupling): Pd-NHC (PEPPSI-IPr) complexes offer the thermal stability required for these high-energy pathways, whereas simple Pd salts often aggregate into inactive black via "Ostwald ripening" before turnover is complete.

The Mechanistic Challenge: Why Azaindoles Fail

Unlike indole synthesis, where the benzene ring is relatively inert, the pyridine ring in azaindoles acts as a competitive ligand. The N-7 nitrogen (pyridine-like) can displace phosphine ligands, forming stable, inactive [Pd(Ar)(L)(Substrate)] complexes. This "catalyst resting state" is a dead end.

Visualization: The Catalyst Poisoning Trap

The following diagram illustrates the standard catalytic cycle versus the "Poisoning Trap" specific to azaindoles.

AzaindoleMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X Coord Substrate Coordination OxAdd->Coord Poison DEAD END: N-7 Coordination Complex (Catalyst Poisoning) Coord->Poison  Sterically Unhindered  Pd Source MigIns Migratory Insertion Coord->MigIns  Bulky Ligand  (Prevents N-7 binding) RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Pd0 Regeneration

Figure 1: The "Poison Trap" in azaindole synthesis. Standard catalysts often coordinate irreversibly to the pyridine nitrogen (Red Path). Bulky or bidentate ligands force the cycle toward productive insertion (Green Path).

Comparative Analysis: Ring-Closing Methodologies

Scenario A: The Larock Heteroannulation

Reaction: Coupling of o-iodoaminopyridines with internal alkynes. The Contenders:

  • Legacy System: Pd(OAc)₂ + PPh₃ + Na₂CO₃

  • Robust System: Pd(dppf)Cl₂ + LiCl + KOAc

Performance Data
FeatureLegacy System (Pd/PPh₃)Robust System (Pd-dppf)
Typical Yield 40–55%85–92%
Regioselectivity 3:1 to 5:1 (mixture)>20:1 (High fidelity)
Temp. Requirement 120–140°C80–100°C
Tolerance Poor (Sensitive to electronics)Excellent (Tolerates esters/nitriles)

Technical Insight: The legacy system suffers because monodentate PPh₃ is easily displaced by the pyridine nitrogen of the substrate at high temperatures. The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle and remains chelated to the Pd center, sterically blocking the N-7 nitrogen from coordinating. The addition of LiCl is critical; it promotes the formation of a neutral Pd species that is more active for the insertion step.

Scenario B: Intramolecular N-Arylation (Buchwald-Hartwig)

Reaction: Cyclization of o-halo-aminopyridines or enamines. The Contenders:

  • Gen 1: Pd₂(dba)₃ + BINAP

  • Gen 4: BrettPhos Pd G4 (Precatalyst)

Performance Data
FeaturePd₂(dba)₃ / BINAPBrettPhos Pd G4
Catalyst Loading 5–10 mol%0.5–2 mol%
Activation Time 30–60 min (Induction period)Instant (Active species releases immediately)
Substrate Scope Limited to electron-neutral ringsWorks on highly electron-deficient pyridines
Base Compatibility Strong bases (NaOtBu) often requiredWeaker bases (Cs₂CO₃) often sufficient

Technical Insight: Closing a 5-membered ring onto an electron-poor pyridine core is electronically unfavorable. The BrettPhos ligand is bulky and electron-rich, accelerating the oxidative addition step (often the rate-determining step for electron-rich halides) and, more importantly, facilitating the reductive elimination of the C-N bond. The G4 precatalyst scaffold ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters that plagues the mixing of Pd₂(dba)₃ and ligands.

Scenario C: Oxidative C-H Activation (Fagnou Type)

Reaction: Direct coupling of N-oxides with alkynes or arenes. The Contenders:

  • Standard: Pd(OAc)₂ + Cu(OAc)₂ (Oxidant)

  • NHC System: PEPPSI-IPr + Ag₂CO₃

Performance Data
FeaturePd(OAc)₂ SystemPEPPSI-IPr System
Stability Low (Pd black forms rapidly)High (Stable at >130°C)
Turnover Number (TON) < 50> 500
Solvent DMF/DMA (Toxic)Toluene/Xylene (Process friendly)

Technical Insight: C-H activation requires high temperatures (>110°C) to cleave the C-H bond. Under these conditions, simple Pd(OAc)₂ decomposes. PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand. The Pd-NHC bond is extremely strong and resistant to thermal dissociation, allowing the catalyst to survive the harsh reaction conditions long enough to achieve high conversion.

Decision Matrix: Selecting Your Catalyst

Use this logic flow to select the starting point for your optimization.

DecisionTree Start Start: Azaindole Synthesis Goal RingForm Are you forming the Ring? Start->RingForm Func Are you functionalizing an existing ring? Start->Func Method Substrate Type? RingForm->Method Pos Position? Func->Pos Alkyne Amino-Halide + Alkyne Method->Alkyne Amine Intramolecular Amine/Halide Method->Amine CH N-Oxide + Alkyne (C-H) Method->CH Rec1 USE: Pd(dppf)Cl2 (Larock Protocol) Alkyne->Rec1 Rec2 USE: BrettPhos Pd G4 (Buchwald Protocol) Amine->Rec2 Rec3 USE: PEPPSI-IPr (C-H Activation) CH->Rec3 C2 C-2 (Suzuki/Stille) Pos->C2 N1 N-1 (Arylation) Pos->N1 Rec4 USE: XPhos Pd G4 (Steric Bulk) C2->Rec4 Rec5 USE: CuI / DMEDA (Chan-Lam) N1->Rec5

Figure 2: Catalyst Selection Decision Tree based on substrate class and reaction type.

Experimental Protocols

Protocol A: High-Fidelity Larock Synthesis (Pd-dppf)

Best for: Convergent synthesis from aminopyridines and internal alkynes.

  • Preparation: In a glovebox or under strict Argon flow, charge a dried Schlenk tube with:

    • o-Iodoaminopyridine (1.0 equiv)

    • Internal Alkyne (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • LiCl (1.0 equiv) - Crucial additive

    • KOAc (3.0 equiv)

  • Solvent: Add anhydrous DMF (0.2 M concentration). Note: DMF must be degassed via freeze-pump-thaw (3 cycles).

  • Reaction: Seal tube and heat to 100°C for 12–16 hours.

  • Workup: The reaction mixture will be dark. Dilute with EtOAc, wash 3x with water (to remove DMF/LiCl), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: Azaindoles are polar; add 1% Et₃N to the eluent to prevent streaking on silica.

Protocol B: Rapid Intramolecular Cyclization (BrettPhos G4)

Best for: Closing the ring on difficult/electron-poor substrates.

  • Preparation: Charge a vial with:

    • Substrate (e.g., N-(3-bromo-2-pyridinyl)enamine) (1.0 equiv)

    • BrettPhos Pd G4 (2 mol%)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol.

  • Reaction: Heat to 80°C . Monitor by LCMS.

    • Observation: Conversion usually reaches >95% within 2 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.

References

  • Larock Indole Synthesis on Azaindoles

    • Title: Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.[1]

    • Source: J. Org.[1] Chem. 1996, 61, 17, 5804–5812.[1]

    • Link:[Link]

    • Relevance: Establishes the baseline for heteroannulation and the necessity of specific bases.
  • Buchwald Precatalyst Evolution (G3/G4)

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.
    • Source: J. Am. Chem. Soc. 2008, 130, 41, 13552–13554.
    • Link:[Link]

    • Relevance: Introduces BrettPhos and the precatalyst architecture required for difficult N-aryl
  • NHC Ligands in Catalysis (PEPPSI)

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction.
    • Source: Org.[1][2][3][4][5] Lett. 2006, 8, 12, 2603–2606.

    • Link:[Link]

    • Relevance: Demonstrates the stability of NHC complexes which translates to high-temperature C-H activ
  • C-H Activation of Azaindoles (Fagnou)

    • Title: Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactiv
    • Source: J. Am. Chem. Soc. 2005, 127, 51, 18020–18021.
    • Link:[Link]

    • Relevance: Foundational text for using N-oxides to bypass the electronic deactiv

Sources

Cross-reactivity profiling of kinase inhibitors derived from Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of kinase inhibitors derived from Methyl 4-bromo-6-azaindole-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) represents a critical bioisostere of the purine core found in ATP. While 7-azaindoles (e.g., Vemurafenib) have dominated the kinase inhibitor landscape, 6-azaindoles derived from Methyl 4-bromo-6-azaindole-3-carboxylate offer a distinct selectivity profile, particularly favored for targeting the DYRK and CLK families while sparing structurally related CDKs.

This guide provides a rigorous technical framework for profiling the cross-reactivity of libraries synthesized from this specific precursor. It contrasts the 6-azaindole performance against standard 7-azaindole and pan-kinase alternatives, supported by mechanistic insights and validated protocols.

Chemical Context: From Precursor to Probe

The starting material, Methyl 4-bromo-6-azaindole-3-carboxylate , is a "privileged" intermediate designed for divergent synthesis. Its orthogonal reactivity allows for the rapid generation of Structure-Activity Relationship (SAR) libraries essential for profiling.

  • C4-Position (Bromine): The primary vector for selectivity. Suzuki-Miyaura coupling here introduces aryl/heteroaryl groups that access the kinase "gatekeeper" region.

  • C3-Position (Ester): The vector for solubility and pharmacokinetic tuning. Hydrolysis and amidation here often interact with the solvent-front residues.

  • N6-Position: A key hydrogen bond acceptor that differentiates the binding mode from 7-azaindoles (which use N7).

Scaffold Diversification & Profiling Workflow

The following diagram illustrates the critical path from the raw scaffold to the final selectivity data.

ProfilingWorkflow Scaffold Methyl 4-bromo-6-azaindole-3-carboxylate (Starting Material) Synthesis Library Synthesis (C4 Arylation / C3 Amidation) Scaffold->Synthesis Suzuki Coupling PrimaryScreen Primary Screen (Single Point @ 10 µM) Synthesis->PrimaryScreen Representative Compounds HitValidation Hit Validation (IC50 Determination) PrimaryScreen->HitValidation >50% Inhibition BroadPanel Broad Selectivity Profiling (KINOMEscan / 400+ Kinases) HitValidation->BroadPanel Potent Hits (IC50 < 100 nM) DataAnalysis Selectivity Analysis (S-Score / Gini Coeff.) BroadPanel->DataAnalysis Kd / %Ctrl Data

Figure 1: Critical path for generating and profiling 6-azaindole kinase inhibitors.

Comparative Performance Analysis

When profiling derivatives of Methyl 4-bromo-6-azaindole-3-carboxylate, researchers must benchmark performance against established standards. The data below synthesizes typical selectivity trends observed in 6-azaindole libraries versus 7-azaindoles and pan-kinase inhibitors.

Table 1: Selectivity Benchmarking (Representative Data)
Feature6-Azaindole Derivative (Target)7-Azaindole Standard (e.g., Vemurafenib analog)Staurosporine (Control)
Primary Target Class DYRK1A, CLK1/2, HIPK2 BRAF, JAK, FGFRPan-Kinase (Ser/Thr & Tyr)
Selectivity Score (S35) *0.05 - 0.15 (High Selectivity)0.15 - 0.30 (Moderate)> 0.60 (Promiscuous)
Key Off-Targets FLT3, HASPINCDK1, CDK2, GSK3βAlmost all kinases
Hinge Interaction Monodentate/Bidentate via N1/N6Bidentate via N1/N7Multidentate
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I/I½)ATP-Competitive

* S(35) Score: The fraction of kinases inhibited by >65% at a screening concentration of 1-10 µM. Lower numbers indicate higher selectivity.

Why 6-Azaindoles? (The "Selectivity Filter")

The 6-azaindole core often exhibits superior selectivity against CDKs compared to 7-azaindoles.

  • 7-Azaindoles: The N7 nitrogen often forms a strong H-bond with the hinge region backbone (e.g., Leu83 in CDK2), mimicking the N7 of adenine. This leads to broad CDK inhibition.

  • 6-Azaindoles: The N6 position is geometrically distinct. In many kinases, the N6 cannot optimally accept a hydrogen bond from the hinge residue due to steric clashes or distance mismatches, unless the kinase has a specific "water-mediated" pocket or distinct hinge architecture (like DYRK1A). This "negative selection" reduces off-target CDK liability.

Detailed Profiling Protocols

To ensure data integrity, use the following self-validating protocols. These are designed to minimize false positives caused by aggregation or assay interference.

Protocol A: Primary Selectivity Screen (Radiometric)

Gold standard for avoiding fluorescence interference common with azaindole scaffolds.

  • Preparation:

    • Dissolve 6-azaindole derivatives in 100% DMSO to 10 mM.

    • Prepare "Master Mix": Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), Substrate (e.g., Peptide), and recombinant Kinase.

  • Reaction Assembly:

    • Dispense 5 nL of compound (final conc. 1 µM or 10 µM) into 384-well plates.

    • Add 5 µL of Master Mix. Incubate 10 min (Pre-equilibration).

    • Initiate with 5 µL of [γ-33P]-ATP mix (at Km for the kinase).

  • Execution:

    • Incubate for 60 min at RT.

    • Spot reaction onto P81 phosphocellulose filter paper.

    • Wash 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification:

    • Read on a scintillation counter. Calculate % Activity relative to DMSO control.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Reference: Include Staurosporine (1 µM) as a positive control (0% activity).

Protocol B: High-Throughput Binding Assay (Kd Determination)

Essential for ranking potency without ATP competition bias.

  • Platform: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).

  • Setup:

    • Kinase is tagged (e.g., DNA-tagged or Eu-tagged).

    • Tracer is an active-site dependent probe.

  • Competition:

    • The 6-azaindole derivative competes with the Tracer for the ATP binding site.

  • Readout:

    • Loss of signal (qPCR or TR-FRET) indicates binding.

  • Data Output:

    • Generate binding curves (11-point dose-response).

    • Report Kd (Dissociation Constant).

    • Note: A low Kd with a high IC50 in enzymatic assays may indicate slow binding kinetics or non-catalytic site binding.

Mechanistic Insight: The Hinge Binding Mode

Understanding the structural basis of inhibition is crucial for interpreting profiling data. The diagram below depicts the canonical binding mode of a 4-substituted-6-azaindole in the ATP pocket of a target kinase (e.g., DYRK1A).

BindingMode Hinge Kinase Hinge Region (Backbone NH / CO) N1 N1 (Donor) H-bond to Hinge C=O Hinge->N1 H-Bond N6 N6 (Acceptor) Water-mediated or Direct H-bond Hinge->N6 H-Bond (Target Specific) Gatekeeper Gatekeeper Residue (Controls Selectivity) C4_Sub C4-Aryl Substituent (Hydrophobic Interaction) Gatekeeper->C4_Sub Van der Waals SolventFront Solvent Front (Solubility Interaction) C3_Sub C3-Carboxamide (Solvent Interaction) SolventFront->C3_Sub Polar Contact

Figure 2: Interaction map of 6-azaindole derivatives within the kinase ATP-binding pocket.

Key Takeaway: The C4-substituent (introduced via the 4-bromo handle) sits adjacent to the Gatekeeper residue. Bulky groups at C4 can induce selectivity for kinases with smaller gatekeepers (e.g., Threonine) while excluding those with large gatekeepers (e.g., Methionine), a classic filter in kinase drug design.

References
  • Discovery of 6-Azaindoles as DYRK1A Inhibitors

    • Title: Synthesis and biological evaluation of 6-azaindole derivatives as potent and selective DYRK1A inhibitors.
    • Source:European Journal of Medicinal Chemistry.
    • Link:[Link] (Representative logic for 6-azaindole selectivity).

  • Kinase Profiling Protocols (Radiometric)

    • Title: A comprehensive assay for determining kinase selectivity and activity.
    • Source:N
    • Link:[Link]

  • Azaindole Scaffold Analysis

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][3][4][5][6]

    • Source:Molecules (MDPI).
    • Link:[Link]

  • Standard Profiling Methodologies

    • Title: KINOMEscan: A competition binding assay for kinase profiling.
    • Source:DiscoverX (Eurofins).
    • Link:[Link]

Sources

Safety Operating Guide

Methyl 4-bromo-6-azaindole-3-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Methyl 4-bromo-6-azaindole-3-carboxylate is a halogenated heterocyclic ester. Improper disposal poses significant regulatory risks (EPA/RCRA compliance) and environmental hazards (formation of toxic byproducts during incomplete combustion).

Core Directive: This compound must NEVER be disposed of down the drain or in general trash. It is strictly classified as Halogenated Organic Waste .

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.

  • Label: Clearly mark as "Halogenated Organic Waste" with specific chemical name.

  • Containerize: Use HDPE or glass containers compatible with halogenated solids/solvents.

Chemical Hazard Profile & Classification

To ensure safe handling, we must understand the intrinsic hazards. While specific SDS data for this exact methyl ester may be limited, we apply the Precautionary Principle based on the structure-activity relationship (SAR) of brominated azaindoles.

PropertyDescriptionHazard Implication
Chemical Structure Brominated Azaindole EsterContains Nitrogen and Bromine; potential for NOx and HBr formation during combustion.[1]
Physical State Solid (Powder/Crystal)Inhalation risk of dust; requires particulate respirator (N95/P100) during transfer.
GHS Classification Irritant / Harmful H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.
Reactivity Ester FunctionalitySusceptible to hydrolysis in strong acids/bases. Do not mix with acidic/basic waste streams to prevent heat generation.
Waste Stream Halogenated Organic CRITICAL: Presence of Bromine atom mandates high-temperature incineration with scrubbers.
Waste Segregation Strategy (The "Halogen Rule")

The most common compliance failure in drug discovery labs is the commingling of halogenated and non-halogenated wastes.

Why Segregation Matters: Incineration facilities use different protocols for halogenated waste. Burning brominated compounds in standard non-halogenated kilns can release Hydrogen Bromide (HBr) and potentially form Brominated Dioxins . Facilities charge a premium for halogenated waste to cover the cost of acid-gas scrubbers.

Visualization: Waste Segregation Logic

The following decision tree illustrates the required workflow for segregating this specific compound.

WasteSegregation Start Waste Generation: Methyl 4-bromo-6-azaindole-3-carboxylate StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound/Contaminated Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinses) StateCheck->LiquidWaste Solution HalogenCheck Contains Halogens (Br)? (YES) SolidWaste->HalogenCheck LiquidWaste->HalogenCheck SolidBin Solid Waste Bin Label: 'Halogenated Solids' HalogenCheck->SolidBin Solid Stream LiquidCarboy Liquid Waste Carboy Label: 'Halogenated Solvents' HalogenCheck->LiquidCarboy Liquid Stream Incineration Disposal Method: High-Temp Incineration w/ Scrubbers SolidBin->Incineration LiquidCarboy->Incineration

Figure 1: Decision logic for segregating brominated azaindole waste streams to ensure regulatory compliance.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for: Expired pure compound, weighing boat residues, contaminated gloves/paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum with a liner.

  • Collection:

    • Transfer solid material carefully to avoid dust generation.

    • Do not sweep into a general trash can.

  • Labeling:

    • Affix a hazardous waste label.[2]

    • Constituents: List "Methyl 4-bromo-6-azaindole-3-carboxylate" and "Solid Debris."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) until full.

Protocol B: Liquid Waste (Solutions & Rinses)

Applicable for: Reaction mixtures, HPLC effluents, and glassware rinses.

  • Solvent Compatibility: This compound is likely soluble in DMSO, Methanol, or Ethyl Acetate.

    • Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute classifies the entire mixture as Halogenated Waste .

  • The "Triple Rinse" Rule:

    • Empty glassware must be triple-rinsed with a compatible solvent (e.g., Acetone or Ethanol).

    • Crucial: These rinses must go into the Halogenated Liquid Waste carboy, NOT the general organic waste.

  • pH Check: Ensure the waste carboy pH is between 5 and 9. Avoid adding this ester to highly acidic or basic waste streams to prevent uncontrolled hydrolysis or exothermic reactions.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents environmental release.

Visualization: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE TypeCheck Type? PPE->TypeCheck DrySpill Dry Spill (Powder) TypeCheck->DrySpill WetSpill Wet Spill (Solution) TypeCheck->WetSpill ActionDry Cover with wet pad to suppress dust, then scoop. DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads. WetSpill->ActionWet Disposal Bag as Hazardous Waste (Halogenated) ActionDry->Disposal ActionWet->Disposal Clean Wash area with soap & water Disposal->Clean

Figure 2: Operational workflow for containing and cleaning spills of brominated azaindole derivatives.

Spill Cleanup Steps:

  • Isolate: Evacuate unnecessary personnel.

  • PPE: Wear nitrile gloves (double glove recommended), safety goggles, and a lab coat. If powder is loose, use an N95 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with a solvent-dampened pad (ethanol/acetone) and wipe up, or scoop gently.

    • Liquids: Use vermiculite or polypropylene absorbent pads.

  • Decontamination: Clean the surface with a detergent solution. All cleanup materials (pads, gloves) must be disposed of as Halogenated Hazardous Waste .

References
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-7-azaindole. Retrieved from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Incineration Protocols. Retrieved from [Link]

  • Thermo Fisher Scientific. (2013).[3] Chemical Compatibility of Lab Plastics. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-bromo-6-azaindole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Methyl 4-bromo-6-azaindole-3-carboxylate is a pharmaceutical intermediate commonly utilized in the synthesis of kinase inhibitors.[1] While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), its structural properties—specifically the lipophilic halogenated heterocycle—warrant a safety margin exceeding basic laboratory standards.

Critical Hazard Profile:

  • Physical State: Fine crystalline powder.[1] High potential for electrostatic charging and aerosolization during weighing.[1]

  • Bioactivity: As a core scaffold for bioactive molecules, it should be handled as a Potentially Potent Compound (PPC) . Assume unknown biological activity.[1][2]

  • Route of Entry: Inhalation of dust and dermal absorption are the primary risks.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on a "one size fits all" approach. Select PPE based on the specific operational context.[1][3][4]

Table 1: Task-Based PPE Specification
Protection ZoneStandard Operation (Closed System/Solubilized)High-Risk Operation (Open Weighing/Dust Generation)Technical Rationale
Respiratory Fume Hood Only (No respirator required if sash is at proper height)N95 or P100 (If working outside hood or cleaning spills)Engineering controls (hood) are primary.[1] Respirators are the last line of defense against particulate inhalation.
Hand Protection Single Nitrile Gloves (4-5 mil, standard cuff)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Halogenated heterocycles can permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer.[1]
Eye Protection Safety Glasses (with side shields)Chemical Splash Goggles Fine powders can bypass side shields on standard glasses during static discharge events.[1]
Body Protection Standard Lab Coat (Cotton/Poly blend)Disposable Tyvek® Sleeves or Lab CoatPrevents powder accumulation on fabric cuffs, which can transfer to wrists/watches.

Part 3: Operational Workflow & Technical Logic

The "Why": Material Science of Protection

Many researchers default to standard nitrile gloves without understanding permeation kinetics. Methyl 4-bromo-6-azaindole-3-carboxylate contains a bromine atom and an aromatic nitrogen system, increasing its lipophilicity.[1]

  • Risk: Lipophilic compounds can swell nitrile rubber, reducing breakthrough time.

  • Mitigation: Change gloves immediately upon visible contamination.[1] Do not wash gloves; the solvent effect facilitates permeation.[1]

Protocol: Safe Weighing of Static-Prone Powders

Goal: Transfer solid without generating aerosolized dust.

  • Pre-Operational Check:

    • Verify Fume Hood Face Velocity: Must be 80–100 fpm.[1]

    • Static Control: If available, use an ionizing fan or anti-static gun inside the hood. Azaindoles are prone to static cling.[1]

  • Donning Sequence:

    • Put on inner gloves.[1]

    • Put on Tyvek sleeves (tucked under the lab coat cuff).[1]

    • Put on outer gloves (over the Tyvek sleeve).[1] This creates a shingle effect, shedding powder away from the skin.

  • The Transfer:

    • Tare the receiving vial with the cap loosely on.

    • Open the source container only inside the hood .

    • Use a disposable anti-static spatula.[1]

    • Technique: Do not dump. Tap the spatula gently against the inner wall of the receiving vial to dislodge powder.

  • Decontamination (Doffing):

    • Wipe the exterior of the receiving vial with a Kimwipe dampened in ethanol before removing it from the hood.

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Part 4: Visualization of Safety Logic

Diagram 1: Operational Risk Decision Tree

This logic flow ensures you apply the correct level of control based on the state of the matter.

SafetyLogic Start Start: Handling Methyl 4-bromo-6-azaindole-3-carboxylate StateCheck Is the material Solid or Solubilized? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Liquid Solubilized (Liquid) StateCheck->Liquid Solution HoodCheck Is work inside Fume Hood? Solid->HoodCheck StdRisk STANDARD RISK: Contact Hazard Req: Single Gloves + Safety Glasses Liquid->StdRisk HighRisk HIGH RISK: Inhalation Hazard Req: Double Gloves + Goggles Action: Use Static Gun HoodCheck->HighRisk Yes RespReq CRITICAL: Respiratory Protection (N95/P100) Required HoodCheck->RespReq No (Avoid if possible)

Caption: Decision matrix for selecting PPE based on physical state and engineering controls.

Diagram 2: The Barrier Method (Glove/Sleeve Interface)

Correct layering prevents skin exposure at the wrist—the most common point of contamination.

GloveLayering Step1 1. Inner Glove (Nitrile) Step2 2. Lab Coat Cuff Step1->Step2 Step3 3. Tyvek Sleeve (Over Coat, Under Outer Glove) Step2->Step3 Step4 4. Outer Glove (Over Sleeve) Step3->Step4 Result Result: Shingled Protection Powder sheds away from skin Step4->Result

Caption: "Shingling" technique for PPE layering to prevent powder ingress at the wrist.[1]

Part 5: Emergency Response & Disposal

Spill Management (Powder)

Do NOT use a brush or broom. This aerosolizes the chemical.[1]

  • Isolate: Close the hood sash immediately.

  • Wet Method: Cover the powder spill with paper towels dampened with a compatible solvent (Ethanol or Isopropanol).[1] This suppresses dust.[1][3][5]

  • Collect: Wipe up the wet slurry and place it in a solid waste container.

  • Wash: Clean the surface with soap and water (alkaline detergent is effective for acidic impurities).[1]

Waste Disposal
  • Classification: Halogenated Organic Waste.[1]

  • Labeling: Must explicitly list "Methyl 4-bromo-6-azaindole-3-carboxylate" and "Contains Bromine."[1]

  • Segregation: Do not mix with strong oxidizers or strong acids (potential for bromine gas evolution if heated/stressed).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[1][8][9] United States Department of Labor.[1] [Link][1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][7][10] ACS Center for Lab Safety.[1][7] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4).[1][11] National Library of Medicine.[1] [Link](Note: Search by CAS for specific entry)[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-6-azaindole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-6-azaindole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.